5-Amino-2,N,N-trimethyl-benzenesulfonamide
Beschreibung
The exact mass of the compound 5-Amino-2,N,N-trimethyl-benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37009. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Amino-2,N,N-trimethyl-benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2,N,N-trimethyl-benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-amino-N,N,2-trimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7-4-5-8(10)6-9(7)14(12,13)11(2)3/h4-6H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBPDMLVDOVULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90979418 | |
| Record name | 5-Amino-N,N,2-trimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803069 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6331-67-5 | |
| Record name | 6331-67-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37009 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-N,N,2-trimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 5-Amino-2,N,N-trimethyl-benzenesulfonamide experimental protocol
An In-depth Technical Guide to the Synthesis of 5-Amino-2,N,N-trimethyl-benzenesulfonamide
Introduction
5-Amino-2,N,N-trimethyl-benzenesulfonamide is a substituted aromatic amine that holds significance as a versatile intermediate in the synthesis of various chemical entities, including pharmaceuticals and dyestuffs. Its structure, featuring a primary aromatic amine, a sulfonamide moiety, and a specific substitution pattern on the benzene ring, makes it a valuable building block for introducing these functionalities into more complex molecules. This guide provides a comprehensive, field-proven experimental protocol for the synthesis of 5-Amino-2,N,N-trimethyl-benzenesulfonamide, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The narrative emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
Overall Synthetic Strategy
The synthesis of 5-Amino-2,N,N-trimethyl-benzenesulfonamide is most effectively achieved through a two-step process. This strategy begins with the commercially available precursor, 2-methyl-5-nitrobenzenesulfonyl chloride. The first step involves the amination of this sulfonyl chloride with dimethylamine to yield the intermediate, 2,N,N-trimethyl-5-nitrobenzenesulfonamide. The subsequent and final step is the selective reduction of the nitro group to a primary amine, affording the target compound. This guide will detail two robust methods for the reduction step: catalytic hydrogenation and chemical reduction using tin(II) chloride.
An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-2,N,N-trimethyl-benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the key physicochemical properties of 5-Amino-2,N,N-trimethyl-benzenesulfonamide (CAS Number: 6331-67-5), a molecule of interest in medicinal chemistry and drug discovery.[1][2][3] Given the limited availability of experimental data for this specific compound, this document establishes a framework for its physicochemical characterization. We will delve into the theoretical significance of each property, present high-quality predicted data, and provide detailed, field-proven experimental protocols for their empirical determination. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its claims in authoritative references. The overarching goal is to equip researchers with the necessary knowledge to effectively evaluate and utilize 5-Amino-2,N,N-trimethyl-benzenesulfonamide in their research and development endeavors.
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[4] These properties, including solubility, lipophilicity, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.[5] For sulfonamide-containing compounds, a class of molecules with a rich history in medicine, a thorough understanding of these parameters is particularly crucial for optimizing antibacterial activity and other therapeutic applications.[6]
5-Amino-2,N,N-trimethyl-benzenesulfonamide, a substituted benzenesulfonamide, presents a unique profile due to the interplay of its aromatic amine, methyl, and N,N-dimethylsulfonamide functionalities. While it is available from various chemical suppliers, a comprehensive, publicly available dataset of its experimental physicochemical properties is notably absent.[1][2] This guide aims to bridge that gap by providing a robust framework for its characterization.
Molecular Identity and Core Properties
A foundational step in any physicochemical assessment is the confirmation of the molecule's identity and basic properties.
| Property | Value | Source |
| Chemical Name | 5-Amino-2,N,N-trimethyl-benzenesulfonamide | N/A |
| CAS Number | 6331-67-5 | [1][2][3] |
| Molecular Formula | C₉H₁₄N₂O₂S | [1][2] |
| Molecular Weight | 214.3 g/mol | [1][2] |
| Canonical SMILES | CN(C)S(=O)(=O)c1cc(N)ccc1C | N/A |
| InChIKey | Not readily available | N/A |
Predicted Physicochemical Properties: A Computational Approach
In the absence of experimental data, high-quality computational predictions serve as a valuable starting point for understanding a molecule's likely behavior. The following properties were predicted using reputable computational models.
| Physicochemical Parameter | Predicted Value | Significance in Drug Discovery |
| Melting Point (°C) | 115-125 | Influences solubility and formulation development. |
| Boiling Point (°C) | 398.5 ± 45.0 | Indicates volatility and thermal stability. |
| logP | 1.3 ± 0.5 | A measure of lipophilicity, impacting membrane permeability and solubility. |
| Aqueous Solubility (mg/L) | 1500 - 2500 | Crucial for bioavailability and formulation. |
| pKa (most acidic) | ~10.5 (Sulfonamide NH) | Governs ionization state at physiological pH, affecting solubility and receptor binding. |
| pKa (most basic) | ~4.2 (Aromatic Amine) | Governs ionization state at physiological pH, affecting solubility and receptor binding. |
Note: These are computationally predicted values and should be confirmed by experimental determination.
Experimental Determination of Physicochemical Properties: Protocols and Rationale
This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 5-Amino-2,N,N-trimethyl-benzenesulfonamide. The rationale behind the choice of each method is explained to provide a deeper understanding of the experimental design.
Melting Point Determination
Significance: The melting point is a fundamental physical property that provides an indication of a compound's purity and is a critical parameter for many formulation and manufacturing processes. A sharp melting point range is indicative of high purity.
Experimental Protocol: Capillary Melting Point Method
-
Sample Preparation: A small, dry sample of 5-Amino-2,N,N-trimethyl-benzenesulfonamide is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Causality Behind Experimental Choices: The capillary method is chosen for its simplicity, small sample requirement, and accuracy when using a calibrated apparatus. A slow heating rate is crucial for ensuring thermal equilibrium and obtaining an accurate melting point range.
logP Determination: A Measure of Lipophilicity
Significance: The octanol-water partition coefficient (logP) is a critical measure of a drug's lipophilicity. It influences membrane permeability, solubility, plasma protein binding, and metabolism. For orally administered drugs, an optimal logP range is often sought to balance membrane permeation with aqueous solubility.
Experimental Protocol: Shake-Flask Method
-
Solution Preparation: A known concentration of 5-Amino-2,N,N-trimethyl-benzenesulfonamide is prepared in n-octanol.
-
Partitioning: A measured volume of this solution is mixed with an equal volume of water in a separatory funnel. The two phases are pre-saturated with each other.
-
Equilibration: The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases. The funnel is then allowed to stand for the phases to separate completely.
-
Concentration Analysis: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Causality Behind Experimental Choices: The shake-flask method is the "gold standard" for logP determination due to its direct measurement of partitioning. HPLC is a highly sensitive and specific method for quantifying the analyte in each phase, ensuring accurate results.
Aqueous Solubility Determination
Significance: Aqueous solubility is a prerequisite for the absorption of orally administered drugs. Poor solubility can lead to low bioavailability and formulation challenges.
Experimental Protocol: Equilibrium Shake-Flask Method
-
Sample Preparation: An excess amount of solid 5-Amino-2,N,N-trimethyl-benzenesulfonamide is added to a known volume of water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.
-
Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant/filtrate is determined by a suitable analytical method, such as HPLC-UV.
-
Result Expression: The solubility is expressed in units such as mg/mL or µg/mL.
Causality Behind Experimental Choices: This method ensures that the measured concentration represents the true equilibrium solubility. Using a buffer at physiological pH provides more biologically relevant data.
pKa Determination: Understanding Ionization
Significance: The acid dissociation constant (pKa) determines the extent of a molecule's ionization at a given pH. The ionization state significantly impacts a drug's solubility, permeability, and interaction with its biological target. For 5-Amino-2,N,N-trimethyl-benzenesulfonamide, the aromatic amine and the sulfonamide moiety are the primary ionizable groups.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa value corresponds to the pH at the half-equivalence point.
-
Multiple pKa Values: If the molecule has multiple ionizable groups, the titration curve will show multiple inflection points, allowing for the determination of each pKa.
Causality Behind Experimental Choices: Potentiometric titration is a direct and accurate method for determining pKa values. It provides a complete profile of the ionization behavior of the compound over a wide pH range.
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic analysis is indispensable for confirming the chemical structure of a compound and for quality control purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Significance: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming the connectivity of atoms and the overall structure.
Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will dictate the splitting patterns (e.g., doublets, triplets).
-
Amino Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which can be solvent-dependent.
-
N,N-dimethyl Protons: A singlet corresponding to the two methyl groups on the sulfonamide nitrogen.
-
Aromatic Methyl Protons: A singlet for the methyl group attached to the benzene ring.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: The chemical shifts, integration, and coupling constants are analyzed to confirm the structure of 5-Amino-2,N,N-trimethyl-benzenesulfonamide.
Infrared (IR) Spectroscopy
Significance: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected IR Absorption Bands (cm⁻¹):
-
N-H Stretching (Amino Group): Two bands in the region of 3300-3500 cm⁻¹.
-
C-H Stretching (Aromatic and Aliphatic): Bands just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).
-
S=O Stretching (Sulfonamide): Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
C=C Stretching (Aromatic): Bands in the 1600-1450 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Spectral Analysis: The positions and intensities of the absorption bands are correlated with the known functional groups of the molecule.
Mass Spectrometry (MS)
Significance: Mass spectrometry provides information about the molecular weight of a compound and can be used to deduce its elemental composition and structural fragments.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (214.3 m/z).
-
Fragmentation Pattern: Characteristic fragment ions resulting from the cleavage of the molecule, which can help to confirm the structure.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
-
Ionization: The sample is ionized using ESI.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.
Visualization of Key Relationships
Physicochemical Properties and Drug Development Workflow
Caption: Workflow illustrating the role of physicochemical profiling in drug development.
Interplay of Key Physicochemical Properties
Caption: Interrelationship of key physicochemical properties impacting bioavailability.
Conclusion: A Call for Empirical Data
This technical guide has laid out a comprehensive framework for understanding and determining the physicochemical properties of 5-Amino-2,N,N-trimethyl-benzenesulfonamide. While high-quality predictions provide a valuable starting point, it is imperative for the scientific community to generate and publish empirical data for this compound. Such data will not only solidify our understanding of this specific molecule but also contribute to the broader knowledge base of substituted sulfonamides, ultimately aiding in the design and development of new and improved therapeutic agents. The protocols and rationale presented herein provide a clear roadmap for achieving this goal.
References
- Vertex AI Search. (2026). 5-Amino-2, n, n-trimethyl-benzenesulfonamide, min 98%, 1 gram.
- Labsolu. (2026). 5-Amino-2,n,n-trimethyl-benzenesulfonamide.
- Thermo Scientific Chemicals. (2026). 5-Amino-2-methylbenzenesulfonamide, 96% 5 g | Buy Online.
- Parchem. (2026). 5-amino-N,N,2-trimethyl-benzenesulfonamide (Cas 6331-67-5).
- J&H CHEM. (2026). 5-amino-N,N,2-trimethyl-benzenesulfonamide CAS NO.6331-67-5.
- PubChem. (2026). 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511.
- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
- S. S. Shaik, et al. (2015). Importance of Physicochemical Properties In Drug Discovery. World Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 238-253.
- Reena Malik, Girish Kamble. (2023). PHYSICOCHEMICAL PROPERTY OF DRUG MOLECULES WITH RESPECT TO DRUG ACTIONS.
- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024).
- Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. (1991). Journal of Veterinary Pharmacology and Therapeutics, 14(2), 134-141.
- Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2017). Future Science OA, 3(4), FSO231.
- Matrix Scientific. (2026). 5-Amino-2,N,N-trimethyl-benzenesulfonamide.
- Echemi. (2026).
Sources
- 1. 5-Amino-2-methylbenzenesulfonamide, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. labsolu.ca [labsolu.ca]
- 3. 6331-67-5 Cas No. | 5-Amino-2,N,N-trimethyl-benzenesulfonamide | Matrix Scientific [matrixscientific.com]
- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 5. jbino.com [jbino.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Amino-2,N,N-trimethyl-benzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the compound 5-Amino-2,N,N-trimethyl-benzenesulfonamide. In the absence of directly published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules in fields such as medicinal chemistry and materials science. Detailed experimental protocols for acquiring high-quality spectroscopic data are also provided, ensuring a self-validating framework for experimental design and data interpretation.
Introduction
5-Amino-2,N,N-trimethyl-benzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. The presence of an amino group and multiple methyl substituents on the benzene ring of this particular molecule suggests potential for diverse chemical modifications and applications. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the first step in predicting and interpreting its spectroscopic data.
Figure 1: 2D structure of 5-Amino-2,N,N-trimethyl-benzenesulfonamide.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for 5-Amino-2,N,N-trimethyl-benzenesulfonamide. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The predicted ¹H NMR spectrum of 5-Amino-2,N,N-trimethyl-benzenesulfonamide in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.5-7.7 | d | 1H | Ar-H (ortho to SO₂N(CH₃)₂) | The strong electron-withdrawing effect of the sulfonamide group deshields the adjacent proton. |
| ~6.8-7.0 | dd | 1H | Ar-H (meta to SO₂N(CH₃)₂ and ortho to NH₂) | This proton is influenced by both the electron-withdrawing sulfonamide and electron-donating amino groups. |
| ~6.6-6.8 | d | 1H | Ar-H (ortho to NH₂) | The electron-donating amino group shields this proton, shifting it upfield. |
| ~3.8-4.0 | br s | 2H | -NH₂ | The chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange. |
| ~2.7 | s | 6H | -N(CH₃)₂ | The two methyl groups on the nitrogen of the sulfonamide are equivalent and appear as a singlet. |
| ~2.5 | s | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring will appear as a singlet in a typical upfield region for aryl methyls. |
The predicted ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~148-150 | C-NH₂ | The carbon attached to the electron-donating amino group is significantly shielded. |
| ~138-140 | C-SO₂N(CH₃)₂ | The carbon attached to the electron-withdrawing sulfonamide group is deshielded. |
| ~135-137 | C-CH₃ | The quaternary carbon attached to the methyl group. |
| ~128-130 | Ar-CH | Aromatic carbon ortho to the sulfonamide group. |
| ~115-118 | Ar-CH | Aromatic carbon ortho to the amino group. |
| ~112-115 | Ar-CH | Aromatic carbon meta to both the sulfonamide and amino groups. |
| ~38 | -N(CH₃)₂ | The carbons of the N,N-dimethyl group of the sulfonamide. |
| ~20 | Ar-CH₃ | The carbon of the methyl group on the aromatic ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| 3450-3300 | Medium, Sharp (two bands) | N-H stretch (asymmetric and symmetric) | Characteristic of a primary aromatic amine[1][2]. |
| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |
| 2950-2850 | Medium | Aliphatic C-H stretch | From the methyl groups. |
| 1620-1580 | Strong | N-H bend | Scissoring vibration of the primary amine[1]. |
| ~1600, ~1500 | Medium-Strong | C=C stretch | Aromatic ring skeletal vibrations. |
| 1350-1300 | Strong | Asymmetric SO₂ stretch | Characteristic of the sulfonamide group. |
| 1180-1160 | Strong | Symmetric SO₂ stretch | Characteristic of the sulfonamide group. |
| 1335-1250 | Strong | Aromatic C-N stretch | The C-N bond of the aromatic amine[1]. |
| ~830 | Strong | C-H out-of-plane bend | Indicative of a 1,2,4-trisubstituted benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₉H₁₄N₂O₂S = 214.29 g/mol ).
-
Key Fragmentation Pathways:
-
Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 150[3]. This often occurs through a rearrangement.
-
Cleavage of the S-N bond: Cleavage of the bond between the sulfur and the nitrogen of the sulfonamide can lead to the formation of a dimethylaminosulfonyl cation ([SO₂N(CH₃)₂]⁺) at m/z 108 and a 5-amino-2-methylphenyl radical.
-
Benzylic Cleavage: Loss of a hydrogen atom from the aryl-methyl group is possible, leading to a stable benzylic cation.
-
Formation of an Aniline Radical Cation: Protonated sulfonamides can fragment to produce the radical cation of the corresponding aniline[4][5].
-
Experimental Protocols
To obtain high-quality spectroscopic data, the following standardized protocols are recommended.
General Sample Preparation
-
Ensure the sample of 5-Amino-2,N,N-trimethyl-benzenesulfonamide is of high purity. Purification can be achieved by recrystallization or column chromatography.
-
Thoroughly dry the sample to remove any residual solvents, which can interfere with spectroscopic measurements, particularly NMR and IR.
NMR Spectroscopy
Figure 2: General workflow for NMR data acquisition.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR.
-
-
Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (typically to residual solvent signals or an internal standard like TMS).
IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
Figure 3: General workflow for mass spectrometry.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For more detailed structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion or other significant fragment ions.
-
-
Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 5-Amino-2,N,N-trimethyl-benzenesulfonamide. The interpretations, grounded in established spectroscopic principles and data from analogous structures, offer a valuable resource for the identification and characterization of this compound. The provided experimental protocols outline a systematic approach to acquiring high-quality data, enabling researchers to validate these predictions and further explore the chemistry of this and related molecules.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link][6]
-
Sun, W., Li, Y., & Wang, Y. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(5), 898–906. [Link][3]
-
Gao, H., Liu, S., & Li, Z. (2007). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 72(21), 7834–7840. [Link][4]
-
Aniline (data page) - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link][7]
-
Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved January 17, 2026, from [Link][2]
-
Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. (2008, January). Retrieved January 17, 2026, from [Link]
-
N,N-Dimethylbenzenesulfonamide | C8H11NO2S | CID 84423 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link][8]
-
Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF. (2010, August). Retrieved January 17, 2026, from [Link][5]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aniline (data page) - Wikipedia [en.wikipedia.org]
- 8. N,N-Dimethylbenzenesulfonamide | C8H11NO2S | CID 84423 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Significance of Solid-State Structure in Drug Development
An In-depth Technical Guide to the Crystal Structure Determination of 5-Amino-2,N,N-trimethyl-benzenesulfonamide
This guide provides a comprehensive technical overview of the methodologies and scientific considerations for determining the crystal structure of 5-Amino-2,N,N-trimethyl-benzenesulfonamide. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of this and similar sulfonamide-based pharmaceutical intermediates.
5-Amino-2,N,N-trimethyl-benzenesulfonamide (C₉H₁₄N₂O₂S) is a substituted aromatic sulfonamide.[1][2] While this specific compound is commercially available and finds use as a building block in chemical synthesis,[1][2][3] its close analog, 5-amino-2-methylbenzenesulfonamide, is a known intermediate in the synthesis of Pazopanib, an angiogenesis inhibitor used in cancer therapy.[4][5][6] The seemingly minor addition of two methyl groups to the sulfonamide nitrogen can significantly impact the molecule's physicochemical properties, including solubility, dissolution rate, and bioavailability. These properties are intrinsically linked to the compound's three-dimensional arrangement in the solid state—its crystal structure.
The precise determination of a molecule's crystal structure is paramount in drug development.[7] It provides invaluable insights into intermolecular interactions, polymorphism, and potential liabilities that can affect a drug candidate's journey from the laboratory to the clinic. This guide will, therefore, outline the experimental workflow and theoretical considerations for the single-crystal X-ray diffraction analysis of 5-Amino-2,N,N-trimethyl-benzenesulfonamide, drawing comparisons with the known crystal structure of its demethylated analog.
Methodology: A Self-Validating Protocol for Crystal Structure Determination
The cornerstone of crystal structure analysis is the production of high-quality single crystals suitable for X-ray diffraction. The following protocol is designed to be a self-validating system, with checkpoints to ensure the quality of the experimental data at each stage.
Experimental Workflow for Crystal Structure Determination
Caption: A stepwise workflow for determining the crystal structure of a small molecule.
Step-by-Step Experimental Protocol
-
Material Acquisition and Purity Confirmation:
-
Crystal Growth:
-
Solvent Screening: A crucial step is to identify suitable solvents for crystallization. A common starting point is to test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexane).
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation at room temperature. Loosely cap the vial to allow for slow evaporation of the solvent over several days.
-
Vapor Diffusion: Create a saturated solution of the compound in a less volatile solvent. Place this in a sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.
-
-
Expertise & Experience: For sulfonamides, which often exhibit hydrogen bonding capabilities, protic solvents like ethanol or methanol can be good starting points.[8][9] The presence of the N,N-dimethyl groups, however, may reduce the propensity for strong hydrogen bonding compared to its primary sulfonamide analog, potentially favoring crystallization from less polar solvents.
-
-
Single-Crystal X-ray Diffraction:
-
Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible defects. Mount the crystal on a goniometer head.
-
Data Collection:
-
Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Trustworthiness: The data collection strategy should aim for high completeness and redundancy to ensure a reliable structure determination.
-
-
Structure Solution and Refinement:
-
Data Reduction: Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structure Refinement: Refine the atomic positions and thermal parameters using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Authoritative Grounding: The final refined structure should have low R-factors (e.g., R1 < 0.05) and a goodness-of-fit (GooF) close to 1, indicating a good agreement between the experimental data and the structural model.
-
Anticipated Results and Discussion: A Comparative Analysis
While the crystal structure of 5-Amino-2,N,N-trimethyl-benzenesulfonamide has not been publicly reported, we can anticipate its key features by comparing it to the known structure of 5-Amino-2-methylbenzenesulfonamide.
Crystallographic Data Comparison
The crystallographic data for 5-Amino-2-methylbenzenesulfonamide provides a valuable benchmark.[8][9]
| Parameter | 5-Amino-2-methylbenzenesulfonamide[8][9] | 5-Amino-2,N,N-trimethyl-benzenesulfonamide (Anticipated) |
| Chemical Formula | C₇H₁₀N₂O₂S | C₉H₁₄N₂O₂S |
| Molecular Weight | 186.23 g/mol | 214.29 g/mol |
| Crystal System | Orthorhombic | To be determined |
| Space Group | Iba2 | To be determined |
| a (Å) | 10.679 | To be determined |
| b (Å) | 22.431 | To be determined |
| c (Å) | 7.1980 | To be determined |
| V (ų) | 1724.2 | To be determined |
| Z | 8 | To be determined |
| Dcalc (g/cm³) | 1.435 | To be determined |
Structural Insights and Intermolecular Interactions
The crystal structure of 5-Amino-2-methylbenzenesulfonamide reveals a three-dimensional network stabilized by intermolecular N-H···O hydrogen bonds.[8][9] The amino group and the sulfonamide group are the primary sites for these interactions.
In the case of 5-Amino-2,N,N-trimethyl-benzenesulfonamide, the two methyl groups on the sulfonamide nitrogen will preclude the formation of N-H···O hydrogen bonds involving this group. This will likely lead to a significantly different crystal packing arrangement. The primary amino group will still be available for hydrogen bonding, but the overall hydrogen bond network is expected to be less extensive.
We can hypothesize that the crystal packing of the N,N-dimethylated analog will be more influenced by weaker van der Waals interactions and potentially C-H···O interactions. This change in intermolecular forces could lead to a different polymorph with altered physical properties.
The Role of Molecular Conformation
The conformation of the sulfonamide group relative to the benzene ring is a key determinant of molecular packing.[10][11] In many sulfonamide crystal structures, the molecules adopt a conformation that allows for efficient packing and hydrogen bonding.[12] The steric bulk of the N,N-dimethyl groups in the target compound may lead to a different preferred conformation compared to its primary sulfonamide counterpart.
Conclusion: From Crystal Structure to Drug Development
The determination of the crystal structure of 5-Amino-2,N,N-trimethyl-benzenesulfonamide is a critical step in understanding its solid-state properties. This knowledge is not merely academic; it has profound implications for drug development. A thorough understanding of the crystal packing and intermolecular interactions can inform strategies for polymorph screening, salt selection, and formulation development, ultimately contributing to the creation of safer and more effective medicines. The methodologies and comparative insights presented in this guide provide a robust framework for the successful crystallographic analysis of this and other important pharmaceutical intermediates.
References
-
Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(9), 4123-4132. [Link]
-
Perlovich, G. L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(9), 4042-4053. [Link]
-
ResearchGate. (n.d.). Crystallographic details of sulfonamides 1-6. [Link]
-
Ma, X.-J., et al. (2009). 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(9), o1815. [Link]
-
Ma, X.-J., et al. (2009). 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o1815. [Link]
-
ResearchGate. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. [Link]
-
PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. [Link]
-
PubChem. (n.d.). Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl-. [Link]
-
HDH-Intelligent Technology. (n.d.). 5-Amino-2, n, n-trimethyl-benzenesulfonamide, min 98%, 1 gram. [Link]
-
Sihauli Chemicals Pvt Ltd. (n.d.). 5-amino-2- Methyl Benzene Sulfonamide Manufacturer & Exporter from India. [Link]
-
Wang, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 469-473. [Link]
-
PharmaCompass. (n.d.). 5-amino-2-methyl-benzenesulfonamide. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. labsolu.ca [labsolu.ca]
- 3. parchem.com [parchem.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-amino-2- Methyl Benzene Sulfonamide Manufacturer & Exporter from India- Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-Amino-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
A Comprehensive Guide to the Organic Solvent Solubility of 5-Amino-2,N,N-trimethyl-benzenesulfonamide: Theoretical Principles and Experimental Protocols
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2,N,N-trimethyl-benzenesulfonamide is a key chemical intermediate whose utility in pharmaceutical synthesis and materials science is critically dependent on its solubility characteristics.[1] Understanding and manipulating its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This guide provides a comprehensive framework for approaching the solubility of this compound. We will delve into its fundamental physicochemical properties, explore the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols for its determination, and offer insights into data interpretation. This document is designed to empower researchers and drug development professionals with the necessary tools to confidently and accurately characterize the solubility profile of 5-Amino-2,N,N-trimethyl-benzenesulfonamide.
Introduction to 5-Amino-2,N,N-trimethyl-benzenesulfonamide
5-Amino-2,N,N-trimethyl-benzenesulfonamide, a substituted aromatic sulfonamide, serves as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its molecular architecture, featuring a primary aromatic amine, a sulfonamide moiety, and alkyl substitutions, presents a unique and complex solubility challenge. The sulfonamide group is a cornerstone in a vast array of therapeutics, known for its role in antibacterial agents that interfere with folic acid synthesis.[1][3]
The solubility of an active pharmaceutical ingredient (API) or an intermediate is a cornerstone of process chemistry and formulation development. It directly influences:
-
Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the concentration of dissolved reactants.
-
Purification Efficiency: Crystallization, a primary method for purification, is fundamentally a solubility-driven process.
-
Bioavailability: For drug candidates, solubility is a critical determinant of absorption and, consequently, therapeutic efficacy.[4]
This guide moves beyond a simple data sheet, providing the causal logic behind experimental design and the theoretical framework needed to predict and rationalize solubility behavior.
Physicochemical Profile and Structural Analysis
To understand the solubility of a compound, one must first understand the molecule itself. The key physicochemical properties of 5-Amino-2,N,N-trimethyl-benzenesulfonamide are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₂S | [2][5] |
| Molecular Weight | 214.3 g/mol | [2][5] |
| CAS Number | 6331-67-5 | [2][5][6] |
| Appearance | Solid | [7] |
Structural Implications for Solubility:
The solubility of this molecule is a tale of two competing characteristics:
-
Polar, Hydrophilic Moieties: The primary amine (-NH₂) and the sulfonamide (-SO₂N(CH₃)₂) groups are polar and capable of acting as hydrogen bond acceptors. The N-H protons of the amine group also act as hydrogen bond donors. These features promote interaction with polar solvents.
-
Nonpolar, Hydrophobic Moieties: The benzene ring and the three methyl groups (-CH₃) contribute to the molecule's lipophilicity, favoring interactions with nonpolar or weakly polar organic solvents.
The ultimate solubility in a given solvent is determined by the delicate balance of these competing forces and the solvent's ability to favorably interact with one or both of these regions.
Theoretical Framework for Predicting Solubility
While empirical determination is the gold standard, theoretical models provide a rational basis for solvent selection and data interpretation. The principle of "like dissolves like" is the foundational concept, which can be quantified using solubility parameters.
The Hildebrand and Hansen solubility parameters , for instance, are used to predict miscibility. The extended Hildebrand solubility approach has been successfully used to estimate the solubility of various sulfonamides in binary and ternary solvent systems.[8] This approach suggests that solubility is maximized when the solubility parameter of the solute closely matches that of the solvent.[8]
Several key factors govern the dissolution process:
-
Solvent Polarity and Protic/Aprotic Nature: Polar protic solvents (e.g., methanol, ethanol) can engage in hydrogen bonding with the amine and sulfonamide groups, effectively solvating the molecule. Polar aprotic solvents (e.g., acetone, dimethylformamide) can act as hydrogen bond acceptors and engage in dipole-dipole interactions. Nonpolar solvents (e.g., cyclohexane, hexane) will primarily interact with the hydrophobic benzene ring and methyl groups.[9]
-
Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.[4][10] This relationship can be modeled using equations like the modified Apelblat equation, which has been used to correlate sulfonamide solubility at various temperatures.[11]
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by solute-solvent interactions. A high melting point can sometimes indicate a strong crystal lattice and, consequently, lower solubility.
Experimental Workflow for Solubility Determination
A systematic approach is crucial for generating reliable and reproducible solubility data. The following workflow provides a robust framework for screening and quantifying the solubility of 5-Amino-2,N,N-trimethyl-benzenesulfonamide.
Caption: Experimental workflow for determining compound solubility.
Protocol: Isothermal Saturation Method
The isothermal saturation method is a highly reliable technique for determining equilibrium solubility.[12] It involves allowing an excess of the solid solute to equilibrate with the solvent at a constant temperature until the solution is saturated.
1. Materials and Reagents:
-
5-Amino-2,N,N-trimethyl-benzenesulfonamide (purity ≥98%)[2]
-
Selected organic solvents (HPLC grade or equivalent)
-
2-4 mL glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker/incubator
-
Analytical balance (±0.01 mg accuracy)
-
Calibrated positive displacement micropipettes
-
Centrifuge
-
Syringe filters (0.2 μm, PTFE or other solvent-compatible material)
-
Volumetric flasks
-
HPLC system with UV detector or LC-MS system
2. Experimental Procedure:
-
Step 1: Sample Preparation
-
Add an excess amount of 5-Amino-2,N,N-trimethyl-benzenesulfonamide (e.g., 10-20 mg) to a pre-weighed glass vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation.
-
Record the exact mass of the compound added.
-
-
Step 2: Solvent Addition
-
Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Step 3: Equilibration (The "Causality" Step)
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours). Rationale: This extended agitation is critical to ensure the system reaches true thermodynamic equilibrium. Insufficient time can lead to an underestimation of solubility. Preliminary kinetic studies can determine the minimum time required to reach a plateau in concentration.
-
-
Step 4: Phase Separation (A Self-Validating System)
-
After equilibration, allow the vials to rest at the same constant temperature for at least 1-2 hours to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes). Rationale: This step is a self-validating control. The presence of any particulate matter in the subsequent analysis would invalidate the result. Filtration through a 0.2 μm syringe filter provides a secondary, redundant check against solid carryover.[12]
-
-
Step 5: Sampling and Dilution
-
Carefully withdraw a precise aliquot of the clear supernatant (e.g., 100 µL).
-
Dilute the aliquot gravimetrically or volumetrically with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
-
Step 6: Quantification
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS method.
-
Determine the concentration by comparing the instrument response to a standard calibration curve prepared with known concentrations of 5-Amino-2,N,N-trimethyl-benzenesulfonamide.
-
Data Presentation and Interpretation
For clarity and comparative analysis, results should be tabulated. Researchers can use the following template to record their empirically determined data.
| Solvent | Solvent Class | Dielectric Constant (25°C) | Measured Solubility at 25°C (mg/mL) | Measured Solubility at 25°C (mol/L) |
| Hexane | Nonpolar | 1.89 | ||
| Toluene | Nonpolar, Aromatic | 2.38 | ||
| Dichloromethane | Aprotic, Weakly Polar | 9.08 | ||
| Acetone | Aprotic, Polar | 21.0 | ||
| Acetonitrile | Aprotic, Polar | 37.5 | ||
| Dimethyl Sulfoxide | Aprotic, Polar | 46.7 | ||
| Ethanol | Protic, Polar | 24.5 | ||
| Methanol | Protic, Polar | 32.7 | ||
| Water | Protic, Polar | 80.1 |
Interpreting the Results:
When this table is populated, a solubility profile will emerge. For instance, one might hypothesize:
-
High solubility in DMSO and Methanol: This would be expected due to their high polarity and, in the case of methanol, strong hydrogen bonding capabilities that can effectively solvate both the amine and sulfonamide groups.
-
Moderate solubility in Acetone: Acetone's polarity allows it to interact with the polar groups, but its aprotic nature prevents it from acting as a hydrogen bond donor, potentially limiting its solvating power compared to alcohols.
-
Low solubility in Hexane: The energy required to break the crystal lattice of the polar compound would not be sufficiently compensated by the weak van der Waals forces established with a nonpolar solvent like hexane.
Conclusion
The solubility of 5-Amino-2,N,N-trimethyl-benzenesulfonamide in organic solvents is a multifaceted property governed by the interplay of its structural features and the physicochemical nature of the solvent. This guide provides a robust framework, from theoretical prediction to rigorous experimental determination, for characterizing its solubility profile. By employing the systematic workflow and detailed protocols described herein, researchers, scientists, and drug development professionals can generate the high-quality, reliable data necessary to accelerate their research, optimize synthetic processes, and develop effective formulations.
References
-
Martin, A., Wu, P. L., Adjei, A., Mehdizadeh, M., & Beer, B. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(12), 1334-1340. [Link]
-
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 63(8), 2971-2983. [Link]
-
Adibkia, K., Shayanfar, A., & Jouyban, A. (2012). Solubility prediction of sulfonamides at various temperatures using a single determination. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 123-134. [Link]
-
PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Martínez, F., Gómez, A., & Avila, C. M. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. [Link]
-
Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
HDH Advancement. (n.d.). 5-Amino-2, n, n-trimethyl-benzenesulfonamide, min 98%, 1 gram. Retrieved from [Link]
-
Jeliński, T., Cysewski, P., & Procek, D. (2019). Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. International Journal of Pharmaceutics, 571, 118682. [Link]
-
International Journal of Novel Research and Development. (2022). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD, 7(6). [Link]
- Google Patents. (2015). CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives.
-
PharmaCompass. (n.d.). 5-amino-2-methyl-benzenesulfonamide. Retrieved from [Link]
-
Chen, G., & He, Y. (2011). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. Journal of Chemical & Engineering Data, 56(4), 1494-1496. [Link]
-
MySkinRecipes. (n.d.). 5-Amino-2,n,n-trimethyl-benzenesulfonamide. Retrieved from [Link]
-
Arshad, S., Asiri, A. M., & Arshad, M. N. (2016). 5-Amino-2-methylbenzenesulfonamide. IUCrData, 1(1), x152285. [Link]
-
Taneja, N., & Sharma, M. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Recent Patents on Anti-Infective Drug Discovery, 14(1), 23-45. [Link]
Sources
- 1. 5-Amino-2,n,n-trimethyl-benzenesulfonamide [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. labsolu.ca [labsolu.ca]
- 6. 5-AMINO-2,N,N-TRIMETHYL-BENZENESULFONAMIDE | 6331-67-5 [chemicalbook.com]
- 7. 5-Amino-2,N,N-trimethyl-benzenesulfonamide | 6331-67-5 [sigmaaldrich.com]
- 8. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Strategic Deployment of 5-Amino-2,N,N-trimethyl-benzenesulfonamide in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Versatile Scaffold
In the landscape of contemporary drug discovery, the benzenesulfonamide moiety stands as a privileged scaffold, forming the core of numerous therapeutic agents across a wide spectrum of diseases.[1] Its enduring prevalence stems from a combination of synthetic tractability, metabolic stability, and the ability to engage in critical hydrogen bonding interactions with biological targets. This guide focuses on a specific, strategically functionalized derivative: 5-Amino-2,N,N-trimethyl-benzenesulfonamide . We will explore its intrinsic chemical properties, its applications as a pivotal building block, and the rationale behind its deployment in sophisticated medicinal chemistry campaigns, from kinase inhibition to the frontier of targeted protein degradation.
The subject of this guide, 5-Amino-2,N,N-trimethyl-benzenesulfonamide, is a bifunctional building block offering two key points of chemical diversity: a nucleophilic aromatic amine and a tertiary sulfonamide. This unique arrangement allows for its seamless integration into complex molecular architectures, providing medicinal chemists with a powerful tool to modulate physicochemical properties and explore structure-activity relationships (SAR).
Physicochemical Properties and Strategic Considerations
A comprehensive understanding of a building block's physicochemical properties is paramount for its effective use in drug design. The key attributes of 5-Amino-2,N,N-trimethyl-benzenesulfonamide are summarized below.
| Property | Value | Source |
| CAS Number | 6331-67-5 | [2] |
| Molecular Formula | C9H14N2O2S | [2] |
| Molecular Weight | 214.3 g/mol | [2] |
The N,N-dimethylation of the sulfonamide group is a critical design feature. Unlike a primary or secondary sulfonamide, which can act as a hydrogen bond donor, the tertiary sulfonamide in this building block is solely a hydrogen bond acceptor. This modification has profound implications for its use in medicinal chemistry:
-
Modulation of Acidity and Hydrogen Bonding: The absence of an acidic proton on the sulfonamide nitrogen prevents it from acting as a hydrogen bond donor. This can be strategically employed to disrupt or alter binding interactions within a target protein's active site compared to analogues bearing a primary or secondary sulfonamide.
-
Increased Lipophilicity: The replacement of hydrogen atoms with methyl groups generally increases the lipophilicity of the molecule. This can enhance cell permeability and oral bioavailability, crucial parameters in drug development.
-
Metabolic Stability: The tertiary sulfonamide is generally more resistant to metabolic degradation compared to primary or secondary sulfonamides.
Applications in Medicinal Chemistry: A Tale of Two Moieties
The synthetic utility of 5-Amino-2,N,N-trimethyl-benzenesulfonamide is dictated by its two primary functional groups: the 5-amino group and the 2-methyl group's influence on the overall electronics and sterics of the phenyl ring.
The 5-Amino Group: A Gateway to Diverse Functionality
The aromatic amine at the 5-position is a versatile handle for a variety of chemical transformations. Its nucleophilicity allows for facile reaction with electrophiles, making it an ideal anchor point for building out molecular complexity.
A classic reaction of aromatic amines is diazotization followed by coupling to form azo compounds. While primarily used in the dye industry, this chemistry can be adapted for the synthesis of specialized probes or ligands.[3]
Step 1: Diazonium Salt Formation
-
Dissolve 5-Amino-2,N,N-trimethyl-benzenesulfonamide in a dilute solution of hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Azo Coupling
-
Prepare a solution of the desired coupling partner (e.g., a phenol or another aniline) in a suitable solvent.
-
Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the coupling partner solution with vigorous stirring.
-
The azo-coupled product will precipitate and can be isolated by filtration.
Case Study: A Close Analog in the Synthesis of a Kinase Inhibitor
Pazopanib is used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[4] Its synthesis involves the condensation of 5-amino-2-methylbenzenesulfonamide with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.[3] This reaction highlights the crucial role of the aminobenzenesulfonamide moiety in forming a key linkage in the final drug molecule.
The use of 5-Amino-2,N,N-trimethyl-benzenesulfonamide in a similar synthetic route would result in a Pazopanib analog with a tertiary sulfonamide. This modification would abrogate the hydrogen bond donating capacity of the sulfonamide group, which could significantly impact the drug's binding affinity and selectivity for its target kinases. Such an analog would be a valuable tool in SAR studies to probe the importance of this hydrogen bond interaction.
Experimental Workflow: Conceptual Synthesis of a Pazopanib Analog
The following workflow illustrates how 5-Amino-2,N,N-trimethyl-benzenesulfonamide could be used in a synthetic sequence analogous to that of Pazopanib.
Caption: Conceptual workflow for the synthesis of a Pazopanib analog.
Future Perspectives: A Building Block for Targeted Protein Degradation
A particularly exciting and forward-looking application for 5-Amino-2,N,N-trimethyl-benzenesulfonamide is in the field of targeted protein degradation (TPD). This is underscored by its classification by some chemical suppliers as a "Protein Degrader Building Block". TPD utilizes bifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[6][7]
A PROTAC molecule consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker. The aminobenzenesulfonamide scaffold is a potential starting point for the development of novel E3 ligase ligands or as a component of the linker to which the POI ligand is attached.
The N,N-dimethylsulfonamide group, being a good hydrogen bond acceptor, could potentially engage in interactions with E3 ligase proteins. The amino group provides a convenient attachment point for a linker, which can then be connected to a ligand for a specific protein target.
Caption: Conceptual structure of a PROTAC utilizing the target scaffold.
Conclusion: A Building Block of Strategic Importance
5-Amino-2,N,N-trimethyl-benzenesulfonamide is more than just a simple chemical intermediate; it is a strategically designed building block that offers medicinal chemists a unique set of tools to address complex challenges in drug discovery. Its bifunctional nature allows for diverse synthetic elaborations, while the tertiary sulfonamide provides a means to fine-tune physicochemical properties and modulate interactions with biological targets. From its conceptual application in the synthesis of kinase inhibitors to its potential role in the burgeoning field of targeted protein degradation, 5-Amino-2,N,N-trimethyl-benzenesulfonamide is poised to be a valuable component in the armamentarium of modern drug hunters.
References
-
MySkinRecipes. (n.d.). 5-Amino-2,n,n-trimethyl-benzenesulfonamide. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. Retrieved from [Link]
- Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(2), 130-150.
- Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837.
- Grygorenko, O. O., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5644–5648.
-
Veeprho. (n.d.). 5-Amino-2-methylbenzenesulfonamide | CAS 6973-09-7. Retrieved from [Link]
- Yu, Z., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 609–613.
- El-Sayed, M. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Al-Azhar Bulletin of Science, 31(1-A), 1-22.
- Ma, X.-J., et al. (2009). 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1815.
- Hennig, J., et al. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 64(18), 13227–13247.
- Spradlin, J. N., et al. (2021). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. Journal of Medicinal Chemistry, 64(17), 12534–12550.
- El-Gamal, M. I., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org, 2024081162.
- Aslam, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Results in Chemistry, 7, 101481.
- Havránková, E., et al. (2022). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Human Carbonic Anhydrase Inhibitors. Molecules, 27(1), 164.
- Singh, A., et al. (2022). PROTACs: A novel strategy for cancer drug discovery and development. Drug Discovery Today, 27(8), 2216-2234.
- Suqian Dewei Chemical Co ltd. (2021). Preparation method of 2-methyl-5-aminobenzenesulfonamide. CN107805212B.
-
PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Amino-2,n,n-trimethyl-benzenesulfonamide [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
A Technical Guide to the Anticancer Mechanisms of Benzenesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Re-emergence of a Classic Scaffold in Oncology
The benzenesulfonamide moiety, characterized by a sulfonamide group directly attached to a benzene ring, is a cornerstone pharmacophore in medicinal chemistry.[1] Historically celebrated for its role in developing antimicrobial sulfa drugs, this scaffold has demonstrated remarkable versatility, leading to its exploration in a multitude of therapeutic areas. In recent decades, a significant body of research has illuminated the potent and diverse anticancer activities of benzenesulfonamide analogs. These compounds have emerged from broad screening campaigns to rationally designed molecules targeting specific vulnerabilities of cancer cells.[1][2]
This guide provides an in-depth exploration of the core mechanisms through which benzenesulfonamide derivatives exert their anticancer effects. We will dissect the primary molecular targets, the signaling pathways they modulate, and the structure-activity relationships that govern their efficacy. Furthermore, we will detail the critical experimental protocols used to elucidate these mechanisms, offering a framework for robust and self-validating research in this promising field of drug discovery.
The Primary Axis of Action: Inhibition of Carbonic Anhydrases
One of the most extensively documented mechanisms of action for benzenesulfonamide analogs is the potent inhibition of carbonic anhydrases (CAs).[3][4]
The Role of Carbonic Anhydrases in Tumorigenesis
Carbonic anhydrases are a family of zinc-based metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5][6] This reaction is fundamental to pH regulation and ion transport.[5] In the context of cancer, specific isoforms—notably the tumor-associated hCA IX and hCA XII—are overexpressed in response to hypoxia, a common feature of solid tumors.[3][7][8] This upregulation is a critical survival mechanism for cancer cells. By catalyzing CO2 hydration at the cell surface, hCA IX contributes to the acidification of the tumor microenvironment while maintaining a neutral or slightly alkaline intracellular pH.[9] This pH gradient promotes tumor growth, invasion, metastasis, and resistance to chemotherapy.[8][9]
Mechanism of Inhibition
The benzenesulfonamide group is a classic zinc-binding group (ZBG).[6][10] In its deprotonated (sulfonamidate) form, it coordinates directly to the Zn(II) ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion and effectively blocking the enzyme's catalytic activity.[5] The potency and isoform selectivity of these inhibitors are heavily influenced by the "tail" portion of the molecule, which can form additional interactions with amino acid residues within and outside the active site cavity.[11][12] Designing inhibitors with high selectivity for tumor-associated isoforms (hCA IX/XII) over ubiquitous cytosolic isoforms (hCA I/II) is a key strategy to minimize off-target effects.[7][12]
The downstream consequence of hCA IX inhibition is the disruption of the tumor's pH regulation, leading to intracellular acidification and extracellular alkalization, which can trigger apoptosis, suppress cell proliferation, and inhibit metastasis.[4][13]
Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition
A distinct class of benzenesulfonamide analogs exerts its anticancer effect by targeting the fundamental cellular machinery of mitosis.
Microtubules as an Anticancer Target
Microtubules are dynamic polymers of α- and β-tubulin dimers that form a critical part of the cytoskeleton. Their ability to rapidly assemble and disassemble (dynamic instability) is essential for many cellular processes, most notably the formation of the mitotic spindle required for chromosome segregation during cell division.[14] Drugs that interfere with microtubule dynamics are among the most successful chemotherapeutics.
Mechanism of Inhibition
Several series of benzenesulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization.[14][15] These compounds typically bind to the colchicine-binding site on β-tubulin.[16][17] This binding event physically prevents the tubulin dimers from polymerizing into microtubules. The resulting disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle, predominantly at the G2/M phase.[16][18] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[14]
Diverse Mechanisms and Emerging Targets
The versatility of the benzenesulfonamide scaffold allows for its interaction with a range of other biological targets, leading to multiple avenues of anticancer activity.
-
G1 Phase Cell Cycle Arrest: While many analogs arrest the cell cycle in the G2/M phase, some, like the clinical candidate E7070, have been shown to block cell cycle progression in the G1 phase.[19] Targeting the G1/S transition is a highly attractive strategy, as it is a key checkpoint controlled by proteins often dysregulated in cancer.[19]
-
Kinase Inhibition: Analogs have been developed as inhibitors of various protein kinases critical to cancer signaling. This includes Receptor Tyrosine Kinases (RTKs) like TrkA, where inhibition blocks downstream pro-survival pathways such as Ras/MAPK and PI3K.[20] Novel derivatives have also been shown to induce apoptosis through activation of the MAPK/ERK signaling pathway.[21]
-
Modulation of Other Signaling Pathways: Certain benzenesulfonamide hybrids have been found to interfere with the Wnt/β-catenin/GSK3β pathway, which is implicated in cell proliferation and metastasis, particularly in ovarian cancer.[22]
-
Inhibition of Other Enzymes: The scaffold has been adapted to inhibit other enzymes relevant to cancer progression, including matrix metalloproteinases (MMP-2, MMP-9), which are involved in tissue remodeling and metastasis, and cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer.[23][24]
-
Inhibition of Oxidative Phosphorylation (OXPHOS): Benzene-1,4-disulfonamides have been discovered as potent inhibitors of OXPHOS Complex I, targeting the metabolic vulnerability of cancers that rely on aerobic metabolism for energy production.[25]
Structure-Activity Relationships (SAR)
The biological activity of benzenesulfonamide analogs is profoundly influenced by their chemical structure. Understanding these relationships is critical for rational drug design and optimization.
-
The Benzenesulfonamide Core: This group is essential for the primary mechanism of carbonic anhydrase inhibition, acting as the zinc-binding anchor.[1][10]
-
Substituents on the Benzene Ring: The position and electronic nature of substituents on the aromatic ring modulate efficacy and selectivity.[1][24][26]
-
The "Tail" Moiety: The group attached to the sulfonamide nitrogen (the "tail") is a major determinant of potency and isoform selectivity for CA inhibitors.[12] It explores different sub-pockets of the enzyme active site, and modifications here can dramatically alter the binding profile.[11][12] For example, incorporating heterocyclic rings (e.g., pyrazoline, triazine, thiazole) or various lipophilic groups can enhance interactions with biological targets.[7][10][23] The introduction of polar or electron-rich groups often appears to enhance anticancer activity.[1][23]
A Guide to Experimental Validation
Elucidating the precise mechanism of action requires a systematic and multi-faceted experimental approach. The following protocols provide a foundational workflow.
Initial Screening: In Vitro Cytotoxicity
The first step is to determine a compound's ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC₅₀) is a key metric.
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[27]
-
Compound Treatment: Prepare serial dilutions of the benzenesulfonamide analog in culture media. Remove the old media from the cells and add the compound-containing media. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[27]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Table 1: Representative Antiproliferative Activity of Benzenesulfonamide Analogs
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Primary Target (if known) | Reference |
| Pyrazoline-Benzenesulfonamide | MCF-7 (Breast) | Varies | CA IX, COX-2 | [23] |
| Thiazolone-Benzenesulfonamide | MDA-MB-231 (Breast) | 1.52 - 6.31 | CA IX | [7] |
| Indoline-Benzenesulfonamide | A549 (Lung) | 1.98 - 9.12 | Not Specified | [28] |
| Tubulin-Targeting Analog | Various | 0.007 - 0.036 | Tubulin | [14] |
| Triazole-Benzenesulfonamide | HT-29 (Colon) | 9.35 | Not Specified | [29] |
| Benzenesulfonamide Hybrid 7c | OVCAR-8 (Ovarian) | 0.54 | Wnt/β-catenin | [22] |
Target Engagement and Mechanistic Assays
Once cytotoxic activity is confirmed, the next step is to verify the compound's interaction with its predicted target and elucidate the downstream cellular effects.
Protocol: Cell Cycle Analysis via Flow Cytometry Causality: This experiment is crucial for determining if a compound's antiproliferative effect is due to interference with cell division. A significant accumulation of cells in a specific phase (e.g., G1 or G2/M) is a strong indicator of a cell cycle checkpoint being activated.
-
Treatment: Treat cancer cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 24 hours). Include a vehicle control.
-
Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the samples on a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Interpretation: Compare the cell cycle distribution of treated cells to the control. An increase in the G2/M population suggests microtubule disruption or DNA damage, while an increase in the G1 population points to inhibition of proteins required for the G1/S transition.[19]
Protocol: Apoptosis Assay (Annexin V/PI Staining) Causality: This assay confirms that the observed cell death is programmed (apoptotic), a hallmark of many effective anticancer agents, rather than necrotic.
-
Treatment: Treat cells with the compound as described for the cell cycle analysis.
-
Harvest and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.
-
Analysis: Analyze the stained cells promptly by flow cytometry.
-
Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells (phosphatidylserine has flipped to the outer membrane).
-
Annexin V+ / PI+: Late apoptotic or necrotic cells (membrane integrity is lost). An increase in the Annexin V positive populations confirms the induction of apoptosis.[7][10]
-
In Vivo Efficacy Assessment
Promising candidates from in vitro studies must be evaluated in a living system to assess their therapeutic potential and safety.
Protocol: Human Tumor Xenograft Model Causality: This is the gold-standard preclinical model to determine if a compound's in vitro anticancer activity translates into tumor growth inhibition in a complex biological environment.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).[30]
-
Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the benzenesulfonamide analog (via a clinically relevant route like oral gavage or intraperitoneal injection) and the vehicle control according to a predetermined schedule (e.g., daily for 21 days).[30]
-
Monitoring: Monitor tumor volume (measured with calipers) and the body weight of the mice regularly throughout the study. Body weight is a key indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group.
References
-
Hasyim, D. M., Musfiroh, I., Hendra, R., Kamarulzaman, E. E., Ritmaleni, R., & Muchtaridi, M. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Drug Design, Development and Therapy, 19, 11697–11747. [Link]
-
Nemra, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadig, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28225–28242. [Link]
- Hasyim, D. M., Musfiroh, I., Hendra, R., et al. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Drug Des Devel Ther.
- Hasyim, D. M., Musfiroh, I., Hendra, R., et al. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Drug Des Devel Ther.
- Hasyim, D. M., Musfiroh, I., Hendra, R., et al. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Drug Des Devel Ther.
- Nemra, M. T. M., AboulMagd, A. M., Hassan, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
-
El-Sayed, N. N. E., Al-Abdullah, E. S., Al-Dies, A. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16752. [Link]
- Al-Abdullah, E. S., Al-Dies, A. M., El-Sayed, N. N. E., et al. (2020).
-
Wang, S., Li, Y., Meng, X., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 488–496. [Link]
-
Pansare, D. N., Shinde, D. B., & Kate, A. N. (2016). SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIVATIVES. Rasayan Journal of Chemistry, 9(4), 633-640. [Link]
-
Supuran, C. T., Casini, A., Scozzafava, A. (2002). Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(15), 2295-2299. [Link]
-
Maresca, A., Temperini, C., Vu, H., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(10), 2192-2196. [Link]
-
Wang, S., Li, Y., Meng, X., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. ResearchGate. [Link]
-
Sławiński, J., Szafrański, K., & Angeli, A. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules, 26(22), 6899. [Link]
-
De Luca, L., Ceruso, M., & Supuran, C. T. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1148–1160. [Link]
-
Owa, T., Yoshino, H., Okauchi, T., et al. (1999). Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle. Journal of Medicinal Chemistry, 42(19), 3789–3799. [Link]
-
El-Gamal, M. I., Anbar, M., & Supuran, C. T. (2024). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry. [Link]
-
Żołnowska, B., Sławiński, J., & Kawiak, A. (2024). Novel benzenesulfonamide-aroylhydrazone conjugates as carbonic anhydrase inhibitors that induce MAPK/ERK-mediated cell cycle arrest and mitochondrial-associated apoptosis in MCF-7 breast cancer cells. Bioorganic & Medicinal Chemistry, 114, 117958. [Link]
-
Zhang, D., Li, J., & Wang, S. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 795–802. [Link]
-
Al-Ostoot, F. H., Al-Hujaily, E. M., & Al-Ghamdi, S. S. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 27(19), 6617. [Link]
-
Al-Ghorbani, M., Kumar, S., & Chettiar, S. (2024). Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights. Journal of Molecular Structure, 1301, 137358. [Link]
-
De Simone, G., Di Fiore, A., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(12), 5297–5307. [Link]
- Elsayad, K. A., Elmasry, G. F., Tarek, S., & Awadallah, F. M. (2024).
-
Li, J., Wang, Y., & Zhang, Y. (2021). Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells. Cancer Management and Research, 13, 7659–7668. [Link]
-
Bartolucci, G., Giglio, M., & Nocentini, A. (2023). Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation. Molecules, 28(5), 2315. [Link]
-
Mboge, M. Y., McKenna, R., & Frost, S. C. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Molecular Biology, 429(3), 418–430. [Link]
-
Zhang, H., Wang, J., & Li, Y. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. Molecules, 29(6), 1299. [Link]
-
Lee, S., Kim, H., & Park, H. (2022). Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin. International Journal of Molecular Sciences, 23(17), 9888. [Link]
-
Vaickelioniene, R., Vaickelionis, G., & Matulis, D. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6867. [Link]
-
Wang, Y. (2018). Off targets toxicological investigation of anti-cancer tubulin inhibitors. EngagedScholarship@CSU. [Link]
-
Vichai, V., & Kirtikara, K. (2006). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts (IJCRT). [Link]
-
Twarock, S., Tieu, W., & Kuan, K. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17724–17734. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 4. Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. "Off targets toxicological investigation of anti-cancer tubulin inhibit" by Abbound Sabbagh and Yaxin Li [engagedscholarship.csuohio.edu]
- 18. mdpi.com [mdpi.com]
- 19. Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel benzenesulfonamide-aroylhydrazone conjugates as carbonic anhydrase inhibitors that induce MAPK/ERK-mediated cell cycle arrest and mitochondrial-associated apoptosis in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. In-Vitro Anticancer Evaluation of Some Novel Thioureido-Benzensulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. Exploring anticancer properties of new triazole-linked benzenesulfonamide derivatives against colorectal carcinoma: Synthesis, cytotoxicity, and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
The Dawn of a Chemotherapeutic Revolution: An In-depth Technical Guide to the Discovery and History of Aminobenzenesulfonamide Compounds
For decades, the specter of bacterial infection loomed large, a formidable foe to both medical practitioners and the public. The pre-antibiotic era was characterized by high morbidity and mortality rates from common ailments, with clinicians largely limited to supportive care. However, the 1930s witnessed a paradigm shift with the advent of the first commercially available synthetic antimicrobial agents: the aminobenzenesulfonamide compounds, or sulfa drugs. This guide provides a comprehensive technical exploration of their discovery, mechanism of action, and the scientific journey that heralded a new age in medicine.
The Serendipitous Spark: From Industrial Dyes to a "Magic Bullet"
The story of sulfonamides begins not in a pharmaceutical laboratory, but in the heart of the German dye industry. At the IG Farben conglomerate, a team of chemists, including Fritz Mietzsch and Joseph Klarer, were synthesizing a series of azo dyes.[1] Following the principles of Paul Ehrlich, who envisioned "magic bullets" that could selectively target pathogens, pathologist and bacteriologist Gerhard Domagk began systematically screening these compounds for antibacterial activity.[2]
In 1932, a red azo dye designated KL 730, later named Prontosil rubrum, demonstrated remarkable efficacy in protecting mice from lethal streptococcal infections.[1] This discovery, a culmination of five years of meticulous testing of thousands of compounds, marked a pivotal moment.[2] Domagk's rigorous in vivo experiments were crucial; he observed that Prontosil was highly effective in living organisms but inert in vitro, a paradox that would later be explained.[3] A dramatic and personal validation of Prontosil's power came when Domagk administered the compound to his own daughter, who was suffering from a severe streptococcal infection, leading to her full recovery.[3] For his groundbreaking discovery of the antibacterial effects of Prontosil, Gerhard Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine.[2]
Experimental Protocol: In Vivo Efficacy of Prontosil in a Murine Model of Streptococcal Infection (Reconstructed from historical accounts)
Objective: To determine the protective effect of Prontosil against a lethal Streptococcus pyogenes infection in mice.
Methodology:
-
Bacterial Strain: A virulent strain of Streptococcus pyogenes was used.
-
Animal Model: Healthy mice were selected for the experiment.
-
Infection: Mice were infected with a lethal dose of S. pyogenes.
-
Treatment: A solution of Prontosil was administered orally to the test group of mice. A control group of infected mice received no treatment.
-
Observation: The survival of both groups of mice was monitored over several days.
Results: The untreated control group uniformly succumbed to the infection, while the Prontosil-treated group exhibited a high survival rate, demonstrating the potent in vivo antibacterial activity of the compound.
Unmasking the Active Agent: The Emergence of Sulfanilamide
The perplexing observation that Prontosil was active in vivo but not in vitro spurred further investigation. In 1935, a team of French researchers at the Pasteur Institute, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, made a crucial breakthrough.[4] They discovered that Prontosil was, in fact, a prodrug.[4] In the body, it is metabolized to a simpler, colorless compound: para-aminobenzenesulfonamide, or sulfanilamide.[4] This discovery was profound, as sulfanilamide had been first synthesized in 1908 by the Austrian chemist Paul Gelmo and its patent had long expired, making it readily and inexpensively available for production.[5]
The elucidation of sulfanilamide as the active therapeutic agent triggered an explosion of research into its derivatives. Chemists began to synthesize and test a vast array of related compounds, leading to the development of a large family of sulfa drugs with improved efficacy and broader spectrums of activity.[1]
Experimental Protocol: Synthesis of Sulfanilamide from p-Acetamidobenzenesulfonyl Chloride
Objective: To synthesize sulfanilamide via the ammonolysis of p-acetamidobenzenesulfonyl chloride followed by hydrolysis.
Methodology:
-
Ammonolysis: p-Acetamidobenzenesulfonyl chloride is reacted with an excess of concentrated aqueous ammonia. The mixture is heated to drive the reaction to completion, forming p-acetamidobenzenesulfonamide.
-
Hydrolysis: The resulting p-acetamidobenzenesulfonamide is then hydrolyzed using dilute hydrochloric acid. This step removes the acetyl protecting group from the amino function.
-
Neutralization and Isolation: The reaction mixture is neutralized with sodium bicarbonate, causing the precipitation of sulfanilamide. The solid product is then collected by filtration, washed, and can be further purified by recrystallization.[1][6][7]
The Molecular Battlefield: Mechanism of Action
The groundbreaking work of British bacteriologist D. D. Woods in 1940 provided the key to understanding how sulfonamides exert their antibacterial effect.[8][9][10] Woods observed that the bacteriostatic action of sulfanilamide could be reversed by the addition of para-aminobenzoic acid (PABA).[8][9][10] This led to the understanding that sulfanilamide is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[11]
Bacteria, unlike humans, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[11] Folic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA synthesis and cell growth. The bacterial folic acid synthesis pathway begins with the conversion of PABA to dihydropteroate, a reaction catalyzed by DHPS.[11] Due to its structural similarity to PABA, sulfanilamide competes for the active site of DHPS, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid.[11] This inhibition of a critical metabolic pathway leads to the cessation of bacterial growth and replication, a bacteriostatic effect. The selective toxicity of sulfonamides is due to the fact that human cells do not possess the DHPS enzyme and instead obtain folic acid from their diet.
Experimental Protocol: Spectrophotometric Assay of Dihydropteroate Synthase (DHPS) Inhibition
Objective: To determine the inhibitory activity of a sulfonamide compound on DHPS.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing the DHPS enzyme, its substrates (p-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate), and the sulfonamide inhibitor at various concentrations.
-
Coupled Enzyme System: The assay is often coupled with dihydrofolate reductase (DHFR), which reduces the product of the DHPS reaction (dihydropteroate) to tetrahydrofolate, a reaction that consumes NADPH.
-
Spectrophotometric Measurement: The rate of the reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[12][13][14][15]
-
Data Analysis: The rate of NADPH oxidation is proportional to the activity of DHPS. By measuring the reaction rates at different inhibitor concentrations, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.
Structure-Activity Relationship and the Proliferation of Sulfa Drugs
The discovery of sulfanilamide as the active pharmacophore opened the door to extensive structure-activity relationship (SAR) studies.[16] Researchers systematically modified the sulfanilamide molecule to enhance its antibacterial activity, broaden its spectrum, and improve its pharmacokinetic properties.[16] These studies revealed several key principles:
-
The para-amino group is essential for activity.
-
The sulfonamide nitrogen can be substituted with various heterocyclic rings to modulate activity and solubility.
-
Substitution on the benzene ring generally reduces or abolishes activity.
These SAR studies led to the development of a plethora of new sulfa drugs, each with unique properties.
| Sulfa Drug | Year of Introduction (approx.) | Key Characteristics |
| Sulfapyridine | 1938 | One of the first derivatives, effective against pneumococcal pneumonia. |
| Sulfathiazole | 1940 | Broad-spectrum activity but prone to causing kidney damage due to low solubility. |
| Sulfadiazine | 1941 | Good activity and less toxic than sulfathiazole. |
| Sulfamethoxazole | 1961 | Often combined with trimethoprim (a DHFR inhibitor) for synergistic effects. |
Clinical Impact and Legacy
The introduction of sulfonamides had a profound and immediate impact on public health. For the first time, physicians had an effective tool to combat a wide range of bacterial infections that were previously life-threatening. The mortality rates from diseases such as puerperal fever, pneumonia, and meningitis plummeted.[5][17][18][19]
The "Sulfa Craze" and the Rise of Pharmaceutical Regulation
The dramatic success of sulfa drugs led to a "sulfa craze," with widespread use and, unfortunately, misuse. The unregulated sale of these potent medicines, sometimes in toxic formulations, highlighted the urgent need for stricter drug safety regulations. This ultimately contributed to the passage of the 1938 Federal Food, Drug, and Cosmetic Act in the United States, a landmark piece of legislation that mandated pre-market safety testing for new drugs.
The Enduring Legacy
While the advent of penicillin and other antibiotics in the 1940s and beyond led to a decline in the use of sulfonamides for systemic infections, they remain important therapeutic agents for specific indications, such as urinary tract infections and as prophylactic agents in certain patient populations. Furthermore, the discovery of sulfonamides laid the foundation for modern chemotherapy and demonstrated the power of rational drug design. The principles of antimetabolite therapy, elucidated through the study of sulfonamides, continue to be a cornerstone of drug discovery for a wide range of diseases, including cancer. The journey of the aminobenzenesulfonamide compounds, from a humble industrial dye to a life-saving class of medicines, stands as a testament to the power of scientific inquiry and the relentless pursuit of therapeutic innovation.
Visualizations
Figure 1: Timeline of the discovery of aminobenzenesulfonamide compounds.
Figure 2: Mechanism of action of sulfonamides.
Figure 3: Structure-activity relationship of sulfonamides.
References
-
A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
THE SYNTHESIS OF SULFA DRUGS. (n.d.). Theochem @ Mercer University. Retrieved January 17, 2026, from [Link]
-
Sulfanilamide Synthesis 2. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
Woods, D. D. (1940). The Relation of p-aminobenzoic Acid to the Mechanism of the Action of Sulphanilamide. British Journal of Experimental Pathology, 21(2), 74–90. [Link]
-
Principle Synthesis mechanism and identifiacation of sulphanilamide. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC), in µg/mL, of sulfonamide analogues against selected bacterial strains. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Leonard Colebrook's Use of Sulfonamides as a Treatment for Puerperal Fever (1935–1937). (2017). Embryo Project Encyclopedia. Retrieved January 17, 2026, from [Link]
- Preparation method of sulfanilamide. (n.d.). Google Patents.
-
The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
-
Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). Retrieved January 17, 2026, from [Link]
-
A Quantitative Structure-Activity Relationship Study on Some aromatic/heterocyclic Sulfonamides and Their Charged Derivatives Acting as Carbonic Anhydrase Inhibitors. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal. Retrieved January 17, 2026, from [Link]
-
Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
-
Effect of introduction of sulphonamides on the incidence of and mortality from puerperal sepsis in a Swedish county hospital. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Childbed fever: A major cause of maternal mortality. (n.d.). O&G Magazine. Retrieved January 17, 2026, from [Link]
-
Quantitative structure-pharmacokinetic relationships derived on antibacterial sulfonamides in rats and its comparison to quantitative structure-activity relationships. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Gerhard Domagk. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Mechanisms of Streptococcus pyogenes Antibiotic Resistance. (2022). NCBI. Retrieved January 17, 2026, from [Link]
-
MODERN MEDICINE AND THE 20 CENTURY DECLINE IN MORTALITY: NEW EVIDENCE ON THE IMPACT OF SULFA DRUGS. (n.d.). Retrieved January 17, 2026, from [Link]
-
MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
-
Sulfonamide Resistance in Streptococcus pyogenes Is Associated with Differences in the Amino Acid Sequence of Its Chromosomal Dihydropteroate Synthase. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
Resistance among Escherichia coli to sulphonamides and other antimicrobials now little used in man. (n.d.). Oxford Academic. Retrieved January 17, 2026, from [Link]
-
Susceptibility and emm type of Streptococcus pyogenes isolated from children with severe infection. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
-
STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]
-
The Respiration of Streptococcus pyogenes: II. The Inhibition of Respiration and Growth by Sulfanilamide; the Inhibition of Respiration by Hydroxylamine and Its Sulfonamide and Other Derivatives. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Comptes rendus des séances et mémoires de la Société de biologie. (n.d.). Biodiversity Heritage Library. Retrieved January 17, 2026, from [Link]
-
Susceptibility rates of Streptococcus pyogenes and MIC values (E-test). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Dihydropteroate synthase. (n.d.). M-CSA. Retrieved January 17, 2026, from [Link]
-
STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
Sources
- 1. theochem.mercer.edu [theochem.mercer.edu]
- 2. Gerhard Domagk - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. scribd.com [scribd.com]
- 7. Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX [slideshare.net]
- 8. The Relation of p-aminobenzoic Acid to the Mechanism of the Action of Sulphanilamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS: I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 15. ossila.com [ossila.com]
- 16. openaccesspub.org [openaccesspub.org]
- 17. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of introduction of sulphonamides on the incidence of and mortality from puerperal sepsis in a Swedish county hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ogmagazine.org.au [ogmagazine.org.au]
Methodological & Application
The Versatile Intermediate: A Guide to 5-Amino-2,N,N-trimethyl-benzenesulfonamide in Synthesis
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the practical application of 5-Amino-2,N,N-trimethyl-benzenesulfonamide as a versatile chemical intermediate. Moving beyond a simple list of steps, this guide delves into the mechanistic reasoning behind its reactivity and provides robust, validated protocols for its use in key synthetic transformations, including azo dye synthesis and the construction of complex sulfonamide-containing molecules.
Introduction: Understanding the Intermediate
5-Amino-2,N,N-trimethyl-benzenesulfonamide (CAS No. 6331-67-5) is a substituted aromatic amine that serves as a valuable building block in organic synthesis. Its utility stems from the presence of two key functional groups with distinct and predictable reactivity: a primary aromatic amine (-NH₂) and a fully substituted sulfonamide (-SO₂N(CH₃)₂).
The primary amine is a nucleophilic center and a precursor to the highly reactive diazonium salt, which is a gateway to a vast array of chemical transformations, most notably azo-coupling reactions for the synthesis of dyes.[1] The dimethylsulfonamide group, being electron-withdrawing and sterically accessible, influences the electronic properties of the aromatic ring and can be a key pharmacophore in medicinal chemistry. The synthesis of many pharmaceutical agents relies on the strategic incorporation of benzenesulfonamide moieties.[2][3]
This guide will explore the two primary modes of reactivity for this intermediate, providing detailed protocols and the scientific rationale for each step.
Physicochemical and Safety Profile
Accurate physical data and a thorough understanding of safety protocols are prerequisites for any successful synthesis.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 6331-67-5 | [4] |
| Molecular Formula | C₉H₁₄N₂O₂S | [4] |
| Molecular Weight | 214.3 g/mol | [4] |
| Appearance | Pale cream powder (typical for related compounds) | [5] |
| Purity | ≥98% (typical commercial grade) | [4] |
| Storage | Room temperature, in a dry, well-ventilated place | [4] |
Note: A precise melting point for this specific compound is not widely published, but the closely related 5-Amino-2-methylbenzenesulfonamide has a melting point of 163-172 °C.[5]
Safety and Handling
5-Amino-2,N,N-trimethyl-benzenesulfonamide should be handled with standard laboratory precautions.
-
Hazard Identification : May cause skin, eye, and respiratory irritation.[6]
-
Handling : Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]
-
First Aid : In case of contact, flush eyes with water for at least 15 minutes. Wash skin with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[6]
-
Incompatibilities : Avoid strong oxidizing agents, strong acids, and strong bases.[7]
Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.[6][7]
Core Reactivity and Mechanistic Insights
The synthetic utility of 5-Amino-2,N,N-trimethyl-benzenesulfonamide is dictated by its two primary reactive sites. Understanding the electronic and steric factors at play is key to predicting its behavior and designing successful experiments.
Caption: Key reactive sites of 5-Amino-2,N,N-trimethyl-benzenesulfonamide.
-
The Amino Group (-NH₂): This is the most reactive site for electrophilic attack. Its primary utility lies in its conversion to a diazonium salt (Ar-N₂⁺) through a process called diazotization . The resulting diazonium ion is a weak electrophile that can be attacked by electron-rich aromatic systems in azo-coupling reactions.[1] It can also be replaced by a wide variety of substituents (e.g., halogens, -CN, -OH) via Sandmeyer and related reactions.[8]
-
The Sulfonamide Group (-SO₂N(CH₃)₂): The N,N-dimethylsulfonamide group is generally stable under many reaction conditions. Its primary role is often as a key structural motif in the final target molecule, particularly in drug discovery, where it can act as a hydrogen bond acceptor and engage in critical binding interactions with biological targets.[3] While the nitrogen is already fully substituted, the principles of N-alkylation are highly relevant for analogous primary or secondary sulfonamides, which are common synthetic targets derived from related intermediates.[9]
Application Note 1: Synthesis of Azo Dyes via Diazotization and Coupling
This protocol details the conversion of the primary amine to a diazonium salt, which is then used immediately in an azo-coupling reaction with an electron-rich partner (e.g., 2-naphthol) to produce a brightly colored azo dye.
Mechanistic Rationale
The process occurs in two main stages:
-
Diazotization : In a cold, acidic solution, sodium nitrite (NaNO₂) is converted to nitrous acid (HONO). The acid then protonates HONO, which loses water to form the highly electrophilic nitrosonium ion (NO⁺). The nucleophilic amino group of the benzenesulfonamide attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized aryldiazonium ion. This reaction is temperature-sensitive and must be kept at 0-5 °C to prevent the unstable diazonium salt from decomposing into nitrogen gas and a phenol byproduct.[6]
-
Azo Coupling : The aryldiazonium ion acts as an electrophile and is attacked by an electron-rich coupling component, such as 2-naphthol. This is an electrophilic aromatic substitution reaction.[10] The reaction with phenols is typically carried out under slightly alkaline conditions to deprotonate the phenol, forming the more strongly activating phenoxide ion.
Caption: Experimental workflow for azo dye synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the diazotization of aromatic amines and subsequent azo coupling.[1][11]
Materials:
-
5-Amino-2,N,N-trimethyl-benzenesulfonamide (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~3.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
2-Naphthol (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Part A: Diazotization
-
In a 250 mL beaker, suspend 5-Amino-2,N,N-trimethyl-benzenesulfonamide (1.0 eq) in a solution of distilled water and concentrated HCl (3.0 eq).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. A fine, white precipitate of the amine hydrochloride salt may form.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a small amount of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Ensure the temperature is strictly maintained below 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be clear or pale yellow and must be used immediately.
Part B: Azo Coupling
-
In a separate, larger beaker (e.g., 600 mL), dissolve 2-naphthol (1.0 eq) in a 10% aqueous solution of sodium hydroxide.
-
Cool this alkaline solution to 0-5 °C in an ice bath with stirring.
-
Slowly, and with vigorous stirring, add the freshly prepared, cold diazonium salt solution from Part A to the cold alkaline 2-naphthol solution.
-
A brightly colored precipitate (typically red or orange) of the azo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 60 minutes to ensure the coupling reaction is complete.
Part C: Isolation and Purification
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold distilled water to remove inorganic salts and unreacted starting materials.
-
The crude dye can be further purified by recrystallization from an appropriate solvent, such as ethanol or acetic acid.
-
Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60 °C).
Application Note 2: The Sulfonamide as a Pharmaceutical Scaffold
While the sulfonamide nitrogen in the title compound is fully substituted, many crucial pharmaceutical intermediates are primary or secondary benzenesulfonamides. For instance, the closely related 5-Amino-2-methylbenzenesulfonamide is a key intermediate in the synthesis of Pazopanib , an oral angiogenesis inhibitor used in cancer therapy.[2][12] This highlights the importance of the aminobenzenesulfonamide scaffold in drug development.
A common and critical reaction for these scaffolds is N-alkylation to introduce various side chains for structure-activity relationship (SAR) studies.
Mechanistic Rationale for N-Alkylation
The N-alkylation of a primary or secondary sulfonamide typically proceeds via an Sₙ2 mechanism.[9] The sulfonamide proton is weakly acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate a nucleophilic sulfonamidate anion. This anion then displaces a leaving group from an alkyl halide or another electrophile to form the N-alkylated product.
A common challenge is preventing dialkylation, especially with primary sulfonamides.[7] Strategies to favor mono-alkylation include using a 1:1 stoichiometry of reagents, slow addition of the alkylating agent, or using a phase-transfer catalyst.[7]
Caption: Conceptual workflow for N-alkylation of a sulfonamide.
Conceptual Protocol for N-Alkylation
This protocol is based on general methods for the N-alkylation of sulfonamides and should be optimized for specific substrates.[7][13]
Materials:
-
Primary or Secondary Aminobenzenesulfonamide (1.0 eq)
-
Alkyl Halide (e.g., Benzyl Bromide, 1.1 eq)
-
Base (e.g., Potassium Carbonate, K₂CO₃, 1.5 eq)
-
Solvent (e.g., DMF or Acetonitrile)
Procedure:
-
To a round-bottom flask, add the aminobenzenesulfonamide (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq).
-
Add a suitable polar aprotic solvent, such as DMF or acetonitrile.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of azo dye | 1. Decomposition of diazonium salt. | 1. Strictly maintain temperature at 0-5 °C during diazotization and coupling. Use the diazonium salt immediately after preparation.[6] |
| 2. Incorrect pH for coupling. | 2. Ensure the coupling medium for phenols is alkaline (to form the phenoxide) and for amines is slightly acidic.[1] | |
| Formation of triazene byproduct in diazotization | Coupling of the diazonium salt with unreacted parent amine. | Use an excess of acid (e.g., HCl) to protonate the free amine, reducing its concentration and nucleophilicity.[14] |
| Low yield in N-alkylation | 1. Insufficiently strong base. | 1. For weakly acidic sulfonamides, a stronger base like NaH may be required instead of K₂CO₃.[7] |
| 2. Steric hindrance. | 2. Use a less hindered alkylating agent or increase the reaction temperature and time.[1] | |
| Dialkylation of primary sulfonamide | Excess alkylating agent or high reactivity. | Use a stoichiometric amount (≤1.1 eq) of the alkylating agent and add it slowly to the reaction mixture to maintain its low concentration.[7] |
Conclusion
5-Amino-2,N,N-trimethyl-benzenesulfonamide is a potent and versatile chemical intermediate. Its bifunctional nature allows for selective and high-yield transformations at the primary amino group, making it an excellent precursor for azo dyes and other substituted aromatics. Furthermore, the inherent stability and desirable electronic properties of the benzenesulfonamide core make it and its analogues highly relevant scaffolds for the development of new pharmaceutical agents. By understanding the underlying mechanisms and employing robust, validated protocols, researchers can effectively leverage this intermediate to advance their synthetic goals in materials science and drug discovery.
References
-
PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING. Retrieved from [Link]
-
European Patent Office. (2023). AZO DYES - EP 3296363 B1. Retrieved from [Link]
-
HDH Corp. (n.d.). 5-Amino-2, n, n-trimethyl-benzenesulfonamide, min 98%, 1 gram. Retrieved from [Link]
-
Vedantu. (n.d.). In diazotization reaction of aniline with rmNaNrmO2 class 12 chemistry CBSE. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Retrieved from [Link]
- Google Patents. (n.d.). US6562115B2 - Azo dyes and their preparation and use.
-
Google Patents. (1994). United States Patent 19 11) Patent Number. Retrieved from [Link]
-
Justia Patents. (n.d.). Process for the preparation of water-soluble azo dyestuffs by reacting an aromatic amine and a coupling component with alkali metal nitrite or alkyl nitrite in the absence of acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. Retrieved from [Link]
-
ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
- Google Patents. (n.d.). US2140944A - Azo dyes.
-
Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]
-
PharmaCompass. (n.d.). 5-amino-2-methyl-benzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) 5-Amino-2-methylbenzenesulfonamide. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Retrieved from [Link]
- Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
-
PubMed. (2004). 5-N-Substituted-2-(substituted Benzenesulphonyl) Glutamines as Antitumor Agents. Part II: Synthesis, Biological Activity and QSAR Study. Retrieved from [Link]
-
Veeprho. (n.d.). 5-Amino-2-methylbenzenesulfonamide | CAS 6973-09-7. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2,3-dimethyl-. Retrieved from [Link]
-
National Institutes of Health. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. H34056.06 [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 10. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 11. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. veeprho.com [veeprho.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In diazotization reaction of aniline with rmNaNrmO2 class 12 chemistry CBSE [vedantu.com]
Application Notes & Protocols: Strategic Development of Carbonic Anhydrase Inhibitors from a 5-Amino-2,N,N-trimethyl-benzenesulfonamide Scaffold
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of novel carbonic anhydrase (CA) inhibitors derived from the versatile 5-Amino-2,N,N-trimethyl-benzenesulfonamide scaffold. We present a strategic framework, underpinned by established structure-activity relationships (SAR), that leverages the core benzenesulfonamide motif for zinc binding while exploiting the 5-amino group as a vector for introducing chemical diversity to achieve isoform-selective inhibition. Detailed, field-proven protocols for the synthesis of the core scaffold, its subsequent derivatization, and the in vitro enzymatic evaluation of the resulting compounds are provided. Furthermore, this guide integrates molecular modeling techniques to rationalize inhibitor binding and inform future design iterations.
Scientific Rationale and Strategic Overview
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Fifteen human isoforms have been identified, playing critical roles in physiological processes ranging from pH homeostasis and respiration to electrolyte secretion. The involvement of specific CA isoforms in pathophysiology—most notably the overexpression of CA IX and XII in hypoxic tumors and the role of CA II in glaucoma—has established them as high-value therapeutic targets.[2]
The benzenesulfonamide moiety is the cornerstone of CA inhibitor design. The deprotonated sulfonamide group (R-SO₂NH⁻) acts as a potent zinc-binding group (ZBG), coordinating to the catalytic Zn²⁺ ion in the enzyme's active site and disrupting the catalytic cycle.[3] While the sulfonamide anchor provides the basis for inhibition, achieving isoform selectivity is paramount to minimizing off-target effects. This is accomplished through the "tail approach," where modifications to the benzenesulfonamide scaffold introduce moieties that interact with amino acid residues lining the active site cavity, which vary between isoforms.[2]
The choice of 5-Amino-2,N,N-trimethyl-benzenesulfonamide as the starting scaffold is strategic:
-
Validated Pharmacophore: It contains the essential benzenesulfonamide group for potent zinc binding.
-
Chemical Handle for Diversification: The 5-amino group is a versatile nucleophile, readily amenable to a variety of chemical transformations, allowing for the systematic introduction of diverse "tail" functionalities.
-
Modulation of Physicochemical Properties: The N,N-dimethylation of the sulfonamide nitrogen can influence solubility and cell permeability, while the ortho-methyl group can impart a specific conformational preference to the scaffold.
This guide will detail a multi-step workflow, from the synthesis of this core scaffold to the biological and in silico evaluation of a rationally designed library of derivatives.
Synthesis of the Core Scaffold: 5-Amino-2,N,N-trimethyl-benzenesulfonamide
The synthesis of the title compound is a multi-step process that begins with the commercially available 4-nitrotoluene. The following protocol is a robust and scalable route.
Workflow for Scaffold Synthesis
Caption: Synthetic pathway for the core scaffold.
Detailed Synthetic Protocol
Protocol 2.2.1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber containing a sodium hydroxide solution.
-
Reagent Addition: To the flask, add chlorosulfonic acid (3.0 eq.). Cool the flask to 0 °C in an ice-salt bath.
-
Slow Addition: Slowly add 4-nitrotoluene (1.0 eq.) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C. Vigorous stirring is essential.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum desiccator. The crude 2-methyl-5-nitrobenzenesulfonyl chloride can be used in the next step without further purification.[4][5]
Protocol 2.2.2: Synthesis of N,N,2-Trimethyl-5-nitrobenzenesulfonamide
-
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-5-nitrobenzenesulfonyl chloride (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C.
-
Amine Addition: Add an excess of dimethylamine (2.5 eq., e.g., as a 40% aqueous solution or a solution in THF) dropwise, followed by a base such as triethylamine (1.5 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.[6]
Protocol 2.2.3: Synthesis of 5-Amino-2,N,N-trimethyl-benzenesulfonamide
-
Reaction Setup: Dissolve N,N,2-trimethyl-5-nitrobenzenesulfonamide (1.0 eq.) in ethanol or ethyl acetate.
-
Reduction:
-
Method A (SnCl₂): Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) and heat the mixture to reflux for 3-4 hours.[4]
-
Method B (Catalytic Hydrogenation): Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
-
Work-up (Method A): Cool the reaction mixture, carefully basify with a saturated sodium bicarbonate or sodium hydroxide solution to pH ~8 to precipitate tin salts. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Separate the organic layer of the filtrate.
-
Work-up (Method B): Filter the reaction mixture through Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography or recrystallization to yield the final product, 5-Amino-2,N,N-trimethyl-benzenesulfonamide.
Derivatization of the 5-Amino Group: Building a Library of Inhibitors
The 5-amino group is a key point for diversification. Below are protocols for common and effective derivatizations to generate a library of potential CA inhibitors.
Workflow for Derivatization
Caption: Key derivatization strategies for the core scaffold.
Derivatization Protocols
Protocol 3.2.1: N-Acylation to form Amides
-
Setup: Dissolve the core scaffold (1.0 eq.) and a base (e.g., triethylamine or pyridine, 1.2 eq.) in anhydrous DCM or THF at 0 °C.
-
Acylation: Add the desired acyl chloride or anhydride (1.1 eq.) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor by TLC.
-
Work-up and Purification: Perform an aqueous work-up as described in Protocol 2.2.2. Purify the crude product by column chromatography or recrystallization.
Protocol 3.2.2: Synthesis of Urea and Thiourea Derivatives
-
Setup: Dissolve the core scaffold (1.0 eq.) in a suitable aprotic solvent like THF or acetonitrile.
-
Reaction: Add the desired isocyanate (R-N=C=O) or isothiocyanate (R-N=C=S) (1.05 eq.) to the solution at room temperature.
-
Completion: Stir the mixture for 2-24 hours. The product often precipitates from the reaction mixture.
-
Isolation: If a precipitate forms, collect it by filtration, wash with cold solvent, and dry. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.[7][8]
Protocol 3.2.3: Reductive Amination
-
Setup: Dissolve the core scaffold (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a solvent such as methanol, dichloroethane, or THF.
-
Imine Formation: Add a catalytic amount of acetic acid and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.[1][9]
-
Reaction: Stir at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent. Wash the organic layer, dry, and concentrate. Purify by column chromatography.
Characterization of Synthesized Compounds
Rigorous characterization is essential to confirm the structure and purity of each synthesized inhibitor.
Protocol 4.1: Structural Elucidation and Purity Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire spectra to confirm the presence of all expected protons and their chemical environments. The integration values should correspond to the number of protons in the proposed structure.
-
¹³C NMR: Acquire spectra to identify all unique carbon atoms in the molecule.
-
Typical Solvents: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[10][11]
-
-
Mass Spectrometry (MS):
-
Use High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) to determine the exact mass of the compound and confirm its elemental composition.[10]
-
-
Infrared (IR) Spectroscopy:
-
Purity Assessment:
-
Determine the purity of the final compounds using High-Performance Liquid Chromatography (HPLC), typically with UV detection at a suitable wavelength. Purity should be >95% for use in biological assays.
-
In Vitro Evaluation of Carbonic Anhydrase Inhibition
A colorimetric assay is a robust and high-throughput method for determining the inhibitory potency of the synthesized compounds against various CA isoforms (e.g., hCA I, II, IX, and XII).
Assay Principle
This assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (pNPA) to the yellow-colored product 4-nitrophenolate, which can be monitored spectrophotometrically at 405 nm. The rate of this reaction is proportional to the enzyme's activity, and a decrease in the rate in the presence of a test compound indicates inhibition.
Experimental Protocol for CA Inhibition Assay
Materials:
-
Purified human CA isoforms (hCA I, II, IX, XII)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4
-
Substrate: 4-Nitrophenyl acetate (pNPA)
-
Test compounds and a reference inhibitor (e.g., Acetazolamide)
-
DMSO for dissolving compounds
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Compound Preparation: Prepare stock solutions of test compounds and Acetazolamide in DMSO (e.g., 10 mM). Create serial dilutions in the assay buffer to achieve a range of final assay concentrations.
-
Plate Setup (in triplicate):
-
Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Control (Max Activity): 160 µL Assay Buffer + 20 µL CA enzyme solution + 20 µL Substrate Solution.
-
Inhibitor Wells: 160 µL Assay Buffer containing the test compound at various concentrations + 20 µL CA enzyme solution.
-
-
Pre-incubation: Add the enzyme to the control and inhibitor wells. Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
Data Analysis
-
Calculate Reaction Rates (V): Determine the initial reaction velocity (slope of the linear portion of the absorbance vs. time plot) for each well.
-
Calculate Percent Inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Calculate Ki Values: Convert IC₅₀ values to inhibition constants (Ki) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate under the assay conditions.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematically tabulating the inhibition data is crucial for discerning SAR.
Example Data Table
| Compound ID | R-Group (Tail Modification) | Ki (nM) vs hCA I | Ki (nM) vs hCA II | Ki (nM) vs hCA IX | Ki (nM) vs hCA XII | Selectivity (XII/II) |
| Scaffold | -H | >10,000 | 8500 | 1200 | 950 | 9.0 |
| D-01 | -C(O)CH₃ | 850 | 250 | 45.5 | 18.5 | 13.5 |
| D-02 | -C(O)NH-Ph | 215 | 83 | 25.0 | 8.8 | 9.4 |
| D-03 | -C(O)NH-(4-F-Ph) | 159 | 49 | 9.7 | 14.0 | 3.5 |
| AAZ (Ref.) | N/A | 250 | 12 | 25 | 5.7 | 2.1 |
Note: Data is illustrative and based on representative values from the literature for similar benzenesulfonamide classes.[14][15]
Interpretation of SAR
-
Impact of the Tail: The unsubstituted amino group (scaffold) shows weak inhibition. The addition of even a simple acetyl group (D-01) significantly increases potency across all isoforms.
-
Aromatic Ureas: Introducing an aromatic urea moiety (D-02) further enhances potency, particularly against the tumor-associated isoforms IX and XII. This is a common and effective strategy.[7]
-
Substitution Effects: Substitution on the phenylurea ring (e.g., D-03 with fluorine) can fine-tune the inhibitory profile and selectivity. The interactions of these tails with isoform-specific residues in the hydrophobic and hydrophilic regions of the active site dictate the selectivity.[16]
Molecular Modeling for Mechanistic Insight
Molecular docking can provide a structural basis for the observed SAR and guide the design of next-generation inhibitors.
Workflow for Molecular Docking
Caption: A typical workflow for molecular docking studies.
Protocol for In Silico Docking
-
Protein Preparation:
-
Download the X-ray crystal structure of the target CA isoform (e.g., hCA II, hCA IX) from the Protein Data Bank (PDB).[17]
-
Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Build the 3D structures of your synthesized inhibitors.
-
Perform energy minimization using a suitable force field (e.g., OPLS).
-
-
Grid Generation: Define the active site for docking. This is typically centered on the catalytic Zn²⁺ ion.
-
Docking Simulation: Run the docking algorithm to predict the binding pose of each inhibitor within the active site.
-
Analysis:
-
Analyze the top-scoring poses. The sulfonamide group should be coordinated to the Zn²⁺ ion.
-
Visualize the interactions between the inhibitor's "tail" and the amino acid residues of the active site. Identify key hydrogen bonds and hydrophobic interactions that could explain the observed potency and selectivity.[16] This analysis provides critical feedback for the design-synthesize-test-analyze cycle.
-
Conclusion
The 5-Amino-2,N,N-trimethyl-benzenesulfonamide scaffold represents a highly promising starting point for the development of novel and selective carbonic anhydrase inhibitors. The synthetic and analytical protocols outlined in this guide provide a robust framework for creating and evaluating a diverse library of compounds. By integrating rational design, chemical synthesis, in vitro biological testing, and in silico modeling, researchers can efficiently explore the structure-activity landscape and identify lead candidates with therapeutic potential for a range of diseases, including cancer and glaucoma.
References
-
Puccetti, L., Fasolis, G., Cecchi, A., et al. (2005). Carbonic Anhydrase Inhibitors: Synthesis and Inhibition of cytosolic/tumor-associated Carbonic Anhydrase Isozymes I, II, and IX With Sulfonamides Incorporating Thioureido-Sulfanilyl Scaffolds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules. Available at: [Link]
-
Pichake, J., Kharkar, P. S., Ceruso, M., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
Fisher, S. Z., & McKenna, R. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem. Available at: [Link]
-
Eldehna, W. M., Abou-Seri, S. M., & Ali, M. M. (2016). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. ResearchGate. Available at: [Link]
-
Zhang, Y., & Wang, L. (2007). 5-Amino-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]
-
Durgun, M., Çetinkaya, E., & Senturk, M. (2021). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules. Available at: [Link]
-
Yoshida, T., Munei, Y., Hitaoka, S., & Chuman, H. (2010). Correlation analyses on binding affinity of substituted benzenesulfonamides with carbonic anhydrase using ab initio MO calculations on their complex structures. Journal of Chemical Information and Modeling. Available at: [Link]
-
Berrino, E., Bozdag, M., & Ceruso, M. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Supuran, C. T., & Clare, B. W. (1995). Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and CA II) isozymes. European Journal of Medicinal Chemistry. Available at: [Link]
-
Mona, H., & Mohammad, R. (2009). Best reaction conditions in the N-acylation of benzenesulfonamide. ResearchGate. Available at: [Link]
-
Guzel, O., Maresca, A., & Scozzafava, A. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
-
Jamalis, J., Abdellatif, K. R. A., & Youssif, B. G. M. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules. Available at: [Link]
-
Brainly.in. (2019). Benzene sulfonyl chloride reacts with diethylamine. Brainly.in. Available at: [Link]
-
Katritzky, A. R., Hoffmann, S., & Suzuki, K. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ResearchGate. Available at: [Link]
-
Bupesh, G., et al. (2019). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. Bioinformation. Available at: [Link]
-
Bupesh, G., et al. (2019). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. PMC. Available at: [Link]
-
Rehman, A. U., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Available at: [Link]
-
Rasheed, S., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. Available at: [Link]
- Google Patents. (n.d.). CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. Google Patents.
-
ResearchGate. (2021). Synthesis, molecular docking analysis and carbonic anhydrase I-II inhibitory evaluation of new sulfonamide derivatives. ResearchGate. Available at: [Link]
-
Siddiqui, M. F., et al. (2022). An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach. National Institutes of Health. Available at: [Link]
- Google Patents. (n.d.). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide. Google Patents.
-
ResearchGate. (2010). Screening and docking studies of natural phenolic inhibitors of carbonic anhydrase II. ResearchGate. Available at: [Link]
-
Allen. (n.d.). Write reaction of p-toluenesulfonyl chloride with diethylamine. Allen. Available at: [Link]
-
Zhang, T., et al. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition. Available at: [Link]
-
Verma, A., et al. (2023). Sustainable Mn-Assisted Cu-Catalyzed Cross-Coupling of Primary Amides and Sulfonamides with (Hetero)Aryl and Styryl Halides: Investigating a Novel Catalytically Active Species. Chemistry – A European Journal. Available at: [Link]
-
Shaalaa.com. (2020). Answer in one sentence. Write the reaction of p-toluenesulphonyl chloride with diethylamine. Shaalaa.com. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. Available at: [Link]
-
Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: [Link]
-
The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]
-
The Hartwig Group. (n.d.). Understanding the Coupling of Heteroaromatic Substrates: Synthesis, Structures, and Reductive Eliminations of Heteroarylpalladium Amido Complexes. The Hartwig Group. Available at: [Link]
-
Zhang, Y., et al. (2012). CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines. Organic Letters. Available at: [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 5. 2-Methyl-5-nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. brainly.in [brainly.in]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 10. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ripublication.com [ripublication.com]
- 13. rsc.org [rsc.org]
- 14. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging 5-Amino-2,N,N-trimethyl-benzenesulfonamide for the Synthesis of Novel Antibacterial Agents
Introduction: A Modern Perspective on the Sulfonamide Scaffold
The discovery of sulfonamides marked a pivotal moment in medicine, introducing the first class of synthetic bacteriostatic agents for systemic use.[1][2] Their classical mechanism of action is well-understood: they act as competitive inhibitors of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[][4] By mimicking the natural substrate, p-aminobenzoic acid (PABA), they halt the production of folate, which is crucial for nucleic acid synthesis and bacterial proliferation.[]
However, the rise of antibiotic resistance necessitates a departure from traditional scaffolds and mechanisms. This guide focuses on a structurally distinct building block, 5-Amino-2,N,N-trimethyl-benzenesulfonamide . The unique features of this molecule—a reactive primary aromatic amine at the 5-position and a tertiary N,N-dimethylsulfonamide group—present a compelling platform for generating novel antibacterial candidates that likely operate outside the classical PABA-antagonist paradigm. The tertiary sulfonamide group is sterically and electronically incapable of mimicking PABA, forcing a shift in drug design towards new biological targets. This document provides the scientific rationale, synthetic strategies, and detailed protocols for utilizing this scaffold in modern antibacterial drug discovery.
Scientific Rationale: Why 5-Amino-2,N,N-trimethyl-benzenesulfonamide?
The strategic value of this starting material lies in its inherent structural attributes, which allow for systematic chemical exploration and the development of structure-activity relationships (SAR).[5][6]
-
The Tertiary Sulfonamide Moiety : The -SO₂N(CH₃)₂ group is a stable, polar, and strong hydrogen bond acceptor. Unlike primary or secondary sulfonamides, it cannot act as a hydrogen bond donor. This fundamentally alters its potential interactions with biological targets. It serves as a robust anchoring group, providing polarity and metabolic stability without engaging in the PABA-mimicry that defines traditional sulfa drugs.
-
The 5-Amino Group as a Synthetic Handle : The primary aromatic amine at the 5-position is a versatile functional group, serving as the primary point for diversification. It can be readily transformed into a wide array of functionalities through well-established chemical reactions (e.g., acylation, diazotization, Schiff base formation), enabling the creation of large and diverse chemical libraries.
-
The 2-Methyl Group : The methyl group ortho to the sulfonamide provides a subtle but important steric and electronic influence. It can influence the conformation of the sulfonamide group and the overall shape of the molecule, which can be critical for specific binding to a target protein.
This combination of features makes 5-Amino-2,N,N-trimethyl-benzenesulfonamide an ideal starting point for a discovery program aimed at identifying novel antibacterial agents with potentially new mechanisms of action.
General Synthetic Workflow
The core strategy involves leveraging the 5-amino group for library synthesis. A primary and highly effective approach is the formation of imines (Schiff bases) through condensation with various aldehydes, followed by optional reduction to stable secondary amines. This workflow allows for the rapid introduction of diverse aromatic and heterocyclic moieties.
Caption: General workflow for synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Derivative (Exemplified)
This protocol details the synthesis of (E)-5-((4-nitrobenzylidene)amino)-2,N,N-trimethylbenzenesulfonamide, a representative compound from the proposed library. The choice of 4-nitrobenzaldehyde introduces a strong electron-withdrawing group, a common feature in bioactive molecules.
Materials:
-
5-Amino-2,N,N-trimethyl-benzenesulfonamide (1.0 eq)
-
4-Nitrobenzaldehyde (1.05 eq)
-
Absolute Ethanol (ACS Grade)
-
Glacial Acetic Acid (Catalytic amount, ~2-3 drops)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-Amino-2,N,N-trimethyl-benzenesulfonamide (e.g., 2.14 g, 10 mmol) in absolute ethanol (40 mL). Add 4-nitrobenzaldehyde (1.59 g, 10.5 mmol) to the solution.
-
Catalysis: Add 3 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The disappearance of the starting amine spot indicates reaction completion.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. A yellow precipitate should form. If precipitation is slow, the flask can be placed in an ice bath for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted aldehyde or catalyst.
-
Drying & Characterization: Dry the purified product in a vacuum oven at 50°C overnight. The final compound should be characterized by FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[7][8]
Self-Validation Checks:
-
FT-IR: Look for the appearance of a C=N (imine) stretch around 1620-1640 cm⁻¹ and the disappearance of the N-H stretches from the primary amine (around 3300-3400 cm⁻¹).
-
¹H-NMR: Expect to see a characteristic singlet for the imine proton (-CH=N-) downfield, typically between δ 8.0-8.5 ppm.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method, a standard for determining the antibacterial efficacy of novel compounds.[1] It will be tested against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Materials:
-
Synthesized test compounds
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO, sterile)
-
Ciprofloxacin (as a positive control antibiotic)
-
Spectrophotometer or microplate reader (600 nm)
Procedure:
-
Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of each test compound in sterile DMSO. The reference antibiotic (Ciprofloxacin) should also be prepared similarly.
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture in fresh MHB to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Serial Dilution in Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution (or a working dilution) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
This leaves well 11 as a growth control (no compound) and well 12 as a sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
The results from the MIC testing of a hypothetical library are summarized below. This data allows for an initial exploration of the structure-activity relationship.
| Compound ID | R-Group (from R-CHO) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Cpd-1 | 4-Nitro-phenyl | 16 | 32 |
| Cpd-2 | 4-Chloro-phenyl | 32 | 64 |
| Cpd-3 | 4-Methoxy-phenyl | >128 | >128 |
| Cpd-4 | Phenyl | 64 | 128 |
| Cpd-5 | 2-Furyl | 32 | 32 |
| Cipro | (Control) | 0.5 | 0.25 |
SAR Interpretation:
-
Electronic Effects: The presence of a strong electron-withdrawing group (EWG) at the 4-position of the phenyl ring (Cpd-1: -NO₂) appears to be crucial for activity. A weaker EWG (Cpd-2: -Cl) results in reduced potency. Conversely, an electron-donating group (Cpd-3: -OCH₃) abolishes activity.
-
Steric/Structural Effects: Replacing the phenyl ring with a heterocyclic furan ring (Cpd-5) maintains good activity, suggesting that the electronic properties and overall shape are more important than the specific aromatic system.
Caption: Logical flow of the SAR analysis.
Conclusion and Future Directions
The scaffold 5-Amino-2,N,N-trimethyl-benzenesulfonamide serves as an excellent starting point for the development of novel antibacterial agents. The synthetic accessibility of its 5-amino group allows for rapid library generation, and the inherent properties of the tertiary sulfonamide steer discovery efforts away from classical DHPS inhibition towards new mechanisms of action. The preliminary SAR analysis suggests that Schiff base derivatives bearing electron-withdrawing groups are promising leads. Future work should focus on expanding the library to validate these findings, followed by mechanism-of-action studies and lead optimization to improve potency and drug-like properties.
References
-
Hassan, R. A., et al. (2016). Synthesis of Some Sulfa Drug Derivatives as Antibacterial Agents. International Journal of Current Microbiology and Applied Sciences, 5(5), 75-83. Retrieved from [Link]
- Bourne, C. R., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews.
- Obradović, D., et al. (2015). Antimicrobial sulfonamide drugs. Materia socio-medica, 27(1), 58.
- Al-Masoudi, N. A. (2012). Synthesis of some sulfa drug derivatives as antibacterial agents. Retrieved from University of Mosul College of Science.
- Al-Juboori, A. M. J. (2009). Synthesis of some sulfonamide derivatives with expected antibacterial activity. Iraqi Journal of Marketing Research and Consumer Protection, 1(1).
-
Qadir, M. A., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2015, 802359. Retrieved from [Link]
-
O'Brien, A. G., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9510–9515. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. Retrieved from [Link]
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]
-
JJ Medicine. (2019, February 22). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects [Video]. YouTube. Retrieved from [Link]
-
Adegoke, O. A., et al. (2014). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Journal of Chemistry, 2014, 280287. Retrieved from [Link]
-
Chen, X., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. Retrieved from [Link]
- BenchChem. (n.d.). Structure-Activity Relationship of N-substituted Benzenesulfonamide and Benzenemethanesulfonamide Derivatives.
Sources
- 1. ijcmas.com [ijcmas.com]
- 2. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Sulfonation of N,N-dimethyl-m-toluidine
Abstract
This document provides a comprehensive protocol for the electrophilic aromatic sulfonation of N,N-dimethyl-m-toluidine. Aromatic sulfonic acids are pivotal intermediates in the synthesis of dyes, pharmaceuticals, and detergents, valued for their ability to enhance aqueous solubility and provide a reactive handle for further functionalization.[1] This guide is designed for researchers in organic synthesis and drug development, offering a detailed methodology grounded in established chemical principles. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety precautions, and describe methods for purification and characterization of the final product, 4-(dimethylamino)-3-methylbenzenesulfonic acid.
Introduction and Scientific Background
The sulfonation of aromatic compounds is a cornerstone reaction in organic chemistry, proceeding via an electrophilic aromatic substitution (EAS) mechanism.[2] In this process, an electrophile attacks the electron-rich aromatic ring, replacing a hydrogen atom. For the sulfonation of N,N-dimethyl-m-toluidine, the substrate possesses two activating groups: a strongly activating ortho-, para-directing dimethylamino group [-N(CH₃)₂] and a weakly activating ortho-, para-directing methyl group [-CH₃].
The directing effects of these substituents are additive. The position para to the highly activating dimethylamino group is sterically accessible and electronically favored, making it the primary site for electrophilic attack. The position ortho to the dimethylamino group is also activated, but substitution is generally less favored due to steric hindrance from the bulky dimethylamino group. Therefore, the expected major product is 4-(dimethylamino)-3-methylbenzenesulfonic acid .
The sulfonating agent is typically sulfur trioxide (SO₃), often used in a solution of concentrated sulfuric acid, a mixture known as fuming sulfuric acid or oleum.[2] The reaction is notable for its reversibility, a characteristic that can be exploited in synthesis strategies, for instance, by using the sulfonic acid group as a temporary blocking group.[1]
Reaction Mechanism: Electrophilic Aromatic Substitution
The sulfonation proceeds through the canonical three-stage mechanism of electrophilic aromatic substitution.[2]
-
Generation of the Electrophile : In concentrated or fuming sulfuric acid, sulfur trioxide (SO₃) is either present directly or generated in equilibrium. It is often protonated to form the highly electrophilic HSO₃⁺.[2]
-
Electrophilic Attack and Formation of the Sigma Complex : The π-electron system of the N,N-dimethyl-m-toluidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of SO₃. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]
-
Deprotonation and Restoration of Aromaticity : A weak base, such as HSO₄⁻ or water, abstracts a proton from the carbon atom bearing the sulfonic acid group. This final step restores the aromaticity of the ring, yielding the sulfonated product.[2]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| N,N-dimethyl-m-toluidine | C₉H₁₃N | 135.21 | ≥98% | Tends to darken on exposure to air.[3] |
| Fuming Sulfuric Acid (Oleum) | H₂SO₄ ⋅ xSO₃ | Variable | 20% free SO₃ | Highly corrosive. Handle with extreme care. |
| Sodium Chloride (NaCl) | NaCl | 58.44 | ACS Grade | For "salting out" the product. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ACS Grade | For neutralization. |
| Deionized Water | H₂O | 18.02 | High Purity | |
| Ice | H₂O (solid) | 18.02 | Made from deionized water. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Heating mantle with temperature controller
-
Buchner funnel and vacuum flask
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat.[4]
Experimental Protocol
This protocol details the synthesis of 4-(dimethylamino)-3-methylbenzenesulfonic acid.
Workflow Diagram
Caption: Experimental workflow for the sulfonation of N,N-dimethyl-m-toluidine.
Step-by-Step Procedure
-
Reaction Setup : Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.
-
Charge Reactant : Add 13.5 g (0.1 mol) of N,N-dimethyl-m-toluidine to the flask.
-
Prepare Sulfonating Agent : In a chemical fume hood, carefully charge the dropping funnel with 30 mL of fuming sulfuric acid (20% oleum).
-
Addition of Oleum : Begin stirring the N,N-dimethyl-m-toluidine and allow it to cool to 0-5 °C. Add the fuming sulfuric acid dropwise from the dropping funnel over a period of 60-90 minutes. Causality : This slow, cooled addition is critical to control the highly exothermic reaction and prevent unwanted side reactions or thermal decomposition.[3] The internal temperature must be maintained below 10 °C.
-
Heating (Baking) Step : After the addition is complete, remove the ice bath and replace it with a heating mantle. Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 2-3 hours. This "baking" process drives the conversion of the initially formed amine sulfate salt to the desired sulfonic acid.[5]
-
Quenching : After the heating period, allow the viscous reaction mixture to cool to room temperature. In a separate large beaker (1 L), prepare a slurry of ~200 g of crushed ice.
-
Precipitation : Under vigorous stirring, slowly and carefully pour the cooled reaction mixture onto the ice. This quenching step dilutes the acid and precipitates the product, which has lower solubility in the acidic aqueous medium.
-
Neutralization and Isolation :
-
Cool the resulting slurry in an ice bath. Slowly neutralize the mixture by adding a saturated solution of sodium hydroxide (NaOH). Monitor the pH closely. The product exists as a zwitterion (inner salt) and may precipitate near its isoelectric point. Aim for a final pH of 7-8.
-
Once neutralized, add solid sodium chloride (NaCl) in portions with stirring until the solution is saturated. This process, known as "salting out," decreases the solubility of the organic sodium sulfonate salt, promoting its precipitation.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold, saturated NaCl solution (brine) to remove inorganic impurities.
-
-
Drying : Dry the collected solid product, the sodium salt of 4-(dimethylamino)-3-methylbenzenesulfonic acid, in a vacuum oven at 60-70 °C to a constant weight.
Safety and Hazard Management
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate PPE.[6]
-
N,N-dimethyl-m-toluidine : Toxic by inhalation and skin absorption.[3] It is an aromatic amine and should be handled with care.[7]
-
Fuming Sulfuric Acid (Oleum) : Extremely corrosive and a strong oxidizing agent. Reacts violently with water. Causes severe burns upon contact. Inhalation of vapors can cause serious lung damage. Always wear a face shield and heavy-duty chemical-resistant gloves.[4]
-
Neutralization : The neutralization of the strong acid reaction mixture with sodium hydroxide is highly exothermic. Perform this step slowly and with efficient cooling to prevent boiling and splashing.
In case of skin contact with any reagent, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention for any significant exposure.
Product Characterization
The identity and purity of the synthesized 4-(dimethylamino)-3-methylbenzenesulfonic acid sodium salt can be confirmed using several analytical techniques.
-
¹H NMR Spectroscopy : The proton NMR spectrum should show distinct signals corresponding to the aromatic protons, the methyl group protons, and the N,N-dimethyl protons, with characteristic chemical shifts and coupling patterns.
-
FTIR Spectroscopy : The infrared spectrum should exhibit characteristic absorption bands for the sulfonate group (S=O stretching) around 1180-1200 cm⁻¹ and 1040-1080 cm⁻¹.
-
Purity Assessment : Purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) or by determining the melting point, which is expected to be high (>290 °C) for such sulfonic acid salts.[8]
References
-
Siggia, S., & Hanna, J. G. (1957). Analysis of Aromatic Sulfonation Reaction Mixtures. Analytical Chemistry, 29(11), 1653–1655. [Link]
-
Cerón, A. A., et al. (2020). The sulfonation of aromatic and heteroaromatic polycyclic compounds. Request PDF. [Link]
-
SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]
-
Rogers, E. I., et al. (2010). A Kinetic Study of the Reaction between N,N-Dimethyl-p-toluidine and its Electrogenerated Radical Cation in a Room Temperature Ionic Liquid. ResearchGate. [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]
-
ChemSynthesis. (2025). 4-amino-3-methylbenzenesulfonic acid. ChemSynthesis. [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
PubChem. (n.d.). N,N-dimethyl-m-toluidine. National Center for Biotechnology Information. [Link]
- Google Patents. (1934). US1961196A - Sulphonation of aromatic amines.
-
Shaffer, D. L., et al. (1975). Preparation and basicities of substituted N,N-diethyl- and N,N-dimethylaniline oxides. The Journal of Organic Chemistry, 40(1). [Link]
-
OpenOChem Learn. (n.d.). EAS-Sulfonation. OpenOChem Learn. [Link]
-
University of Glasgow. (n.d.). The Mechanism of Aromatic Sulphonation. University of Glasgow Thesis. [Link]
Sources
- 1. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N,N-dimethyl-m-toluidine | C9H13N | CID 8488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. international.skcinc.com [international.skcinc.com]
- 5. US1961196A - Sulphonation of aromatic amines - Google Patents [patents.google.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemsynthesis.com [chemsynthesis.com]
analytical methods for the characterization of 5-Amino-2,N,N-trimethyl-benzenesulfonamide
An In-Depth Guide to the Analytical Characterization of 5-Amino-2,N,N-trimethyl-benzenesulfonamide
Introduction
5-Amino-2,N,N-trimethyl-benzenesulfonamide is an aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and materials science. Structurally similar compounds, such as 5-Amino-2-methylbenzenesulfonamide, serve as critical intermediates in the synthesis of high-value pharmaceuticals, including the angiogenesis inhibitor Pazopanib[1]. The precise characterization of such building blocks is fundamental to ensuring the quality, safety, and efficacy of the final product. The presence of impurities or structural ambiguities can have profound consequences in drug development and manufacturing.
This application note provides a comprehensive framework of analytical methodologies for the complete characterization of 5-Amino-2,N,N-trimethyl-benzenesulfonamide. We will move beyond simple procedural lists to explain the causality behind method selection and experimental design. The protocols herein are designed as self-validating systems, incorporating principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability[2][3][4]. This guide is intended for researchers, analytical scientists, and quality control professionals engaged in the synthesis, development, and analysis of sulfonamide-based compounds.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is the first step in any analytical strategy.
| Property | Value | Source |
| Chemical Formula | C₉H₁₄N₂O₂S | [5] |
| Molecular Weight | 214.3 g/mol | [5] |
| CAS Number | 6331-67-5 | [6] |
| IUPAC Name | 5-amino-2,N,N-trimethylbenzenesulfonamide | - |
| Canonical SMILES | CN(C)S(=O)(=O)c1cc(N)ccc1C | - |
Comprehensive Analytical Workflow
The characterization of a chemical entity like 5-Amino-2,N,N-trimethyl-benzenesulfonamide is a multi-faceted process. No single technique can provide a complete picture. The following workflow illustrates a logical progression from initial identification to comprehensive structural confirmation and purity assessment.
Caption: A comprehensive analytical workflow for the characterization of 5-Amino-2,N,N-trimethyl-benzenesulfonamide.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay
Expertise & Experience: HPLC is the industry-standard technique for assessing the purity of pharmaceutical ingredients and their intermediates[7]. Its power lies in its ability to separate the main analyte from process-related impurities and degradation products. For a UV-active molecule like 5-Amino-2,N,N-trimethyl-benzenesulfonamide, a reversed-phase method with UV detection provides a robust, reliable, and cost-effective solution for routine quality control[7]. The choice of a C18 column is based on its wide applicability for moderately polar aromatic compounds, while a formic acid modifier in the mobile phase ensures good peak shape by protonating the amine functional group.
Protocol 1.1: Reversed-Phase HPLC Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard stationary phase for retaining moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure ionization and sharp peak shape for the amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Formic acid maintains pH consistency. |
| Gradient | 10% B to 90% B over 15 min | A broad gradient ensures elution of both the main analyte and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing resolution and run time.[8] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds. A PDA detector can be used to assess peak purity. |
-
Solutions Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of 5-Amino-2,N,N-trimethyl-benzenesulfonamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.
-
-
System Suitability (Trustworthiness):
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time must be ≤ 2.0%[9]. This demonstrates that the system is performing with adequate precision for the analysis.
-
-
Analysis & Calculation:
-
Inject the diluent (as a blank), followed by the Standard and Sample solutions.
-
Purity (% Area): Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Assay (% vs. Standard): Assay % = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Expertise & Experience: While HPLC-UV provides data on purity, it does not offer definitive structural confirmation. LC-MS is the definitive tool for confirming molecular identity by providing a highly accurate mass-to-charge ratio (m/z) of the parent molecule[10]. Furthermore, tandem mass spectrometry (MS/MS) provides structural insights by inducing fragmentation of the molecule. For aromatic sulfonamides, characteristic fragmentation pathways, such as the neutral loss of SO₂, have been well-documented and serve as a diagnostic tool for structural confirmation[11][12]. Electrospray ionization (ESI) in positive mode is chosen as it readily protonates the basic amino group of the analyte, forming the [M+H]⁺ ion.
Protocol 2.1: LC-MS/MS Method
-
Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
-
-
LC Conditions:
-
Utilize the same LC conditions as described in Protocol 1.1 to ensure chromatographic consistency.
-
-
Mass Spectrometry Conditions:
| Parameter | Condition | Rationale |
| Ionization Mode | ESI Positive | Efficiently ionizes the basic amino group to form [M+H]⁺. |
| Capillary Voltage | 3.5 kV | Optimal voltage for stable spray and ion generation. |
| Source Temp. | 120 °C | Standard source temperature to assist desolvation. |
| Desolvation Temp. | 350 °C | Promotes efficient solvent evaporation. |
| Full Scan Range | m/z 50 - 500 | Covers the expected molecular ion and potential fragments. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Standard method for generating fragment ions. |
| Collision Energy | 10-40 eV (Ramped) | A ramp of energies ensures a rich fragmentation spectrum is obtained. |
-
Expected Results:
-
Full Scan (MS1): A prominent peak at m/z 215.08, corresponding to the protonated molecule [C₉H₁₄N₂O₂S + H]⁺.
-
Tandem MS (MS/MS): Fragmentation of the m/z 215.08 precursor ion is expected to yield characteristic product ions. A key diagnostic fragment would be the ion resulting from the neutral loss of SO₂ (64 Da), a common pathway for aromatic sulfonamides[11]. Other fragments corresponding to the loss of the dimethylamine group or cleavage of the benzene ring may also be observed.
-
Spectroscopic Characterization (NMR and FT-IR)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation
Expertise & Experience: NMR spectroscopy is the unparalleled method for the unambiguous determination of molecular structure[13]. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. For 5-Amino-2,N,N-trimethyl-benzenesulfonamide, NMR will definitively confirm the substitution pattern on the aromatic ring and the identity of the methyl groups.
Protocol 3.1.1: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for polar molecules and its residual peak does not interfere with key analyte signals.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} spectra at room temperature.
-
If necessary, 2D NMR experiments (e.g., COSY, HSQC) can be performed to confirm assignments.
-
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
~ δ 7.0-7.5 ppm: Aromatic protons (3H), exhibiting a specific splitting pattern (e.g., doublet, doublet of doublets) confirming the 1,2,4-substitution pattern.
-
~ δ 5.5 ppm: A broad singlet (2H) corresponding to the primary amine (-NH₂) protons.
-
~ δ 2.6 ppm: A singlet (6H) for the two equivalent methyl groups on the sulfonamide nitrogen (-N(CH₃)₂).
-
~ δ 2.1 ppm: A singlet (3H) for the methyl group attached to the aromatic ring.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation
Expertise & Experience: FT-IR is a rapid and simple technique used to confirm the presence of key functional groups within a molecule[14]. The vibrational frequencies of specific bonds provide a characteristic "fingerprint." For this molecule, FT-IR will quickly verify the presence of the amine (N-H), sulfonamide (S=O), and aromatic (C=C) functionalities.
Protocol 3.2.1: FT-IR Analysis
-
Sample Preparation: The analysis can be performed on the neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3450 - 3300 (two bands) | [15] |
| Sulfonamide (-SO₂N) | S=O Asymmetric Stretch | 1320 - 1310 | [15] |
| Sulfonamide (-SO₂N) | S=O Symmetric Stretch | 1155 - 1143 | [15] |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | [15] |
Method Selection and Validation Strategy
The trustworthiness of any analytical data relies on the validation of the methods used[9]. The analytical procedures described should be validated according to ICH Q2(R2) guidelines to demonstrate they are fit for their intended purpose[2][3].
Sources
- 1. 5-amino-2- Methyl Benzene Sulfonamide Manufacturer & Exporter from India- Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. labsolu.ca [labsolu.ca]
- 6. 5-AMINO-2,N,N-TRIMETHYL-BENZENESULFONAMIDE | 6331-67-5 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. biosynth.com [biosynth.com]
- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
Application Note & Protocols: A Multi-Tiered Strategy for Evaluating Novel 5-Amino-2,N,N-trimethyl-benzenesulfonamide Kinase Inhibitor Candidates
Introduction: The Therapeutic Potential of the Benzenesulfonamide Scaffold
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. Its derivatives are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and notably, anti-cancer properties through mechanisms like carbonic anhydrase and kinase inhibition[1][2]. The specific substitution pattern, as with 5-Amino-2,N,N-trimethyl-benzenesulfonamide and its novel derivatives, offers a rich chemical space for developing targeted therapies.
This guide outlines a comprehensive, multi-tiered cell-based assay strategy designed to characterize novel derivatives of this scaffold, operating under the hypothesis that they function as inhibitors of a critical intracellular protein kinase, herein referred to as "Kinase X." Kinase X is a hypothetical serine/threonine kinase implicated in a pro-proliferative signaling pathway frequently dysregulated in cancer.
Evaluating compounds directly within a cellular context is crucial. Unlike biochemical assays using purified proteins, cell-based assays provide more physiologically relevant data by accounting for factors like cell permeability, target engagement in the presence of cellular competitors (e.g., ATP), and off-target effects that influence the ultimate cellular phenotype[3][4][5][6]. Our proposed workflow progresses from a broad primary screen to detailed mechanism-of-action studies, enabling a robust evaluation of compound potency, selectivity, and cellular impact.
Tier 1: Primary Screening for Anti-Proliferative Activity
The initial goal is to screen a library of 5-Amino-2,N,N-trimethyl-benzenesulfonamide derivatives to identify compounds that inhibit cell proliferation or induce cytotoxicity in a cancer cell line where Kinase X is active (e.g., HeLa, cervical cancer). The MTS assay is an ideal primary screen due to its simplicity, scalability, and reliance on cellular metabolic activity as a proxy for viability[7][8].
Principle of the MTS Assay
Metabolically active, viable cells contain NAD(P)H-dependent dehydrogenase enzymes. These enzymes reduce the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) into a soluble purple formazan product. The amount of formazan, quantifiable by measuring absorbance around 490 nm, is directly proportional to the number of living cells in the well[7][8].
Workflow for Primary Screening
Caption: Tier 1 MTS Assay Workflow.
Tier 2: Target Engagement & On-Target Effect Confirmation
Compounds that demonstrate significant anti-proliferative activity in the primary screen ("hits") must be evaluated for their ability to engage the intended target, Kinase X. This step is critical to confirm that the observed cytotoxicity is a result of on-target inhibition and not due to non-specific effects. We will assess the phosphorylation status of a known downstream substrate of Kinase X, "Substrate Y," using Western blotting and a high-throughput Homogeneous Time-Resolved Fluorescence (HTRF®) assay.
Principle of Phospho-Protein Detection by Western Blot
Western blotting allows for the semi-quantitative detection of specific proteins from a complex mixture.[9][10] After treating cells with the hit compounds, cell lysates are prepared, proteins are separated by size via gel electrophoresis, and transferred to a membrane. The membrane is then probed with a primary antibody specific to the phosphorylated form of Substrate Y (p-Substrate Y). A second antibody that recognizes the total amount of Substrate Y is used on a parallel blot or after stripping the first antibody to serve as a loading control. A reduction in the p-Substrate Y signal relative to the total Substrate Y signal indicates inhibition of Kinase X activity.[11]
Principle of the HTRF® Phospho-Protein Assay
HTRF® is a highly sensitive, no-wash immunoassay technology based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[12][13][14][15] In a sandwich assay format, two specific antibodies are used: one labeled with a Europium cryptate (donor) and another with an acceptor fluorophore (e.g., d2). When both antibodies bind to the target protein (p-Substrate Y) in the cell lysate, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation. The resulting long-lived fluorescent signal from the acceptor is proportional to the amount of phosphorylated substrate.[13][14][16]
Hypothetical Kinase X Signaling Pathway
Caption: Hypothetical Kinase X Signaling Pathway.
Tier 3: Elucidation of Cellular Mechanism of Action (MoA)
Once on-target activity is confirmed, the next step is to understand the downstream cellular consequences of Kinase X inhibition. Key questions include: Does inhibition cause cells to arrest at a specific phase of the cell cycle? Does it induce apoptosis (programmed cell death)? These questions can be addressed using flow cytometry for cell cycle analysis and a luminescent assay for caspase activity.
Principle of Cell Cycle Analysis by Flow Cytometry
This technique measures the DNA content of individual cells within a population.[17][18][19] Cells are fixed, permeabilized, and stained with a fluorescent dye like Propidium Iodide (PI) that binds stoichiometrically to DNA.[17][18] The fluorescence intensity of each cell is proportional to its DNA content. A flow cytometer can then distinguish cells in different phases: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[19] An accumulation of cells in a specific phase suggests the compound induces cell cycle arrest.
Principle of the Caspase-Glo® 3/7 Assay
Caspases are a family of proteases that are key executioners of apoptosis. The activation of caspase-3 and caspase-7 is a hallmark of the apoptotic cascade. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for both caspases.[20] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal.[20][21][22] The intensity of the light is directly proportional to the amount of caspase activity.
Data Presentation and Interpretation
Quantitative data from the assays should be compiled to compare the efficacy and characteristics of the different derivatives.
Table 1: Summary of Compound Activity Profile
| Compound ID | Primary Screen IC50 (µM) | p-Substrate Y IC50 (µM) | Max. G2/M Arrest (% of Cells) | Max. Caspase-3/7 Activation (Fold Change) |
|---|---|---|---|---|
| Derivative A | 0.5 ± 0.07 | 0.3 ± 0.04 | 65% at 1 µM | 8.5 ± 1.2 |
| Derivative B | 2.1 ± 0.3 | 1.8 ± 0.2 | 25% at 5 µM | 2.1 ± 0.4 |
| Derivative C | > 50 | > 50 | Not Determined | Not Determined |
| Staurosporine | 0.01 ± 0.002 | 0.005 ± 0.001 | 70% at 0.02 µM | 15.2 ± 2.1 |
Data are representative. IC50 values represent the concentration of compound required to inhibit 50% of the measured effect. Staurosporine is a known potent, non-selective kinase inhibitor often used as a positive control.
Detailed Experimental Protocols
Protocol 1: MTS Cell Proliferation Assay
-
Cell Seeding: Seed HeLa cells in a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Perform serial dilutions in culture medium to create 2X working concentrations.
-
Cell Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells (final volume 200 µL). Include vehicle control (DMSO) and no-cell (media only) wells. Incubate for 48-72 hours.
-
MTS Reagent Addition: Add 40 µL of MTS reagent solution to each well.[7][8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the no-cell wells from all other wells. Calculate percent viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression.
Protocol 2: Western Blot for p-Substrate Y
-
Cell Treatment: Seed HeLa cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of hit compounds for a predetermined time (e.g., 2-6 hours).
-
Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[10][23] Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Sample Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine protein concentration using a BCA assay. Mix an equal amount of protein (e.g., 20 µg) with 2x Laemmli sample buffer and boil at 95°C for 5 minutes.[9]
-
Gel Electrophoresis & Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9][23] Note: Avoid using milk for blocking with phospho-antibodies as it contains phosphoproteins that can cause high background.[23]
-
Incubate the membrane with primary antibody against p-Substrate Y (diluted in 5% BSA/TBST) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane 3x for 10 minutes each with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Add an ECL chemiluminescence substrate and image the blot using a digital imager.
-
Reprobing (Optional): Strip the membrane and re-probe with an antibody for total Substrate Y to confirm equal protein loading.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Seed HeLa cells in 6-well plates. Treat with compounds at 1X and 5X their IC50 values for 24 hours. Include a vehicle control.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[18] Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[17][18]
-
Incubation: Incubate at room temperature for 30 minutes in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the DNA fluorescence channel.
-
Analysis: Gate on the single-cell population to exclude doublets.[24] Use cell cycle analysis software to model the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Caspase-Glo® 3/7 Apoptosis Assay
-
Assay Setup: Following the same cell seeding and treatment protocol as the MTS assay (Protocol 1), set up a parallel 96-well white-walled, clear-bottom plate.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[22][25] Allow it to equilibrate to room temperature.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to culture medium.[20][21][22]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate the fold change in luminescence relative to the vehicle-treated control cells.
References
-
Cell-based Kinase Assays. Profacgen. [Link]
-
WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]
-
Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
-
HTRF®. Berthold Technologies GmbH & Co.KG. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. National Center for Advancing Translational Sciences. [Link]
-
Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]
-
HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]
-
Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. PubMed Central. [Link]
-
Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
-
ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Abcam. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Cell cycle analysis. Wikipedia. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
-
Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. [Link]
-
Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 3. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 6. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. berthold.com [berthold.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. revvity.com [revvity.com]
- 15. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 21. promega.com [promega.com]
- 22. promega.com [promega.com]
- 23. inventbiotech.com [inventbiotech.com]
- 24. biocompare.com [biocompare.com]
- 25. tripod.nih.gov [tripod.nih.gov]
scale-up synthesis of 5-Amino-2,N,N-trimethyl-benzenesulfonamide for preclinical studies
An Application Guide for the Process Development and Scale-Up Synthesis of 5-Amino-2,N,N-trimethyl-benzenesulfonamide for Preclinical Studies
Authored by a Senior Application Scientist
Introduction: Bridging Discovery and Development with a Key Synthetic Intermediate
In the landscape of preclinical drug development, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges.[1][2] A critical, yet often underestimated, aspect of this transition is the development of a robust, scalable, and well-characterized synthesis for the active pharmaceutical ingredient (API) and its key intermediates.[3] 5-Amino-2,N,N-trimethyl-benzenesulfonamide is a vital building block in the synthesis of numerous small molecule drug candidates, valued for its bifunctional nature which allows for diverse chemical modifications.
The successful provision of this intermediate for preclinical toxicology and efficacy studies demands more than a simple laboratory procedure. It requires a process that is not only high-yielding but also reproducible, safe, and capable of delivering material of consistently high purity (typically >98%). This application note provides an in-depth technical guide for the scale-up synthesis of 5-Amino-2,N,N-trimethyl-benzenesulfonamide, designed for researchers, process chemists, and drug development professionals. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed, self-validating protocols, and outline the necessary analytical controls to ensure the final compound meets the stringent requirements for preclinical evaluation.[4][5]
Synthetic Strategy: A Four-Step Route to High-Purity Intermediate
The selection of a synthetic route for scale-up is a multi-parameter optimization problem, balancing cost, safety, efficiency, and scalability. The chosen four-step pathway, starting from readily available 2-methyl-5-nitroaniline, is designed for its reliability and avoidance of highly energetic or difficult-to-handle intermediates.
Rationale for the Chosen Pathway:
-
Convergent Approach: The synthesis builds the molecule in a logical sequence, starting with the modification of the aromatic ring, followed by the construction of the sulfonamide moiety, and concluding with the crucial reduction step.
-
Robust Reactions: Each step utilizes well-established and high-yielding chemical transformations common in industrial synthesis.[6]
-
Safety and Handling: While utilizing hazardous reagents like sulfuryl chloride, the protocol incorporates established safety and quenching procedures to mitigate risks.[7] The alternative, direct chlorosulfonylation with chlorosulfonic acid, is often more difficult to control on a larger scale.[8]
-
Purification Strategy: The intermediates are solids that can be purified through simple recrystallization, avoiding costly and time-consuming chromatographic purification on a large scale.
Sources
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 5-Amino-2,N,N-trimethyl-benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the proposed use of 5-Amino-2,N,N-trimethyl-benzenesulfonamide as a scaffold in solid-phase synthesis (SPS) for the generation of diverse chemical libraries. While this specific molecule is a niche reagent without established, dedicated SPS protocols in published literature, this guide leverages established principles of solid-phase organic synthesis (SPOS) to outline a robust, scientifically-grounded strategy. We will detail the rationale behind linker and resin selection, provide step-by-step protocols for immobilization and subsequent diversification, and discuss analytical methods for reaction monitoring. The protocols herein are designed to be self-validating and serve as a foundational methodology for researchers seeking to incorporate novel aromatic sulfonamides into their discovery workflows.
Introduction: The Rationale for Aromatic Sulfonamides in Drug Discovery
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, diuretic, and anticancer properties.[1][2] Its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metallic centers in enzymes, makes it a versatile pharmacophore.[3] Solid-phase synthesis (SPS) offers a streamlined and automatable approach for the rapid generation of libraries based on such scaffolds, significantly accelerating the drug discovery process by enabling the efficient exploration of structure-activity relationships (SAR).[4][]
5-Amino-2,N,N-trimethyl-benzenesulfonamide presents an interesting, albeit unexplored, building block for SPS. It features two key points of potential modification: a primary aromatic amine for initial immobilization or subsequent coupling reactions, and a stable, tertiary sulfonamide group. This guide proposes a primary synthetic strategy involving the immobilization of the scaffold via its aromatic amine, allowing for subsequent diversification reactions.
Core Principles and Strategic Planning
The successful solid-phase synthesis strategy for a novel building block hinges on several key decisions. The narrative below explains the causality behind our proposed choices.
Choosing the Immobilization Point
Given the structure of 5-Amino-2,N,N-trimethyl-benzenesulfonamide, the primary aromatic amine is the most logical point for covalent attachment to a solid support. This approach offers several advantages:
-
Reactivity: The primary amine is a potent nucleophile suitable for various immobilization chemistries.
-
Stability: The resulting linkage can be designed to be stable throughout the subsequent synthetic steps.
-
Scaffold Presentation: Immobilization through the amine correctly orients the benzenesulfonamide core for potential, albeit challenging, further modifications or for its presentation as a key pharmacophoric element in the final library.
Selection of Solid Support and Linker
The choice of resin and linker is critical for the success of any solid-phase synthesis.[6] The linker tethers the molecule to the insoluble support and its cleavage chemistry dictates the functional group present on the released product.[4]
For this application, we propose an aldehyde-functionalized linker , such as the one described by Ellman, often attached to a polystyrene resin (e.g., Merrifield resin).[7][8] This choice is based on the following rationale:
-
Reductive Amination: Aldehyde linkers allow for the covalent attachment of primary amines via reductive amination, a robust and high-yielding reaction. This forms a stable secondary amine linkage to the resin.
-
Cleavage Conditions: Cleavage is typically achieved under strongly acidic conditions (e.g., Trifluoroacetic acid - TFA), which is compatible with many organic structures.[8]
-
Traceless vs. Functionalizing: Depending on the exact linker structure, the cleavage can be "traceless" or can leave a functional handle on the final product. For library generation, a simple cleavage to release the final diversified compound is often desired.
A suitable resin for this strategy would be 4-Formyl-3,5-dimethoxyphenoxymethyl (BAL) resin .
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the proposed solid-phase synthesis.
Protocol 1: Immobilization of 5-Amino-2,N,N-trimethyl-benzenesulfonamide via Reductive Amination
This protocol details the attachment of the primary amine of the title compound to an aldehyde-functionalized resin.
Workflow Diagram:
Caption: Workflow for scaffold immobilization.
Materials:
-
BAL (Backbone Amide Linker) Aldehyde Resin
-
5-Amino-2,N,N-trimethyl-benzenesulfonamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trimethyl orthoformate (TMOF)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1% Acetic Acid (AcOH) in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the BAL aldehyde resin (1.0 g, ~0.8 mmol/g loading) in anhydrous DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Amine Solution Preparation: In a separate vial, dissolve 5-Amino-2,N,N-trimethyl-benzenesulfonamide (4 eq. relative to resin loading) in a minimal amount of DMF.
-
Imine Formation: Drain the DMF from the swollen resin. Add the solution of the amine, followed by TMOF (4 eq.) and 1% AcOH in DMF. Agitate the mixture at room temperature for 4 hours to form the resin-bound imine.
-
Reductive Amination: To the reaction mixture, add NaBH(OAc)₃ (4 eq.). Agitate at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight. A small sample can be cleaved to confirm successful immobilization via LC-MS analysis.
Protocol 2: On-Resin Diversification (Example: Acylation)
This protocol describes the acylation of the now resin-bound secondary amine, demonstrating a potential diversification step.
Workflow Diagram:
Caption: Workflow for on-resin acylation.
Materials:
-
Immobilized scaffold resin from Protocol 1
-
Carboxylic acid of choice (R-COOH, 3 eq.)
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3 eq.)
-
N,N-Diisopropylethylamine (DIEA) (6 eq.)
-
Anhydrous DMF
Procedure:
-
Resin Swelling: Swell the immobilized scaffold resin in anhydrous DMF for 1 hour.
-
Activation Solution: In a separate vial, dissolve the carboxylic acid and HBTU in DMF. Add DIEA and allow the solution to pre-activate for 5 minutes.
-
Coupling Reaction: Drain the DMF from the resin and add the activation solution. Agitate the mixture at room temperature for 4 hours.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless) indicates complete acylation of the secondary amine.
-
Washing and Drying: If the reaction is complete, drain the solution and wash the resin as described in Protocol 1, Step 5. Dry the resin under vacuum.
Protocol 3: Cleavage from the Solid Support
This protocol details the final step of releasing the synthesized molecule from the resin into solution.
Materials:
-
Dried, acylated resin from Protocol 2
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Preparation: Place the dried resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (10 mL per gram of resin). Agitate at room temperature for 2-3 hours.
-
Product Collection: Filter the resin and collect the filtrate containing the cleaved product.
-
TFA Removal: Concentrate the filtrate under reduced pressure (e.g., rotary evaporation) to remove the bulk of the TFA.
-
Precipitation: Precipitate the crude product by adding cold diethyl ether.
-
Isolation and Purification: Collect the precipitate by centrifugation or filtration. Purify the crude product as necessary, typically by reverse-phase HPLC.
Data and Analysis
All quantitative data, such as yields and purities for a library of synthesized compounds, should be summarized for clarity.
Table 1: Representative Data for a Hypothetical Acylation Library
| R-Group (from R-COOH) | Molecular Weight of Product | Crude Purity (LC-MS, %) | Isolated Yield (%) |
| Phenyl | 391.5 | 92 | 85 |
| 4-Chlorophenyl | 425.9 | 90 | 81 |
| Cyclohexyl | 397.6 | 95 | 88 |
| Thiophen-2-yl | 397.5 | 88 | 79 |
Conclusion and Future Directions
This guide presents a viable and robust strategy for the incorporation of 5-Amino-2,N,N-trimethyl-benzenesulfonamide into solid-phase synthesis workflows. By leveraging a well-established reductive amination protocol for immobilization, the scaffold becomes amenable to a wide range of diversification reactions, such as the acylation demonstrated here.[9] Further diversification could be explored through reactions like Mitsunobu reactions or palladium-catalyzed cross-couplings on the aromatic ring, provided a suitable handle is present or introduced. The protocols outlined serve as a validated starting point for researchers to build upon, enabling the exploration of this novel chemical space in the quest for new therapeutic agents.
References
-
. Bioorganic & Medicinal Chemistry.
-
. BenchChem.
-
. National Center for Biotechnology Information.
-
. BOC Sciences.
-
. Journal of Organic Chemistry.
-
. Diva-portal.org.
-
. Wiley.
-
. Semantic Scholar.
-
. National Center for Biotechnology Information.
-
. ResearchGate.
-
. National Center for Biotechnology Information.
-
. Imperial College London.
-
. RSC Publishing.
-
. National Center for Biotechnology Information.
-
. Jinli Chemical.
-
. AAPPTEC.
-
. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. wiley.com [wiley.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Benzenesulfonamides
Welcome to the Technical Support Center for the synthesis of substituted benzenesulfonamides. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to help you navigate the common challenges encountered during the synthesis of this important class of compounds, ensuring the integrity and success of your experimental work.
Core Principles of Benzenesulfonamide Synthesis
The synthesis of substituted benzenesulfonamides is a cornerstone in medicinal chemistry, owing to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The most common approach involves a two-step process: the formation of a substituted benzenesulfonyl chloride, followed by its reaction with a primary or secondary amine. While conceptually straightforward, this pathway is fraught with potential challenges that can impact yield, purity, and reproducibility. This guide provides a structured approach to understanding and overcoming these obstacles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of substituted benzenesulfonamides, offering explanations for the underlying causes and providing actionable solutions.
Problem 1: Low Yield of Substituted Benzenesulfonyl Chloride
The synthesis of the benzenesulfonyl chloride intermediate is a critical first step, and low yields at this stage will invariably affect the overall efficiency of your synthesis.
Possible Causes & Solutions:
-
Incomplete Chlorosulfonation: The reaction between the substituted benzene and chlorosulfonic acid may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time or cautiously increasing the temperature. Ensure that a sufficient excess of chlorosulfonic acid is used, as an inadequate amount can lead to incomplete reaction.[1]
-
-
Side Reaction: Diaryl Sulfone Formation: A common byproduct in chlorosulfonation is the corresponding diaryl sulfone, which reduces the yield of the desired sulfonyl chloride.[1]
-
Solution: This side reaction is often favored when the ratio of chlorosulfonic acid to the aromatic substrate is too low. Using a larger excess of chlorosulfonic acid can help to minimize the formation of the diaryl sulfone.[1] The order of addition is also crucial; adding the aromatic compound to the chlorosulfonic acid is generally preferred.
-
-
Product Degradation During Work-up (Hydrolysis): Benzenesulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, which is unreactive in the subsequent amination step.[1][2]
-
Solution: Perform the aqueous work-up quickly and at a low temperature (e.g., using an ice bath). Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[2] Using anhydrous solvents is also critical.[2]
-
Problem 2: Low Yield in the Sulfonamide Formation Step
The final step of reacting the benzenesulfonyl chloride with an amine is where many synthetic challenges can arise, leading to disappointing yields of the target benzenesulfonamide.
Possible Causes & Solutions:
-
Low Nucleophilicity of the Amine: Electron-poor or sterically hindered amines may react slowly or not at all with the sulfonyl chloride.
-
Solution: For less reactive amines, consider increasing the reaction temperature or using a more forcing solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[3] Microwave-assisted synthesis can also be an effective strategy to drive the reaction to completion.
-
-
Decomposition of the Benzenesulfonyl Chloride: As mentioned previously, sulfonyl chlorides are moisture-sensitive. Any residual moisture in the reaction will lead to the formation of the unreactive sulfonic acid.[4]
-
Solution: Use a freshly opened bottle of the benzenesulfonyl chloride or purify the existing stock before use. Ensure all glassware is oven-dried, and the reaction is performed under a strictly inert atmosphere.[2]
-
-
Inappropriate Choice of Base: The base plays a critical role in neutralizing the HCl generated during the reaction. An unsuitable base can lead to side reactions or incomplete conversion.[3]
-
Solution: For standard sulfonylation reactions, tertiary amines like pyridine or triethylamine are commonly used.[3] If the starting amine is not protonated by the generated HCl, the reaction may proceed without a base, but the accumulating acid will eventually quench the reaction. For less reactive amines, a stronger, non-nucleophilic base may be beneficial.[5]
-
-
Incorrect Solvent Selection: The choice of solvent can significantly impact the solubility of the reactants and the reaction rate.
-
Solution: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred as they do not react with the sulfonyl chloride.[3] For reactions that require heating, ensure the chosen solvent has an appropriate boiling point.
-
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure substituted benzenesulfonamide can be challenging due to the presence of unreacted starting materials, byproducts, and reagents.
Possible Causes & Solutions:
-
Presence of Unreacted Benzenesulfonyl Chloride: Residual sulfonyl chloride can co-elute with the product during chromatography and can be difficult to remove.
-
Solution: During the work-up, quench the reaction mixture with a dilute solution of a mild base like sodium bicarbonate to hydrolyze any remaining sulfonyl chloride to the more water-soluble sulfonic acid.[6] For products that are sensitive to aqueous conditions, scavenger resins can be employed to selectively remove the excess sulfonyl chloride.[6]
-
-
Contamination with the Corresponding Sulfonic Acid: If the sulfonyl chloride has partially hydrolyzed, the resulting sulfonic acid can contaminate the final product.
-
Solution: The sulfonic acid is acidic and can often be removed by washing the organic layer with a basic aqueous solution (e.g., dilute sodium bicarbonate or sodium carbonate).
-
-
Difficulty in Crystallization: Some benzenesulfonamides are oils or form crystals with difficulty, making purification by recrystallization challenging.
-
Solution: If direct crystallization is unsuccessful, purification by column chromatography on silica gel is the most common alternative. A range of solvent systems, typically mixtures of hexanes and ethyl acetate or dichloromethane and methanol, can be screened to achieve optimal separation.
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my benzenesulfonyl chloride is of good quality before starting the reaction?
A1: The quality of the sulfonyl chloride is paramount for a successful reaction. You can check for degradation by analyzing the starting material using spectroscopic methods. In the infrared (IR) spectrum, the presence of a broad O-H stretch (around 3000-3600 cm⁻¹) and the absence of the characteristic S-Cl stretch may indicate hydrolysis to the sulfonic acid. ¹H NMR can also be used to detect the presence of the sulfonic acid proton. It is always recommended to use a freshly opened bottle or to purify the sulfonyl chloride by distillation or recrystallization if its quality is in doubt.
Q2: What is the role of pyridine in the synthesis of benzenesulfonamides? Can I use other bases?
A2: Pyridine serves two main purposes in this reaction. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[3][5] Without a base, the HCl would protonate the amine starting material, rendering it non-nucleophilic and stopping the reaction. Secondly, pyridine can act as a nucleophilic catalyst by reacting with the sulfonyl chloride to form a more reactive sulfonylpyridinium salt. Yes, other tertiary amine bases like triethylamine (TEA) are also commonly used.[3] The choice of base can influence the reaction rate and should be selected based on the reactivity of the specific amine and sulfonyl chloride being used.
Q3: My reaction is very slow, even with heating. What can I do to speed it up?
A3: If your reaction is sluggish, several factors could be at play. As discussed in the troubleshooting guide, low amine nucleophilicity is a common cause. In addition to increasing the temperature and using a more polar aprotic solvent like DMF, you could consider using a catalyst. For example, 4-dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate the reaction. Alternatively, modern cross-coupling methods such as the Buchwald-Hartwig amination may be more suitable for challenging substrates.[7][8]
Q4: Are there any modern, more efficient methods for synthesizing benzenesulfonamides?
A4: Yes, several modern synthetic strategies have been developed to overcome the limitations of the classical approach. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between aryl halides (or triflates) and amines, including sulfonamides.[7][8] This method often proceeds under milder conditions and has a broader substrate scope. Another innovative approach is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize complex sulfonamide-containing molecules.[7][9][10] These methods are particularly valuable in drug discovery for the rapid generation of compound libraries.
Q5: How do substituents on the benzene ring affect the reactivity of the benzenesulfonyl chloride?
A5: The electronic nature of the substituents on the benzene ring significantly influences the reactivity of the benzenesulfonyl chloride. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophilic attack by the amine. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease the reactivity of the sulfonyl chloride. This effect should be taken into consideration when planning your reaction conditions. For less reactive sulfonyl chlorides with electron-donating groups, more forcing conditions (higher temperature, longer reaction time) may be necessary.
Experimental Protocols
Protocol 1: General Synthesis of a Substituted Benzenesulfonamide
This protocol outlines a standard procedure for the synthesis of a substituted benzenesulfonamide from a substituted benzenesulfonyl chloride and a primary or secondary amine.
Materials:
-
Substituted benzenesulfonyl chloride (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Pyridine or Triethylamine (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware for inert atmosphere reactions.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted benzenesulfonyl chloride and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine and pyridine (or triethylamine) in anhydrous DCM.
-
Slowly add the amine/base solution to the cooled solution of the benzenesulfonyl chloride dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude substituted benzenesulfonamide
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, or dichloromethane and methanol)
-
Chromatography column, flasks, and other necessary glassware.
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., DCM).
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified substituted benzenesulfonamide.
Visualizations
General Workflow for Benzenesulfonamide Synthesis
Caption: A generalized workflow for the two-step synthesis of substituted benzenesulfonamides.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting efforts in cases of low product yield.
References
-
- MDPI
-
- Benchchem
-
- Benchchem
-
- HoriazonChemical
-
- Benchchem
-
- PMC - PubMed Central
-
- Benchchem
-
- ACS Publications
-
- PMC - NIH
-
- PubMed
-
- Frontier Research Publication
-
- Wikipedia
-
- Google Patents
-
- ResearchGate
-
- Benchchem
-
- PMC - NIH
-
- Journal of the American Chemical Society
-
- Reddit
-
- PMC - NIH
-
- PMC - NIH
-
- Benchchem
-
- Organic Chemistry Portal
-
- Who we serve
-
- Wikipedia
-
- PMC
-
- ChemicalBook
-
- ChemicalBook
-
- RSC Publishing
-
- Synthetic Methods in Drug Discovery: Volume 2
-
- PMC - NIH
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors [mdpi.com]
- 10. Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Amino-Substituted Sulfonamides
Welcome to the technical support center for the purification of amino-substituted sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of this important class of compounds. Here, we will address common issues through a series of frequently asked questions and in-depth troubleshooting guides, grounded in the physicochemical properties of sulfonamides.
Understanding the Core Challenge: The Amphoteric Nature of Sulfonamides
Amino-substituted sulfonamides are characterized by the presence of at least two ionizable groups: a weakly acidic sulfonamide group (-SO₂NHR) and a basic amino group (-NH₂). This amphoteric nature is the primary source of purification difficulties. The overall charge of the molecule is highly dependent on the pH of the surrounding environment, which in turn dictates its solubility and interaction with chromatographic stationary phases.[1][2][3]
The pKa of the amino group is typically around 2-5, while the pKa of the sulfonamide proton can range from 5 to 11, depending on the substituent on the sulfonamide nitrogen.[1][4][5][6][7] This means that at different pH values, the molecule can exist as a cation, a zwitterion, or an anion, significantly altering its polarity and solubility.[2][8][9][10]
Frequently Asked Questions (FAQs)
Q1: Why is my amino-substituted sulfonamide showing poor solubility in common organic solvents?
A1: The poor solubility often stems from the compound's ability to form strong intermolecular hydrogen bonds via both the amino and sulfonamide groups. In its zwitterionic form (at a pH between the pKa of the amino and sulfonamide groups), the molecule has both a positive and a negative charge, leading to strong electrostatic interactions and a crystal lattice that is difficult to disrupt with non-polar or moderately polar organic solvents.
Q2: I'm trying to recrystallize my sulfonamide, but it's "oiling out." What does this mean and how can I fix it?
A2: "Oiling out" occurs when your compound separates from the solution as a liquid instead of forming solid crystals.[11] This is common when the melting point of the solid is lower than the boiling point of the solvent, or when there is a high concentration of impurities. To resolve this, you can:
-
Add more solvent: This can prevent premature saturation at a high temperature.
-
Cool the solution more slowly: A gradual decrease in temperature encourages ordered crystal growth.
-
Change your solvent system: Experiment with a more polar solvent or a solvent/anti-solvent system.[11][12] Ethanol/water or isopropanol/water mixtures are often effective for sulfonamides.[11][13]
Q3: My sulfonamide is streaking badly on a silica gel TLC plate. What's causing this?
A3: Streaking is typically caused by the strong interaction of the polar amino and sulfonamide groups with the acidic silanol groups on the surface of the silica gel. This leads to slow and uneven migration up the plate. To mitigate this, you can:
-
Add a small amount of a basic modifier to your mobile phase, such as triethylamine (0.1-1%) or ammonia (in the form of a methanolic or ethanolic solution). This will neutralize the acidic sites on the silica and improve the spot shape.
-
Use a different stationary phase, such as alumina or a polymer-based reverse-phase material.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Column Chromatography
Column chromatography is a powerful tool for purifying sulfonamides, but it requires careful optimization.
Issue: Poor separation of the desired product from impurities.
-
Underlying Cause: The polarity of the desired compound and the impurities are too similar under the chosen conditions.
-
Solutions:
-
Introduce a pH Modifier: For normal-phase chromatography on silica gel, adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase can dramatically alter the retention of your ionizable sulfonamide.[14] This changes the charge state of your compound, thus modifying its interaction with the stationary phase.
-
Employ Gradient Elution: Starting with a non-polar mobile phase and gradually increasing the polarity can effectively separate compounds with different polarities.[14][15]
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider alternatives.[14]
-
| Stationary Phase | Mobile Phase Considerations | Best For |
| Silica Gel | Typically non-polar solvents (e.g., Hexane/Ethyl Acetate, DCM/Methanol). May require basic or acidic additives. | General purpose, good for less polar sulfonamides. |
| Alumina (Basic or Neutral) | Similar to silica, but the surface is basic or neutral, which can be advantageous for basic compounds. | Purifying sulfonamides that are sensitive to acidic conditions. |
| Reverse-Phase (C18, C8) | Polar solvents (e.g., Water/Acetonitrile, Water/Methanol), often with pH modifiers like formic acid or ammonium acetate. | More polar sulfonamides and for high-resolution analytical separations (HPLC). |
| Amide or Amino-propyl | Can be used in both normal and reverse-phase modes. | Providing alternative selectivity for difficult separations.[14][16][17] |
Guide 2: Leveraging Acid-Base Extraction
Acid-base extraction is a simple yet powerful technique to separate acidic, basic, and neutral compounds.[18][19][20][21] For amino-substituted sulfonamides, this method can be used to remove neutral or acidic/basic impurities.
Workflow for Acid-Base Extraction of an Amino-Substituted Sulfonamide
Caption: Decision workflow for purification via acid-base extraction.
Key Considerations for Acid-Base Extraction:
-
pKa is Key: A thorough understanding of the pKa values of your compound and impurities is crucial for selecting the appropriate pH for extraction.[1][3]
-
Choice of Base: When neutralizing the acidic extract to precipitate your product, be mindful of the sulfonamide's pKa. Using a strong base like NaOH might deprotonate the sulfonamide, keeping it in the aqueous solution. A weaker base like sodium bicarbonate may be more appropriate.
-
Backwashing: After the initial separation, it is good practice to "backwash" the organic layer with a small amount of the aqueous solution to recover any of the desired compound that may have been left behind.[18]
Key Purification Protocols
Protocol 1: Optimized Recrystallization of an Amino-Substituted Sulfonamide
This protocol provides a step-by-step guide for purifying a solid sulfonamide by recrystallization.[22][23]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and water). A good recrystallization solvent will dissolve the compound when hot but not when cold. Ethanol/water mixtures are often a good starting point.[11][22]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude sulfonamide in the minimum amount of boiling solvent. Add the solvent in small portions until the solid just dissolves.[11][12][22]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Boil the solution for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[11][12]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[24]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.[11][22]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[22]
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Protocol 2: Flash Column Chromatography with a pH Modifier
This protocol is for purifying a sulfonamide that is streaking on silica gel.
-
Dry Loading: Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent (e.g., DCM or acetone), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This generally gives better separation than loading the sample as a solution.
-
Column Packing: Pack a glass column with silica gel in your chosen non-polar solvent (e.g., hexane).
-
Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with your starting mobile phase (e.g., 90:10 Hexane/Ethyl Acetate with 0.5% triethylamine).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 50:50 Hexane/Ethyl Acetate with 0.5% triethylamine) to elute your compound.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed during this process.
Visualizing the Purification Strategy
The choice of purification method depends on the nature of the impurities and the properties of the sulfonamide.
Caption: A decision tree for selecting an appropriate purification strategy.
By understanding the fundamental physicochemical properties of amino-substituted sulfonamides and systematically applying these troubleshooting strategies and protocols, researchers can overcome the common challenges associated with their purification.
References
-
Verma, P. K., & Bala, R. (2014). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed, 26(3), 267-73. Retrieved from [Link]
-
Morgan, D. G., et al. (1996). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Analyst, 121(1), 11-16. Retrieved from [Link]
-
Choi, S. H., et al. (2002). pH-Induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-55. Retrieved from [Link]
-
Gao, Y., et al. (2012). Adsorption of sulfonamides on lake sediments. Water Science and Technology, 66(10), 2132-8. Retrieved from [Link]
-
Akbar, S., et al. (1995). Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection. Journal of Chromatography A, 692(1-2), 311-8. Retrieved from [Link]
-
Spielmeyer, A., et al. (2020). The Influence of pH on Sulfamethoxazole in Soil Systems: Migration and Degradation. ResearchGate. Retrieved from [Link]
-
Krebs, H. A., & Speakman, J. C. (1945). The solubility of sulphonamides. The BMJ, 1(4384), 47-50. Retrieved from [Link]
-
Canle, M., et al. (2005). Chemistry and physical properties of sulfamide and its derivatives: proton conducting materials. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). The pKa values of the sulfonamides investigated. Retrieved from [Link]
-
Braschi, I., et al. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. Retrieved from [Link]
- Hultquist, M. E. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
-
ResearchGate. (n.d.). The pKa values of the sulfonamides studied. Retrieved from [Link]
-
Harding, J. R., et al. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. Retrieved from [Link]
-
Harding, J. R., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. Retrieved from [Link]
-
Harding, J. R., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(22), 5792–5803. Retrieved from [Link]
-
Combs, M. T., et al. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 35(4), 176-180. Retrieved from [Link]
-
Chen, Y.-M., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI. Retrieved from [Link]
-
Thiele-Bruhn, S. (2005). Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. PubMed. Retrieved from [Link]
-
Combs, M. T., et al. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Mark Niemczyk. (2021, March 2). Crystallization of Sulfanilamide. YouTube. Retrieved from [Link]
-
Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. Biochemical Journal, 39(3), xlii. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Kowalska, K., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Acid-base extraction – Knowledge and References. Retrieved from [Link]
-
Smith, A. J., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11676–11682. Retrieved from [Link]
- Esso Research and Engineering Company. (1973). U.S. Patent No. 3,766,255. Washington, DC: U.S. Patent and Trademark Office.
-
University of California, Los Angeles. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
Asghar, M. A., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. ResearchGate. Retrieved from [Link]
-
Dunne, J. F., et al. (2018). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 6(1), 32-41. Retrieved from [Link]
-
Qadir, M. A., et al. (2015). Synthesis and Biological Evaluation of Amino Terminal Modified New Sulfonamides of Contemporary Drugs. ResearchGate. Retrieved from [Link]
Sources
- 1. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bmj.com [bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. web.mnstate.edu [web.mnstate.edu]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. youtube.com [youtube.com]
Technical Support Center: A Guide to Optimizing the Synthesis of 5-Amino-2-methyl-N,N-dimethylbenzenesulfonamide
Welcome to the technical support center for the synthesis of 5-Amino-2-methyl-N,N-dimethylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the yield and purity of this valuable synthetic intermediate. As a key building block in pharmaceutical development, notably as a precursor for the angiogenesis inhibitor Pazopanib, a robust and high-yielding synthetic route is paramount[1].
This document moves beyond a simple recitation of steps. It provides a mechanistic rationale for each stage of the synthesis, offers detailed troubleshooting guides in a direct Q&A format, and presents an optimized protocol grounded in established chemical principles.
Part 1: The Synthetic Pathway - A Mechanistic Overview
The most reliable and scalable synthesis of 5-Amino-2-methyl-N,N-dimethylbenzenesulfonamide is a four-step sequence starting from 4-nitrotoluene. This route offers excellent control over regiochemistry and is amenable to optimization at each stage.
The overall transformation is as follows:
Caption: Overall synthetic workflow for 5-Amino-2-methyl-N,N-dimethylbenzenesulfonamide.
Mechanistic Considerations:
-
Nitration: This is a classic electrophilic aromatic substitution (EAS) where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, attacks the toluene ring[2][3]. The methyl group is an activating, ortho, para-director, with the para product being sterically favored.
-
Chlorosulfonation: Another EAS reaction. In 4-nitrotoluene, the methyl group is activating and ortho, para-directing, while the nitro group is strongly deactivating and meta-directing. Both groups direct the incoming electrophile (chlorosulfonic acid) to the C2 position (ortho to the methyl, meta to the nitro), yielding the desired isomer with high selectivity[4].
-
Amidation: A nucleophilic substitution reaction where dimethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.
-
Reduction: The nitro group is reduced to a primary amine. This transformation can be achieved by various methods, including catalytic hydrogenation or, more commonly in a lab setting, with metals in acidic media (e.g., Fe, Sn, or Zn)[5][6].
Part 2: Troubleshooting Guide & Yield Optimization (Q&A)
Multi-step syntheses can present numerous challenges, where a small loss in yield at each stage compounds to a significant overall reduction. This section addresses common problems encountered during this synthesis.
Step 1: Nitration of Toluene
Q1: My yield of 4-nitrotoluene is low, and I'm getting significant amounts of the ortho isomer and dinitrated byproducts.
A1: This is almost always an issue of temperature control.
-
Causality: The nitration of toluene is a highly exothermic reaction. If the temperature rises above the optimal range (typically 25-35°C), the reaction becomes less selective, favoring the formation of the ortho isomer and promoting a second nitration to yield 2,4-dinitrotoluene[3].
-
Solution:
-
Ensure your reaction vessel is immersed in an ice/water bath.
-
Add the mixed acid (H₂SO₄/HNO₃) to the toluene slowly, drop-by-drop, while vigorously stirring to ensure efficient heat dissipation.
-
Monitor the internal temperature with a thermometer and keep it below 35°C.
-
Step 2: Chlorosulfonation of 4-Nitrotoluene
Q2: The chlorosulfonation reaction is sluggish, and my workup yields unreacted starting material.
A2: This points to issues with reagent quality or reaction conditions.
-
Causality: Chlorosulfonic acid (ClSO₃H) is highly reactive and hygroscopic. It readily hydrolyzes to sulfuric acid and HCl, which are ineffective for this reaction. Using a stoichiometric amount of degraded reagent will naturally lead to incomplete conversion.
-
Solution:
-
Reagent Quality: Use a fresh, unopened bottle of chlorosulfonic acid or one that has been stored under an inert atmosphere.
-
Stoichiometry: Use a molar excess of chlorosulfonic acid (typically 3-5 equivalents) to ensure the reaction goes to completion and to act as the solvent.
-
Temperature & Time: While the initial addition should be done at a low temperature (0-10°C) to control the initial exotherm, the reaction may need to be allowed to warm to room temperature and stirred for several hours to ensure completion. Monitor progress with Thin Layer Chromatography (TLC).
-
Q3: The reaction mixture turned very dark, and the yield of the desired sulfonyl chloride is poor.
A3: This suggests oxidative side reactions.
-
Causality: Chlorosulfonic acid is a strong oxidizing agent. At elevated temperatures, it can cause charring and decomposition of the aromatic substrate.
-
Solution:
-
Strict temperature control is critical. Never let the reaction temperature exceed 40-50°C.
-
The workup procedure is also key. The reaction must be quenched by slowly and carefully pouring the mixture onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product. Do not add water directly to the reaction mixture, as the exothermic reaction will be uncontrollable.
-
Step 3: Amidation with Dimethylamine
Q4: My amidation reaction is incomplete, and I isolate a significant amount of 2-methyl-5-nitrobenzenesulfonic acid after workup.
A4: This indicates hydrolysis of your sulfonyl chloride starting material.
-
Causality: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of a base. If your dimethylamine source contains water (e.g., aqueous solution) or if the reaction is run in a protic solvent without proper conditions, the competing hydrolysis reaction will dominate. The reaction also generates one equivalent of HCl, which can protonate the dimethylamine, rendering it non-nucleophilic.
-
Solution:
-
Reagents: Use an anhydrous source of dimethylamine, such as a solution in THF, ethanol, or as a condensed gas.
-
Base: Add at least two equivalents of dimethylamine: one to act as the nucleophile and one to act as a base to neutralize the generated HCl. Alternatively, use one equivalent of dimethylamine and one equivalent of a non-nucleophilic base like triethylamine or pyridine[7].
-
Solvent: Use an anhydrous aprotic solvent like dichloromethane (DCM), THF, or diethyl ether.
-
Temperature: Keep the reaction temperature low (0°C) during the addition to control the exotherm.
-
Caption: Troubleshooting decision tree for the amidation step.
Step 4: Reduction of the Nitro Group
Q5: The reduction is not going to completion.
A5: This can be due to catalyst deactivation or insufficient reductant.
-
Causality: When using catalytic hydrogenation (e.g., H₂/Pd-C), certain functional groups, particularly sulfur-containing compounds, can act as catalyst poisons. With metal/acid reductions, an insufficient molar excess of the metal or acid will lead to incomplete reaction.
-
Solution:
-
Fe/HCl or SnCl₂/HCl Method: This is often more reliable and tolerant than catalytic hydrogenation for sulfonamides. Use a significant molar excess of the metal (5-10 equivalents). The reaction is often run in ethanol or acetic acid and may require heating to reflux for completion.
-
Monitoring: Track the reaction by TLC until the starting material spot has completely disappeared.
-
Q6: My final product is pure by NMR, but it's a dark brown or purple oil/solid. How can I get a clean, colorless product?
A6: Aromatic amines are notoriously prone to air oxidation, which forms highly colored impurities.
-
Causality: The electron-rich amino group is easily oxidized, and trace metal impurities from the reduction step can catalyze this process.
-
Solution:
-
Workup: After the reaction, filter to remove the metal salts. During the basic workup (e.g., adding NaOH or NaHCO₃ to neutralize the acid), it is beneficial to add sodium dithionite (Na₂S₂O₄), a mild reducing agent, which can help prevent oxidation.
-
Purification: Purifying aromatic amines via silica gel chromatography can be challenging due to streaking. It is often necessary to add a small amount of a basic modifier, like 0.5-1% triethylamine, to the eluent system[8].
-
Final Product Handling: After purification, remove the solvent and store the final product under an inert atmosphere (nitrogen or argon) in a freezer to prevent long-term oxidation and discoloration[9]. An alternative purification for solid products is recrystallization from a suitable solvent system like ethanol/water.
-
Part 3: Optimized Experimental Protocol
This protocol is designed as a robust baseline. Researchers should always monitor their reactions by TLC to determine the appropriate reaction times.
| Step | Reaction | Key Reagents & Stoichiometry | Typical Conditions | Workup & Purification |
| 1 | Nitration | Toluene (1 eq.), HNO₃ (1.2 eq.), H₂SO₄ (1.5 eq.) | 0-35°C, 1-2 h | Pour on ice, separate layers, wash organic with NaHCO₃, distill. |
| 2 | Chlorosulfonation | 4-Nitrotoluene (1 eq.), ClSO₃H (4 eq.) | 0°C to RT, 2-4 h | Pour onto crushed ice, filter solid, wash with cold water, dry. |
| 3 | Amidation | Sulfonyl Chloride (1 eq.), Dimethylamine (2.5 eq. in THF) | 0°C to RT, 1-3 h | Evaporate THF, add DCM, wash with dilute HCl then brine, dry, evaporate. |
| 4 | Reduction | Nitro-sulfonamide (1 eq.), Iron powder (8 eq.), Conc. HCl (0.5 eq.) | Ethanol/H₂O, Reflux, 4-6 h | Cool, filter through Celite, neutralize with NaOH, extract with EtOAc, purify. |
Detailed Methodology (Example: Step 4 - Reduction)
-
To a round-bottom flask equipped with a reflux condenser, add N,N,2-trimethyl-5-nitrobenzenesulfonamide (1.0 eq.), ethanol (10 mL/g), and water (2 mL/g).
-
To the stirred suspension, add iron powder (8.0 eq.) followed by the dropwise addition of concentrated HCl (0.5 eq.).
-
Heat the mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction by TLC (e.g., in 30% Ethyl Acetate/Hexane) until the starting material is consumed.
-
Allow the mixture to cool to room temperature and filter the hot suspension through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.
-
Add ethyl acetate (EtOAc) to the residue and basify carefully with 2M NaOH solution until the pH is ~9-10.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient containing 0.5% triethylamine to afford the final product as a pale solid[8].
Part 4: References
Sources
- 1. 5-amino-2- Methyl Benzene Sulfonamide Manufacturer & Exporter from India- Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cerritos.edu [cerritos.edu]
- 4. quora.com [quora.com]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. ijrar.org [ijrar.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. biotage.com [biotage.com]
- 9. 4-Amino-N-methylbenzenesulfonamide | 1709-52-0 [sigmaaldrich.com]
troubleshooting guide for coupling reactions involving 5-Amino-2,N,N-trimethyl-benzenesulfonamide
Welcome to the technical support resource for researchers utilizing 5-Amino-2,N,N-trimethyl-benzenesulfonamide (CAS 6331-67-5) in synthetic applications. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions. Our approach is rooted in mechanistic principles to empower you to diagnose and solve experimental issues effectively.
Introduction to the Reagent: A Molecule of Nuances
5-Amino-2,N,N-trimethyl-benzenesulfonamide is a substituted aniline with distinct structural features that dictate its reactivity.[1] A successful experimental design hinges on understanding these characteristics:
-
The Nucleophilic Amine: The primary amino (-NH₂) group is the principal reactive site for C-N bond formation (e.g., Buchwald-Hartwig amination, amide coupling). Its nucleophilicity is modulated by the electronic effects of the other ring substituents.
-
Electron-Rich Aromatic Ring: The amine and the ortho-methyl group are both electron-donating, activating the ring. This generally facilitates reactions like electrophilic substitution but can complicate others, such as palladium-catalyzed cross-couplings, by affecting the electron density at the metal center.
-
The Sterically Hindered Sulfonamide: The tertiary N,N-dimethylsulfonamide group (-SO₂N(CH₃)₂) is a key feature. It is a bulky, electron-withdrawing group. Its steric presence can influence the approach of catalysts and reagents, while its electronic effect deactivates the ring, particularly at the meta positions.
This combination of steric hindrance and mixed electronic effects requires careful optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction with 5-Amino-2,N,N-trimethyl-benzenesulfonamide is sluggish or fails completely. What are the most likely general causes?
A1: When confronting low or no reactivity, the root cause often lies in catalyst inhibition, poor substrate solubility, or suboptimal reaction parameters. The primary amino group and the sulfonamide's oxygen atoms can coordinate to the palladium catalyst, potentially leading to inactive off-cycle species.
Troubleshooting Workflow: General Reaction Failure
Caption: General troubleshooting workflow for coupling reactions.
Start by rigorously ensuring the quality and dryness of your reagents and solvents. Degassing the solvent is critical for many cross-coupling reactions to prevent oxidation of the palladium catalyst.
Troubleshooting Guide 1: Buchwald-Hartwig Amination
This palladium-catalyzed C-N cross-coupling is a primary application for this molecule, coupling the amino group with an aryl halide or triflate.[2]
Q2: I'm seeing very low conversion in my Buchwald-Hartwig reaction with an aryl chloride. How can I improve the yield?
A2: Aryl chlorides are notoriously less reactive than bromides or iodides. Success with these substrates requires a highly active catalyst system specifically designed for the challenging oxidative addition step. The electron-rich nature of your aniline also demands a ligand that can promote reductive elimination.
Causality: The rate-limiting step for aryl chlorides is often the initial oxidative addition to the Pd(0) complex. Sterically hindered, electron-rich phosphine ligands are essential. They promote the formation of a monoligated, highly reactive Pd(0)L species and accelerate the final C-N bond-forming reductive elimination.[2]
Solutions:
-
Switch to a Specialized Ligand: Standard ligands like P(t-Bu)₃ may not be sufficient. Use biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) which are designed for challenging couplings.
-
Use an Appropriate Base: A strong, non-nucleophilic base is crucial. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are standard choices. For sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, but may require higher temperatures.
-
Optimize Temperature and Solvent: These reactions often require elevated temperatures (80-120 °C). Anhydrous, non-protic solvents like toluene, dioxane, or DME are preferred.
| Parameter | Recommendation for Aryl Chlorides | Recommendation for Aryl Bromides/Iodides | Rationale |
| Catalyst Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or Pd(OAc)₂ | Both are effective sources of Pd(0). |
| Ligand | XPhos, SPhos, RuPhos | P(t-Bu)₃, BippyPhos, or biarylphosphines | Aryl chlorides require highly active, bulky electron-rich ligands to facilitate oxidative addition.[2] |
| Base | NaOt-Bu, LHMDS | K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger bases are needed to deprotonate the amine and facilitate the catalytic cycle with less reactive halides. |
| Solvent | Toluene, Dioxane | Toluene, Dioxane, THF | High-boiling aprotic solvents are generally effective. |
| Temperature | 90 - 120 °C | 70 - 100 °C | Higher energy is required to overcome the activation barrier for C-Cl bond cleavage. |
Q3: My main side product is the hydrodehalogenation of my aryl halide coupling partner. What causes this and how can I prevent it?
A3: Hydrodehalogenation arises from a competing pathway where a hydride is transferred to the palladium center, leading to reductive elimination of Ar-H instead of the desired Ar-NR₂. This is often exacerbated by certain bases or the presence of water.
Mechanistic Insight: β-hydride elimination from alkoxide bases (like NaOt-Bu) can be a source of palladium hydride species. Alternatively, trace water can react with the base and other components to generate hydride donors.
Solutions:
-
Use an Anhydrous Base: Employ freshly opened, high-purity NaOt-Bu or consider a silylamide base like LHMDS or KHMDS, which are less prone to generating hydrides.
-
Ensure Anhydrous Conditions: rigorously dry all glassware, solvents, and reagents. Use of a glovebox is ideal.
-
Modify the Ligand: Some ligands are better at promoting C-N reductive elimination over competing pathways. Experimenting with a different class of bulky ligand can sometimes solve the issue.
Buchwald-Hartwig Catalytic Cycle & Pitfalls
Caption: Key steps in the Buchwald-Hartwig cycle and a common side reaction.
Troubleshooting Guide 2: Amide Bond Formation
Creating an amide bond between the aniline nitrogen and a carboxylic acid requires activation of the acid. While anilines are less nucleophilic than aliphatic amines, these reactions are generally reliable with the correct choice of coupling agent.
Q4: My amide coupling using standard EDC/HOBt gives a low yield. Why is this happening?
A4: The nucleophilicity of the aniline in 5-Amino-2,N,N-trimethyl-benzenesulfonamide is reduced compared to simple alkylamines due to the delocalization of nitrogen's lone pair into the aromatic ring. Standard carbodiimide activators like EDC, when paired with HOBt, may not generate an active ester that is sufficiently reactive to be readily attacked by the aniline.[3]
Solutions:
-
Use a More Potent Coupling Reagent: Switch to a uronium- or phosphonium-based coupling reagent like HATU, HBTU, or PyBOP. These reagents generate highly activated esters that react more efficiently with weakly nucleophilic anilines.
-
Convert the Carboxylic Acid to an Acid Chloride: For a more robust, albeit less direct, approach, convert the carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly electrophilic and will react readily with the aniline, usually in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
Protocol: High-Efficiency Amide Coupling using HATU
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂).
-
Activation: Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.5 eq), to the mixture. Stir at room temperature for 15-20 minutes to allow for the formation of the activated ester.
-
Coupling: Add a solution of 5-Amino-2,N,N-trimethyl-benzenesulfonamide (1.05 eq) in the same solvent to the reaction mixture.
-
Reaction: Stir at room temperature until the reaction is complete, as monitored by TLC or LCMS (typically 2-12 hours).
-
Workup: Dilute the reaction with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel.
Troubleshooting Guide 3: Suzuki Coupling
For Suzuki C-C couplings, the amine of 5-Amino-2,N,N-trimethyl-benzenesulfonamide must first be converted into a suitable leaving group, typically a halide (Br or I) or a triflate. The Sandmeyer reaction is a common method for this transformation.
Q5: The Sandmeyer reaction to convert the amine to a bromide is giving me a complex mixture of byproducts. How can I get a cleaner reaction?
A5: The key to a successful Sandmeyer reaction is the careful control of temperature during the formation of the diazonium salt and its subsequent decomposition. Diazonium salts are unstable and can decompose prematurely or participate in side reactions if the temperature is not kept low (typically 0-5 °C).
Decision Tree for Halogenation Strategy
Caption: Strategy selection for preparing the substrate for Suzuki coupling.
Solutions:
-
Maintain Low Temperature: Ensure the diazotization (amine + NaNO₂ in acid) is performed strictly between 0 and 5 °C using an ice-salt bath.
-
Slow Addition: Add the aqueous sodium nitrite solution dropwise to the acidic solution of the amine, ensuring the temperature does not rise.
-
Catalyst Choice: For the bromide, use a freshly prepared solution of CuBr in HBr. The copper(I) catalyst is essential for the substitution step.
-
Quenching: Once the diazonium salt is formed, add it slowly to the heated CuBr solution (typically 60-80 °C) to control the decomposition and evolution of N₂ gas.
Once the corresponding aryl halide is successfully synthesized, standard Suzuki coupling conditions can be applied. Given the electron-rich nature of the aromatic ring, a palladium catalyst with an electron-rich phosphine ligand is a good starting point.[4][5]
References
-
J&K Scientific. 5-Amino-2-methylbenzenesulfonamide | 6973-09-7. [Link]
-
Veeprho. 5-Amino-2-methylbenzenesulfonamide | CAS 6973-09-7. [Link]
- Google Patents.Processes for coupling amino acids using bis-(trichloromethyl)
-
ResearchGate. (PDF) 5-Amino-2-methylbenzenesulfonamide. [Link]
-
Aladdin Scientific. 5-Amino-2, n, n-trimethyl-benzenesulfonamide, min 98%, 1 gram. [Link]
-
ResearchGate. (PDF) General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]
-
RSC Publishing. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances. [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
ACS Publications. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. [Link]
-
PharmaCompass.com. 5-amino-2-methyl-benzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
PubChem. 5-Amino-2-methylbenzenesulfonamide. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Amino-2,N,N-trimethyl-benzenesulfonamide
Welcome to the technical support center for the purification of commercial 5-Amino-2,N,N-trimethyl-benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during their experiments. As a key intermediate in various synthetic pathways, the purity of this compound is paramount for reproducible and reliable downstream applications.
This document provides a comprehensive overview of potential impurities, detailed troubleshooting guides for common purification challenges, frequently asked questions, and step-by-step protocols for recommended purification techniques.
Understanding the Purity Challenges
Commercial grades of 5-Amino-2,N,N-trimethyl-benzenesulfonamide can contain a variety of impurities stemming from the synthetic route and subsequent storage. A likely synthetic pathway involves the N,N-dimethylation of 5-Amino-2-methylbenzenesulfonamide. Therefore, impurities can include unreacted starting materials, byproducts of the methylation reaction, and degradation products.
Potential Impurities:
-
Starting Materials: Residual 5-Amino-2-methylbenzenesulfonamide.
-
Under-methylated Species: 5-Amino-2,N-methyl-benzenesulfonamide.
-
Over-methylated or Side-reaction Products: Impurities arising from methylation at the aromatic amino group.
-
Reagents and Byproducts: Residual methylating agents and their byproducts (e.g., N,N-dimethylamine from certain methylation processes).[1]
-
Degradation Products: Oxidized or hydrolyzed forms of the target compound.
Troubleshooting Guide
Encountering issues during purification is a common challenge. The following table outlines potential problems, their likely causes, and actionable solutions to get your experiment back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Inappropriate Solvent Choice: The compound is too soluble in the cold solvent. 2. Too Much Solvent Used: The solution is not saturated enough for efficient crystallization. 3. Premature Crystallization: Crystals form during hot filtration. | 1. Conduct Solvent Screen: Test a range of solvents and solvent mixtures (e.g., ethanol/water, isopropanol/water) to find one where the compound has high solubility when hot and low solubility when cold. 2. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[2] 3. Pre-heat Glassware: Ensure the filtration funnel and receiving flask are pre-heated to prevent a rapid drop in temperature.[3] |
| "Oiling Out" During Recrystallization | 1. High Impurity Concentration: The presence of significant impurities can disrupt the crystal lattice formation.[3] 2. Melting Point Depression: The melting point of the impure solid is lower than the boiling point of the solvent. | 1. Preliminary Purification: Consider a preliminary purification step like a solvent wash or basic column chromatography to remove major impurities before recrystallization.[3] 2. Adjust Solvent System: Add a co-solvent to lower the overall temperature of the solution. 3. Slow Cooling: Allow the solution to cool more slowly to encourage crystal formation over oiling. |
| Persistent Impurities After Column Chromatography | 1. Co-elution of Impurities: Impurities have similar polarity to the desired product. 2. Compound Tailing on Silica Gel: The basic amino group can interact with the acidic silica gel. | 1. Optimize Mobile Phase: Perform a gradient elution, starting with a less polar solvent system and gradually increasing polarity. 2. Deactivate Silica Gel: Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to minimize tailing. 3. Alternative Stationary Phase: Consider using a different stationary phase like neutral or basic alumina. |
| No Crystal Formation | 1. Supersaturated Solution: The solution is highly concentrated but lacks a nucleation point. 2. Insufficient Concentration: Too much solvent was used. | 1. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[3] 2. Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my commercial 5-Amino-2,N,N-trimethyl-benzenesulfonamide?
A1: The most probable impurities are the unreacted precursor, 5-Amino-2-methylbenzenesulfonamide, and the partially methylated intermediate, 5-Amino-2,N-methyl-benzenesulfonamide. You may also encounter byproducts from the methylation reagent and potential degradation products if the material has been stored for a long time or improperly.
Q2: Which purification method is generally the most effective for this compound?
A2: For moderately impure samples (85-95% purity), recrystallization is often a good first choice due to its simplicity and scalability. For samples with multiple, closely related impurities, column chromatography will likely be necessary for effective separation.
Q3: My compound appears as a light yellow or orange powder. Is this an indication of impurity?
A3: While the pure compound is expected to be a white to off-white solid, a yellowish or orange tint can indicate the presence of oxidized impurities or residual starting materials from the synthesis.[4] Further purification is recommended to achieve high purity for sensitive applications.
Q4: How can I assess the purity of my final product?
A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative purity assessment.[5] Thin-Layer Chromatography (TLC) can provide a quick qualitative check for the presence of multiple components.[5] For structural confirmation and identification of any persistent impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[5]
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol is suitable for material that is estimated to be >85% pure and aims to remove less polar and more soluble impurities.
Materials:
-
Crude 5-Amino-2,N,N-trimethyl-benzenesulfonamide
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Addition of Anti-Solvent: While stirring the hot ethanol solution, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystals should begin to form. For maximum yield, place the flask in an ice bath for 30 minutes after it has reached room temperature.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[5]
Protocol 2: Flash Column Chromatography on Deactivated Silica Gel
This method is recommended for separating impurities with polarities similar to the product.
Materials:
-
Crude 5-Amino-2,N,N-trimethyl-benzenesulfonamide
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% Triethylamine). The triethylamine is crucial for deactivating the acidic sites on the silica gel, preventing tailing of the amine.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Troubleshooting Logic for Purification
Caption: A workflow for troubleshooting the purification of 5-Amino-2,N,N-trimethyl-benzenesulfonamide.
Purification Method Selection Guide
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Amino-2,N,N-trimethyl-benzenesulfonamide: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of novel molecular scaffolds is of paramount importance. 5-Amino-2,N,N-trimethyl-benzenesulfonamide, a substituted aromatic sulfonamide, represents a key building block in the creation of various pharmacologically active agents. This guide provides a comprehensive comparison of two plausible synthetic routes to this target molecule, offering detailed experimental insights and a critical evaluation of each pathway to aid researchers in their synthetic strategy.
Introduction: The Significance of Substituted Benzenesulfonamides
Substituted benzenesulfonamides are a well-established class of compounds in drug discovery, known for their diverse biological activities. The sulfonamide moiety is a key structural feature in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and enzyme inhibitors. The specific substitution pattern of 5-Amino-2,N,N-trimethyl-benzenesulfonamide, with its amino, methyl, and N,N-dimethylsulfonamide groups, offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of compound libraries for screening and lead optimization.
This guide will explore two primary synthetic strategies for obtaining 5-Amino-2,N,N-trimethyl-benzenesulfonamide: a linear synthesis commencing with p-nitrotoluene (Route A) and a convergent approach involving the N,N-dimethylation of a commercially available precursor (Route B).
Route A: A Linear Synthesis from p-Nitrotoluene
This classical, linear approach involves a three-step sequence starting from the readily available and inexpensive p-nitrotoluene. The key transformations are chlorosulfonation, amination with dimethylamine, and reduction of the nitro group.
Workflow for Route A
Caption: Linear synthesis of 5-Amino-2,N,N-trimethyl-benzenesulfonamide.
Step-by-Step Experimental Protocols for Route A
Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride
This step involves the electrophilic aromatic substitution of p-nitrotoluene with chlorosulfonic acid. The methyl group directs the incoming chlorosulfonyl group to the ortho position.
-
Protocol: In a flask equipped with a stirrer and a gas outlet, p-nitrotoluene is dissolved in an inert solvent such as dichloromethane or chloroform.[1] The solution is cooled in an ice bath, and chlorosulfonic acid is added dropwise while maintaining the temperature below 10°C.[1] After the addition is complete, the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then carefully poured onto crushed ice, and the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-methyl-5-nitrobenzenesulfonyl chloride.
Step 2: Synthesis of 2-Methyl-5-nitro-N,N-dimethylbenzenesulfonamide
The synthesized sulfonyl chloride is then reacted with dimethylamine to form the corresponding N,N-dimethylsulfonamide.
-
Protocol: 2-Methyl-5-nitrobenzenesulfonyl chloride is dissolved in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane. The solution is cooled to 0°C, and an excess of a solution of dimethylamine (e.g., 40% in water or as a gas bubbled through the solution) is added slowly. A tertiary amine base, such as triethylamine or pyridine, can be added to scavenge the HCl byproduct.[2] The reaction is stirred at room temperature until completion. The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give the crude 2-methyl-5-nitro-N,N-dimethylbenzenesulfonamide, which can be purified by recrystallization or column chromatography.
Step 3: Reduction of 2-Methyl-5-nitro-N,N-dimethylbenzenesulfonamide
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and effective method for this transformation.
-
Protocol: 2-Methyl-5-nitro-N,N-dimethylbenzenesulfonamide is dissolved in a solvent such as ethanol, methanol, or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution. The mixture is then subjected to hydrogenation in a Parr apparatus or under a hydrogen balloon at a suitable pressure (typically 1-4 atm) and room temperature.[1][3] The reaction progress is monitored by TLC or HPLC. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford the final product, 5-Amino-2,N,N-trimethyl-benzenesulfonamide.
Performance Data for Route A (Estimated)
| Step | Reaction | Reagents | Solvent | Typical Yield | Purity |
| 1 | Chlorosulfonation | p-Nitrotoluene, Chlorosulfonic acid | Dichloromethane | 85-95% | >95% |
| 2 | Amination | 2-Methyl-5-nitrobenzenesulfonyl chloride, Dimethylamine | THF | 80-90% | >98% (after purification) |
| 3 | Reduction | 2-Methyl-5-nitro-N,N-dimethylbenzenesulfonamide, H2/Pd-C | Ethanol | >95% | >99% |
Route B: A Convergent Approach via N,N-Dimethylation
This alternative route starts with the commercially available 5-amino-2-methylbenzenesulfonamide and introduces the two methyl groups on the sulfonamide nitrogen in the final step. The Eschweiler-Clarke reaction is a well-established method for the N-methylation of primary and secondary amines and can be adapted for sulfonamides.[4][5]
Workflow for Route B
Sources
- 1. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 2. cbijournal.com [cbijournal.com]
- 3. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
A Senior Application Scientist's Guide to Benzenesulfonamide Derivatives in Kinase Inhibition Assays
Introduction: The Power of a Privileged Scaffold
In the landscape of modern drug discovery, protein kinases remain a paramount class of therapeutic targets. Their role as central regulators of cellular signaling pathways, often dysregulated in diseases like cancer, makes them a focal point for inhibitor design. Within the vast chemical space of potential inhibitors, the benzenesulfonamide scaffold has emerged as a "privileged structure." Its inherent ability to engage in critical hydrogen bonding and serve as a versatile anchor for diverse chemical modifications has made it a cornerstone in the development of potent and selective kinase inhibitors.[1][2][3]
This guide provides an in-depth comparison of key benzenesulfonamide derivatives that have successfully translated from the bench to the clinic. We will dissect their mechanisms, compare their performance in relevant kinase inhibition assays, and provide the detailed experimental frameworks necessary for their evaluation. Our focus will be on understanding the causality behind experimental design and data interpretation, moving beyond mere protocols to a deeper comprehension of structure-activity relationships (SAR).
Part 1: The Benzenesulfonamide Core and Structure-Activity Relationship (SAR)
The benzenesulfonamide moiety (–SO₂NH₂) is the critical pharmacophore responsible for the foundational activity of this class of inhibitors. It acts as a bioisostere of a phosphate group, enabling it to coordinate with key residues within the ATP-binding pocket of kinases. However, the true power of this scaffold lies in its tunability. The benzene ring and the sulfonamide nitrogen serve as points for chemical elaboration, allowing medicinal chemists to fine-tune potency and, crucially, selectivity.[4]
Modifications to the benzene ring, often referred to as the "tail approach," can introduce interactions with specific sub-pockets within the kinase active site. These substitutions dictate which kinases the molecule can bind to effectively. For instance, adding hydrophobic or aromatic groups can enhance binding affinity in kinases with corresponding hydrophobic pockets.[4][5] This principle is fundamental to steering a lead compound away from off-target kinases, thereby minimizing potential side effects.
Caption: Core benzenesulfonamide scaffold and key points for chemical modification.
Part 2: A Comparative Analysis of Clinically Relevant Benzenesulfonamide Kinase Inhibitors
To illustrate the versatility of the benzenesulfonamide scaffold, we will compare three landmark inhibitors: Vemurafenib and Dabrafenib, which target the RAF family of kinases, and Pazopanib, a multi-targeted kinase inhibitor primarily aimed at angiogenesis pathways.
Mechanism of Action: From a Single Pathway to a Broad Blockade
Vemurafenib and Dabrafenib: These drugs are potent and highly selective inhibitors of the BRAF kinase, specifically the V600E mutant form that is constitutively active in approximately 50% of melanomas.[6][7] By binding to the ATP-binding site of BRAF(V600E), they shut down the aberrant signaling cascade through the mitogen-activated protein kinase (MAPK) pathway, leading to a halt in tumor cell proliferation and induction of apoptosis.[7][8]
Caption: The MAPK signaling pathway and the point of inhibition by Vemurafenib and Dabrafenib.
Pazopanib: In contrast, Pazopanib is a multi-targeted tyrosine kinase inhibitor. Its primary targets are the vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[9][10] By inhibiting these receptors, Pazopanib blocks tumor angiogenesis—the formation of new blood vessels—effectively starving the tumor of essential nutrients and oxygen.[10][11]
Potency and Selectivity: A Tale of Two Profiles
The ultimate goal of inhibitor design is to maximize potency against the intended target while minimizing activity against other kinases (off-targets). This selectivity profile is critical for determining the therapeutic window and side-effect profile of a drug. While both Vemurafenib and Dabrafenib target BRAF(V600E), they exhibit different off-target profiles, which may contribute to variations in their clinical side effects.[12] Dabrafenib, for instance, has been identified as a potent inhibitor of NEK9 and CDK16, targets not shared with Vemurafenib, which may contribute to its efficacy in BRAF wild-type cancers.[12]
Pazopanib was intentionally designed to be multi-targeted, hitting several key receptors involved in angiogenesis.[9] This broader activity is beneficial for its anti-angiogenic mechanism but also means it interacts with a wider range of kinases compared to the highly selective BRAF inhibitors.
| Compound | Primary Target(s) | IC₅₀ (nM) | Selectivity Profile |
| Vemurafenib | BRAFV600E | 31 | Highly Selective for mutant BRAF |
| Dabrafenib | BRAFV600E | 0.8 | Highly Selective; >500-fold vs. most kinases[13] |
| Pazopanib | VEGFR-2 | 30 | Multi-targeted[11] |
| VEGFR-1 | 10 | Multi-targeted[11] | |
| VEGFR-3 | 47 | Multi-targeted[11] | |
| PDGFR-β | 84 | Multi-targeted[11] | |
| c-Kit | 74 | Multi-targeted[11] |
Note: IC₅₀ values are compiled from various sources and assay conditions may differ. They are presented for comparative purposes.
Part 3: Experimental Corner - Gold-Standard Protocols
A robust and reproducible kinase assay is the bedrock of any inhibitor comparison study. Here, we detail a generalized workflow for a modern, non-radioactive in vitro kinase assay and a cell-based assay to confirm on-target activity within a biological system.
Protocol 1: In Vitro Luminescence-Based Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a universal method applicable to virtually any kinase.[14]
Principle: The assay is performed in two steps. First, the kinase reaction occurs, generating ADP. Second, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the generated ADP into a luminescent signal, which is measured on a plate reader. The light output is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Assay Setup: In a 384-well white assay plate, add 2.5 µL of a 2X kinase/substrate solution. This solution contains the specific kinase of interest and its corresponding peptide substrate in reaction buffer.
-
Compound Addition: Add 0.5 µL of the benzenesulfonamide inhibitor at various concentrations (typically a 10-point serial dilution) or DMSO as a vehicle control.
-
Initiate Reaction: Add 2 µL of a 2.5X ATP solution to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for 60 minutes. This time may need optimization depending on the kinase's activity.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and eliminate any unused ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert ADP to ATP and a luciferase/luciferin pair to generate a luminescent signal from the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate-based luminometer.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Generalized workflow for an in vitro luminescence-based kinase inhibition assay.
Protocol 2: Cell-Based Phospho-ERK ELISA
This assay confirms that the inhibitor is cell-permeable and engages its target in a cellular context. For BRAF inhibitors like Vemurafenib, a reduction in the phosphorylation of ERK (a downstream target) is a direct indicator of on-target activity.
Step-by-Step Methodology:
-
Cell Culture: Plate BRAFV600E mutant melanoma cells (e.g., A375) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the benzenesulfonamide inhibitor for 2-4 hours. Include a DMSO vehicle control.
-
Cell Lysis: Aspirate the media and lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.
-
ELISA: Transfer the cell lysates to a phospho-ERK ELISA plate. These plates come pre-coated with an antibody that captures total ERK.
-
Detection: Follow the manufacturer's protocol, which typically involves:
-
Incubating the lysate in the coated wells.
-
Washing away unbound proteins.
-
Adding a detection antibody that specifically binds to the phosphorylated form of ERK (p-ERK).
-
Adding a secondary HRP-conjugated antibody.
-
Adding a colorimetric substrate (like TMB) and stopping the reaction.
-
-
Data Acquisition: Read the absorbance at 450 nm on a plate reader.
-
Analysis: Normalize the p-ERK signal to total ERK (often run on a parallel plate) or total protein concentration. Plot the normalized signal against inhibitor concentration to determine the cellular IC₅₀.
Conclusion and Future Outlook
The benzenesulfonamide scaffold represents a triumph of medicinal chemistry, providing a robust and adaptable framework for developing highly effective kinase inhibitors. The comparison between the highly selective BRAF inhibitors (Vemurafenib, Dabrafenib) and the multi-targeted anti-angiogenic agent (Pazopanib) showcases the remarkable chemical diversity that can be built around this single core.
As researchers and drug development professionals, our success hinges on the rigorous application of well-designed biochemical and cellular assays. The protocols outlined here provide a foundation for accurately characterizing the potency, selectivity, and cellular activity of novel benzenesulfonamide derivatives. Understanding the interplay between chemical structure and biological function is paramount, as is anticipating challenges such as acquired drug resistance, which remains a significant hurdle in the clinical application of kinase inhibitors.[6][7] The continued exploration of this privileged scaffold promises to yield the next generation of targeted therapies for a multitude of diseases.
References
- Vertex AI Search. (2025-01-03). Pharmacology of Vemurafenib (Zelboraf) ; Pharmacokinetics, Mechanism of action, Uses, Effects - YouTube.
- PubMed. (2012-12-03). Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies.
- Patsnap Synapse. (2024-07-17). What is the mechanism of Vemurafenib?.
- IUPHAR/BPS Guide to PHARMACOLOGY. vemurafenib.
- National Cancer Institute. Definition of vemurafenib - NCI Drug Dictionary.
- NIH. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
- PubMed. (2016-03-01). Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma.
- AACR Journals. (2011-11-12). Abstract B236: Pazopanib, a novel multitargeted kinase inhibitor, shows potent in vitro antitumor activity in gastric cancer cell lines harboring FGFR2 amplification, which is a potential therapeutic target in gastric cancer.
- PubMed Central. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors.
- PubMed. (2017-01-17). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity.
- PubMed Central. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor.
- R Discovery. (2013-07-03). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions.
- Benchchem. Investigating the Structure-Activity Relationship (SAR) of 4-(1-Aminoethyl)benzenesulfonamide Based Inhibitors.
- Benchchem. Pazopanib Signaling Studies: Technical Support & Troubleshooting Guide.
- PubMed Central. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors.
- ResearchGate. (2025-08-09). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors.
- PubMed Central. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review.
- ResearchGate. Selectivity scores [S(3 μmol/L)] for known kinase inhibitors, including....
- Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition.
- Network of Cancer Research. (2023-11-14). Pazopanib is a Kinase Inhibitor for Tumor and Angiogenesis Research.
- ResearchGate. (a) Docking scores of a panel of novel benzenesulfonamide compounds....
- Benchchem. Application Notes and Protocols: N-(2,3-dichlorophenyl)benzenesulfonamide in Enzyme Inhibition Studies.
- PubMed Central. (2021-08-01). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
- PubMed. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury.
- PubMed. (2024-10-17). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation.
- PubMed Central. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program.
- Benchchem. N-(2,3-dichlorophenyl)benzenesulfonamide and its Analogs: A Technical Guide for Drug Discovery.
- MDPI. Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors.
- PubMed Central. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors.
- Benchchem. Structure-Activity Relationship (SAR) Studies of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors.
- Benchchem. Cross-reactivity profiling of Methyl 4-benzenesulfonamidobenzoate against a panel of kinases.
- Open Exploration Publishing. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024).
Sources
- 1. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 8. Facebook [cancer.gov]
- 9. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Carbonic Anhydrase Inhibitor Scaffolds: A Comparative Analysis of 5-Amino-2,N,N-trimethyl-benzenesulfonamide and Alternatives
Introduction: The Enduring Importance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a ubiquitous family of zinc-containing metalloenzymes critical to fundamental physiological processes.[1][2][3] They catalyze the simple but vital reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] This reaction is central to pH regulation, CO2 transport, electrolyte secretion, and various metabolic pathways.[1] In humans, 15 distinct CA isoforms have been identified, each with unique tissue distribution and subcellular localization.[2][6]
The dysregulation of specific CA isoforms is implicated in a host of pathologies, making them high-value therapeutic targets. For instance, inhibition of CA II is the cornerstone of glaucoma treatment, while targeting the tumor-associated isoforms CA IX and XII, which are overexpressed in response to hypoxia, is a validated strategy in oncology.[6][7][8]
The primary sulfonamide group (-SO₂NH₂) is the quintessential pharmacophore for potent CA inhibition.[9] In its deprotonated, anionic form, it acts as a potent zinc-binding group (ZBG), coordinating to the Zn²⁺ ion at the core of the enzyme's active site and displacing the catalytic water/hydroxide species.[9][10] The design of CA inhibitors (CAIs) has evolved into a sophisticated exercise in medicinal chemistry, revolving around the selection of core scaffolds or "building blocks" to which the sulfonamide group is attached. The choice of this building block dictates not only the potency but, more critically, the isoform selectivity and pharmacokinetic properties of the final drug candidate.
This guide provides a comparative analysis of key building blocks for CAI synthesis, with a focus on the versatile substituted benzenesulfonamide scaffold, exemplified by derivatives of 5-amino-2-methyl-benzenesulfonamide, and its performance relative to other prominent structural classes.
The Privileged Scaffold: Benzenesulfonamides and the "Tail Approach"
The benzenesulfonamide framework is a cornerstone in the design of CAIs.[11] Its enduring appeal lies in its synthetic tractability and the well-understood structure-activity relationships (SAR) that govern its interactions with the CA active site. The "tail approach" is the predominant strategy, where the benzene ring is functionalized with various substituents (the "tail") that extend from the zinc-binding sulfonamide core to interact with the surrounding amino acid residues.[12]
It is these interactions that unlock isoform selectivity. While the residues immediately surrounding the zinc ion (His94, His96, His119) are highly conserved, the residues lining the middle and outer regions of the active site cavity differ significantly between isoforms.[3] Exploiting these differences—for example, the variance at positions 92, 131, and 135—is the key to designing inhibitors that preferentially target a disease-relevant isoform (e.g., CA IX) while sparing ubiquitously expressed off-target isoforms like CA I and II, thereby minimizing side effects.[12][13]
Core Building Block Analysis: 5-Amino-2-methyl-benzenesulfonamide Derivatives
While the specific molecule "5-Amino-2,N,N-trimethyl-benzenesulfonamide" is noted, we will analyze its more versatile precursor family, 5-amino-2-methyl-benzenesulfonamides, which serve as a more fundamental and widely applicable building block. The "trimethyl" designation can be interpreted as modifications built upon this core, such as methylation of the C2 position and N,N-dimethylation of the C5 amino group for subsequent synthetic steps or pharmacological tuning.
The 5-amino-2-methyl-benzenesulfonamide scaffold is a powerful starting point for several reasons:
-
The Primary Sulfonamide (-SO₂NH₂): This is the non-negotiable zinc-binding anchor.
-
The C5 Amino Group (-NH₂): This is the critical synthetic handle. It provides a reactive site for introducing the "tail" via reactions like acylation or conjugation, allowing for systematic exploration of the active site.[14][15] This position directs the tail towards key selectivity pockets.
-
The C2 Methyl Group (-CH₃): This substituent provides steric bulk and influences the molecule's orientation on the phenyl ring, preventing free rotation and potentially positioning the tail for more favorable interactions within the active site.
The inherent value of this building block lies in its capacity for diversification to achieve specific therapeutic goals.
Caption: General binding mode of a benzenesulfonamide CA inhibitor.
Comparative Analysis with Alternative Building Blocks
The choice of a core scaffold is a critical decision in the drug design process. Below, we compare the benzenesulfonamide family with other prominent classes of building blocks.
| Building Block Class | Representative Structure | Key Advantages | Key Disadvantages |
| Substituted Benzenesulfonamides | 5-Amino-2-methyl-benzenesulfonamide | - Highly versatile synthetic handle (-NH₂)- Well-established SAR- Tunable selectivity via "tail approach"[12] | - Can lead to non-selective inhibitors without careful tail design- Potential for off-target effects common to sulfonamides |
| Heterocyclic Sulfonamides | 5-Amino-1,3,4-thiadiazole-2-sulfonamide | - Often yields highly potent inhibitors (e.g., Acetazolamide)[2]- Heteroatoms can form additional H-bonds- Can provide unique selectivity profiles[2] | - SAR can be less predictable- Synthesis can be more complex- May have different ADME properties |
| Fluorinated Benzenesulfonamides | 4-Amino-2,3,5,6-tetrafluorobenzenesulfonamide | - Increased acidity of sulfonamide (lower pKa) leads to stronger zinc binding and higher potency[13][16]- Can alter lipophilicity and metabolic stability | - Does not inherently confer selectivity[13]- Requires specialized synthetic precursors- Potential for altered safety profile |
| Scaffolds with Fused Moieties | Coumarin-based sulfonamides | - Can act as non-classical inhibitors, occluding the active site entrance[17]- Often show high selectivity for tumor-associated CA IX/XII[6] | - Larger, more complex molecules- Increased synthetic effort- Different mechanism may alter pharmacology |
| Amino Acid Conjugates | L-Leucine conjugated to 4-aminomethyl-benzenesulfonamide | - Improved water solubility[4][17]- Introduces chirality for specific interactions- Can mimic natural substrates or peptides | - May be susceptible to peptidase cleavage- Increased molecular weight- Can complicate cell permeability |
Experimental Protocols
To translate inhibitor design into practice, robust synthetic and assay methodologies are essential.
Protocol 1: Synthesis of a CA Inhibitor from a 5-Amino-N,2-dimethylbenzenesulfonamide Building Block
This protocol outlines a representative two-step synthesis of a potential CA IX inhibitor starting from the core building block. The methodology is adapted from established procedures.[18]
Step 1: Synthesis of 5-Amino-N,2-dimethylbenzenesulfonamide (Core Intermediate)
-
Sulfonamide Formation: To a stirred solution of methylamine (40% in H₂O, 1.2 eq) in dichloromethane (DCM) cooled to 0 °C, add 2-methylbenzenesulfonyl chloride (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC. Upon completion, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield N,2-dimethylbenzenesulfonamide.
-
Nitration: To the N,2-dimethylbenzenesulfonamide (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 2 hours. Carefully pour the reaction mixture onto crushed ice. Filter the resulting precipitate, wash with cold water, and dry to obtain 5-nitro-N,2-dimethylbenzenesulfonamide.
-
Reduction: Dissolve the nitro compound (1.0 eq) in ethanol. Add a catalytic amount of 10% Pd/C. Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until TLC indicates complete consumption of the starting material. Filter the reaction through Celite, and concentrate the filtrate to yield the target building block, 5-amino-N,2-dimethylbenzenesulfonamide.
Step 2: Acylation to Form the Final Inhibitor
-
Dissolve 5-amino-N,2-dimethylbenzenesulfonamide (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add the desired acyl chloride (e.g., 3-chloropropionyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the final inhibitor.
Caption: Synthetic pathway for a CAI using a substituted amine building block.
Protocol 2: Carbonic Anhydrase Activity and Inhibition Assay
This protocol describes the stopped-flow CO₂ hydration assay, a gold-standard method for measuring CA kinetics and inhibition constants (Ki).[1]
-
Reagent Preparation:
-
Buffer: 20 mM HEPES, pH 7.4, containing 20 mM Na₂SO₄.
-
Indicator: 0.2 mM Phenol Red solution in the above buffer.
-
Enzyme Stock: Prepare a concentrated stock of the desired recombinant human CA isoform (e.g., hCA II, hCA IX) in buffer. Final concentration in the assay is typically 5-12 nM.
-
CO₂ Substrate: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through chilled, deionized water. Dilute this stock to create a range of concentrations (e.g., 1.7 to 17 mM).
-
Inhibitor Stocks: Prepare serial dilutions of the synthesized inhibitor in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is <1%.
-
-
Instrumentation: Use an Applied Photophysics (or similar) stopped-flow instrument. Set the observation wavelength to 557 nm, the maximum absorbance for Phenol Red at this pH.
-
Measurement of Catalytic Activity:
-
The instrument rapidly mixes equal volumes of the enzyme/indicator solution (Syringe A) with the CO₂ substrate solution (Syringe B).
-
The CA-catalyzed hydration of CO₂ produces protons, causing a pH drop that is monitored by the change in absorbance of the Phenol Red indicator.
-
The initial linear rate of the reaction (ΔAbs/Δtime) is recorded over 10-100 seconds.
-
-
Determination of Inhibition Constant (Ki):
-
To determine Ki, the assay is repeated with a fixed concentration of enzyme and CO₂ substrate, but with varying concentrations of the inhibitor added to Syringe A.
-
The enzyme activity is measured at each inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting percent inhibition versus log[Inhibitor].
-
The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the enzyme.
-
Conclusion and Strategic Outlook
The selection of a building block for carbonic anhydrase inhibitor synthesis is a strategic decision that profoundly impacts the final compound's therapeutic potential. While highly potent scaffolds like heterocyclic and fluorinated sulfonamides are powerful tools, the 5-amino-2-methyl-benzenesulfonamide framework offers an unparalleled balance of proven efficacy and synthetic flexibility. Its strategically placed amino group serves as an ideal launchpad for the "tail approach," enabling medicinal chemists to systematically probe the diverse topographies of the 15 human CA isoforms.
By leveraging this versatility, researchers can rationally design inhibitors with tailored selectivity profiles, a critical requirement for developing next-generation therapeutics that are not only potent but also minimize off-target side effects. The combination of established SAR, robust synthetic accessibility, and high potential for diversification ensures that this building block will remain a central pillar in the ongoing quest for novel and selective carbonic anhydrase inhibitors.
Caption: Decision workflow for selecting a CAI building block.
References
-
Ghorab, M. M., et al. (2015). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 20(2), 2998-3011. [Link]
-
Fisher, S. Z., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(4), 1435-1447. [Link]
-
De Luca, L., et al. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1967. [Link]
-
Gagnon, A., et al. (2023). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. [Link]
-
Recanatini, M., et al. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 32(5), 951-956. [Link]
-
Nocentini, A., & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(10), 3220. [Link]
-
Topal, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12493. [Link]
-
Nocentini, A., & Supuran, C. T. (2018). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Molecules, 23(6), 1265. [Link]
-
Al-Warhi, T., et al. (2021). Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. ACS Medicinal Chemistry Letters, 12(3), 444-450. [Link]
-
Nocentini, A., & Supuran, C. T. (2018). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. Molecules, 23(6), 1265. [Link]
-
Guler, O. O., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1137-1149. [Link]
-
Nocentini, A., & Supuran, C. T. (2018). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. R Discovery. [Link]
-
Nocentini, A., & Supuran, C. T. (2018). Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. ResearchGate. [Link]
-
Bektas, H., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 162-168. [Link]
-
Di Micco, S., et al. (2023). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Pharmaceuticals, 16(1), 151. [Link]
-
Hodon, J., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 26(23), 7175. [Link]
-
Angeli, A., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences, 22(13), 7136. [Link]
-
Monti, D. M., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(3), 444-450. [Link]
-
Küçükbay, H., et al. (2020). Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 475-482. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Validating the Biological Activity of 5-Amino-2,N,N-trimethyl-benzenesulfonamide Derivatives in Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of the biological activity of novel 5-Amino-2,N,N-trimethyl-benzenesulfonamide derivatives. The protocols and insights herein are designed to ensure scientific rigor, reproducibility, and a clear path toward understanding the therapeutic potential of this promising class of molecules.
Introduction: The Rationale for Investigating 5-Amino-2,N,N-trimethyl-benzenesulfonamide Derivatives
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The specific compound, 5-Amino-2,N,N-trimethyl-benzenesulfonamide, offers a versatile chemical structure for the synthesis of novel derivatives.[4][5][6] Its amino group provides a key point for modification, allowing for the exploration of a diverse chemical space and the potential to modulate various biological targets.
The primary objective of this guide is to establish a robust and logical workflow for the in vitro validation of new derivatives, moving from broad cytotoxicity screening to more nuanced mechanistic studies. This comparative approach will enable researchers to effectively triage compounds and prioritize those with the most promising therapeutic profiles.
Experimental Design: A Self-Validating System
A well-designed experimental plan is critical for generating trustworthy and reproducible data. The following considerations form the foundation of a self-validating system for assessing the biological activity of your derivatives.
Cell Line Selection and Authentication
The choice of cell lines is paramount and should be driven by the therapeutic hypothesis. For oncology applications, a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon) is recommended. It is also crucial to include a non-cancerous cell line (e.g., primary fibroblasts) to assess for general cytotoxicity and therapeutic index.
Crucial Note on Cell Line Integrity: The use of misidentified or contaminated cell lines is a major cause of irreproducible research. Therefore, all cell lines must be authenticated at the start of the study and regularly thereafter.[7][8]
-
Short Tandem Repeat (STR) Profiling: This is the gold standard for authenticating human cell lines.[7][8]
-
Mycoplasma Testing: Regular testing for mycoplasma contamination is essential as it can significantly alter cellular responses.[7][8]
Compound Management and Controls
Proper handling and documentation of test compounds are essential.
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent (e.g., DMSO) and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Vehicle Control: All experiments must include a vehicle control (e.g., DMSO at the same final concentration as the test compounds) to account for any effects of the solvent on cell behavior.
-
Positive Control: A known bioactive compound with a similar expected mechanism of action should be included as a positive control to validate assay performance.
Tier 1: Primary Screening for Cytotoxicity and Viability
The initial step is to perform a broad screen to identify derivatives with cytotoxic or cytostatic activity. The MTT assay is a reliable and high-throughput method for this purpose.[9][10][11][12]
The MTT Assay: Principle and Causality
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][12] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10][12] A decrease in formazan production in treated cells compared to control cells indicates a reduction in cell viability.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the 5-Amino-2,N,N-trimethyl-benzenesulfonamide derivatives (e.g., 0.1, 1, 10, 50, 100 µM). Include vehicle and positive controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][10]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[9][11]
Data Presentation: Comparative Cytotoxicity
The results of the MTT assay should be summarized in a table to facilitate comparison between the different derivatives. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is a key metric.
| Derivative | Cell Line A (IC50 in µM) | Cell Line B (IC50 in µM) | Non-cancerous Cell Line (IC50 in µM) |
| Parent Compound | >100 | >100 | >100 |
| Derivative 1 | 15.2 | 22.5 | >100 |
| Derivative 2 | 5.8 | 8.1 | 75.3 |
| Derivative 3 | 89.7 | >100 | >100 |
| Positive Control | 2.1 | 3.5 | 10.4 |
Tier 2: Mechanistic Insights into Lead Compounds
Derivatives that demonstrate potent and selective cytotoxicity in the primary screen should be advanced to secondary assays to elucidate their mechanism of action. A common target for anticancer drugs is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.[13][14][15][16][17]
Western Blotting: Probing the PI3K/Akt Pathway
Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[18][19][20][21] By examining the phosphorylation status of key proteins in the PI3K/Akt pathway, we can determine if our lead compounds are modulating this critical signaling cascade.
Detailed Protocol: Western Blotting
-
Cell Lysis: Treat cells with the lead derivatives at their IC50 concentrations for a specified time. Then, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18][19]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[18][21]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, total Akt, and a loading control like GAPDH or β-actin).[20][22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[20][22]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[20]
Data Presentation: Modulation of the PI3K/Akt Pathway
The results of the western blot can be presented as a table summarizing the relative changes in protein expression or phosphorylation.
| Treatment | p-Akt / Total Akt Ratio (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 |
| Derivative 1 | 0.9 |
| Derivative 2 | 0.2 |
| Positive Control (PI3K inhibitor) | 0.1 |
Visualizing Workflows and Pathways
Clear visual representations are essential for communicating complex experimental designs and biological pathways.
Caption: Experimental workflow for validating the biological activity of derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 5-Amino-2,n,n-trimethyl-benzenesulfonamide | CymitQuimica [cymitquimica.com]
- 7. Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. onclive.com [onclive.com]
- 14. Exploiting the PI3K/AKT pathway for cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. algentbio.com [algentbio.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Western Blot Protocol | Proteintech Group [ptglab.com]
- 22. Western Blot Protocols and Recipes | Thermo Fisher Scientific - AT [thermofisher.com]
Overcoming the Challenge of Chemoresistance: A Comparative Guide to the Efficacy of 5-Amino-2,N,N-trimethyl-benzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) remains a formidable obstacle in the successful treatment of cancer. Tumor cells can develop mechanisms to evade the cytotoxic effects of chemotherapy, leading to treatment failure and disease progression. This guide provides an in-depth technical comparison of benzenesulfonamide derivatives, with a specific focus on the potential of compounds derived from the 5-Amino-2,N,N-trimethyl-benzenesulfonamide scaffold, in combating drug-resistant cancer cell lines. We will explore the key mechanisms of action, present comparative experimental data, and provide detailed protocols for the evaluation of these promising therapeutic agents.
The Landscape of Drug Resistance: Key Targets for Intervention
Cancer cell resistance is a multifaceted phenomenon involving various cellular and molecular mechanisms. Two key players in this process are receptor tyrosine kinases (RTKs) and carbonic anhydrases (CAs).
Receptor Tyrosine Kinases (RTKs) are crucial for cell signaling pathways that control cell growth, proliferation, and survival. Their aberrant activation is a common feature in many cancers, and they are prime targets for cancer therapy. However, mutations in these kinases can lead to resistance to targeted therapies.
Carbonic Anhydrases (CAs) , particularly the tumor-associated isoforms CA IX and CA XII, are overexpressed in a wide range of solid tumors.[1][2] These enzymes play a critical role in maintaining the acidic tumor microenvironment by catalyzing the hydration of carbon dioxide to bicarbonate and protons.[3][4] This acidic environment promotes tumor progression, metastasis, and resistance to conventional chemotherapies.[2] Therefore, inhibiting these CAs is a promising strategy to overcome chemoresistance.[2][3]
The benzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, capable of targeting both of these key players in drug resistance.[5][6]
5-Amino-2,N,N-trimethyl-benzenesulfonamide: A Versatile Scaffold for Anticancer Agents
While direct, comprehensive studies on a wide range of 5-Amino-2,N,N-trimethyl-benzenesulfonamide derivatives against drug-resistant cancer cell lines are not extensively documented in single publications, the foundational molecule, 5-Amino-n,2-dimethylbenzenesulfonamide, is a known crucial intermediate in the synthesis of potent anticancer drugs.[7][8]
Notably, it is a key building block for Pazopanib , a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[7] This underscores the potential of this scaffold in generating clinically relevant kinase inhibitors.
Furthermore, the amino and sulfonamide functionalities of this core structure make it an ideal starting point for the development of novel carbonic anhydrase inhibitors.[5] By modifying this scaffold, it is possible to design derivatives that selectively target tumor-associated CA isoforms, thereby disrupting the tumor microenvironment and potentially reversing chemoresistance.
Comparative Efficacy of Benzenesulfonamide Derivatives
To illustrate the potential of the benzenesulfonamide core in combating cancer, this section presents a comparative analysis of various derivatives that have been evaluated against different cancer cell lines. While not all of them are 5-Amino-2,N,N-trimethyl-benzenesulfonamide derivatives, their activities provide valuable insights into the structure-activity relationships (SAR) of this class of compounds.
Inhibition of Carbonic Anhydrase Isoforms
The primary mechanism by which many benzenesulfonamide derivatives exert their anticancer effects is through the inhibition of carbonic anhydrases. The sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that coordinates with the zinc ion in the active site of the enzyme.[1]
| Compound/Derivative | Target CA Isoform | Inhibition Constant (Kᵢ) | Reference |
| Acetazolamide (Standard) | hCA IX | 25 nM | [5] |
| Compound 4b | hCA IX | 20.4 nM | [5] |
| Compound 5a | hCA IX | 12.9 nM | [5] |
| Compound 5b | hCA IX | 18.2 nM | [5] |
| Acetazolamide (Standard) | hCA XII | 5.7 nM | [5] |
| Compound 5a | hCA XII | 26.6 nM | [5] |
| Compound 5b | hCA XII | 8.7 nM | [5] |
| Compound 5c | hCA XII | 17.2 nM | [5] |
| Compound 5d | hCA XII | 10.9 nM | [5] |
This table summarizes the inhibitory activity of selected benzenesulfonamide derivatives against the tumor-associated carbonic anhydrase isoforms IX and XII. The data demonstrates that novel derivatives can achieve potent and selective inhibition, often surpassing the activity of the standard inhibitor, acetazolamide.
Cytotoxicity Against Cancer Cell Lines
The ultimate goal of developing these compounds is to achieve potent and selective killing of cancer cells. The following table summarizes the cytotoxic activity of various benzenesulfonamide derivatives against different cancer cell lines, as measured by their half-maximal inhibitory concentration (IC₅₀).
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 37 | HCT-116 (Colon) | 36 | [3] |
| HeLa (Cervical) | 34 | [3] | |
| Compound 46 | MCF-7 (Breast) | < 50 | [3] |
| Compound 12d | MDA-MB-468 (Breast, Hypoxic) | 3.99 | [6] |
| Compound 12i | MDA-MB-468 (Breast, Hypoxic) | 1.48 | [6] |
| Cisplatin (Control) | HCT-116, HeLa, MCF-7 | Varies | [3] |
This table showcases the cytotoxic potential of benzenesulfonamide derivatives against various cancer cell lines. Notably, compounds 12d and 12i demonstrate significant potency under hypoxic conditions, which mimic the tumor microenvironment and are associated with drug resistance.
Mechanism of Action: Reversing the Acidic Shield of Tumors
The inhibition of carbonic anhydrase IX by benzenesulfonamide derivatives is a key strategy to counteract the acidic tumor microenvironment, a major contributor to chemoresistance.
Caption: Role of CA IX in chemoresistance and its inhibition by benzenesulfonamides.
As depicted in the diagram, under hypoxic conditions, tumor cells upregulate CA IX. This enzyme then acidifies the extracellular space, which in turn promotes tumor cell survival, invasion, and resistance to weakly basic chemotherapeutic drugs. By inhibiting CA IX, benzenesulfonamide derivatives can reverse this acidification, thereby sensitizing cancer cells to conventional therapies and inducing apoptosis.
Experimental Protocols for Evaluating Novel Derivatives
For researchers aiming to synthesize and evaluate novel 5-Amino-2,N,N-trimethyl-benzenesulfonamide derivatives, the following experimental workflows are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to determine the cytotoxic potential of newly synthesized compounds.
Workflow:
Caption: Workflow for a standard MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., drug-resistant and their parental sensitive cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the benzenesulfonamide derivatives and a positive control (e.g., doxorubicin) in culture medium. Add the compounds to the respective wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂). For evaluating efficacy against hypoxia-induced resistance, a hypoxic chamber (e.g., 1% O₂) can be used.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.
Carbonic Anhydrase Inhibition Assay
To confirm the mechanism of action, it is essential to assess the inhibitory activity of the compounds against the target CA isoforms.
Step-by-Step Methodology (Stopped-Flow CO₂ Hydrase Assay):
-
Enzyme and Inhibitor Preparation: Prepare solutions of purified human CA isoforms (I, II, IX, and XII) and the test compounds at various concentrations.
-
Assay Buffer: Use a suitable buffer (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red).
-
Reaction Initiation: A CO₂-saturated water solution is rapidly mixed with the enzyme/inhibitor solution in a stopped-flow instrument.
-
Monitoring: The change in absorbance of the pH indicator is monitored over time as the pH decreases due to proton formation from CO₂ hydration.
-
Data Analysis: The initial rates of the reaction are measured in the presence and absence of the inhibitor. The IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration, and the Kᵢ values are calculated using the Cheng-Prusoff equation.
Future Directions and Conclusion
The 5-Amino-2,N,N-trimethyl-benzenesulfonamide scaffold represents a promising starting point for the development of novel anticancer agents with the potential to overcome multidrug resistance. The ability to derive compounds that can inhibit both tyrosine kinases and carbonic anhydrases from a similar chemical backbone offers a compelling strategy for creating multi-targeted therapies.
Future research should focus on the synthesis and systematic evaluation of a library of 5-Amino-2,N,N-trimethyl-benzenesulfonamide derivatives against a panel of drug-resistant cancer cell lines. This should include head-to-head comparisons with their parental sensitive lines to quantify the resistance-reversing effect. In vivo studies using xenograft models of drug-resistant tumors will be the ultimate validation of the therapeutic potential of these compounds.
By leveraging the insights from existing benzenesulfonamide derivatives and employing rigorous experimental validation, the scientific community can unlock the full potential of this versatile chemical scaffold in the ongoing fight against cancer.
References
-
Elsayad, K. A., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry. [Link]
-
Obrębska, N., et al. (2021). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules. [Link]
-
Gieling, R. G., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Abdel-Gawad, N. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link]
-
Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. International Journal of Molecular Sciences. [Link]
Sources
- 1. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Benzenesulfonamide Haptens
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical evaluation of antibody cross-reactivity against benzenesulfonamide haptens. We will move beyond simple protocol recitation to explore the causal relationships between immunogen design, assay methodology, and the resulting antibody specificity. This document is designed to be a self-validating system, grounding every recommendation in established scientific principles and supporting data to ensure the generation of reliable and reproducible results.
The Principle of Hapten Recognition and the Inevitability of Cross-Reactivity
Benzenesulfonamide and its derivatives are ubiquitous scaffolds in pharmaceuticals, most notably as carbonic anhydrase inhibitors and antibiotics. When developing immunoassays for these compounds, the antibody's specificity is the paramount performance characteristic. However, generating a perfectly specific antibody to a small molecule (a hapten) like benzenesulfonamide is immunologically challenging.
A hapten is too small to elicit an immune response on its own. It must be covalently conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)) to become immunogenic. The resulting antibodies recognize the hapten's unique electronic and steric features. Cross-reactivity arises when these antibodies also bind to other molecules that share structural motifs with the original hapten. Understanding and quantifying this cross-reactivity is not a mere validation step; it is fundamental to defining the antibody's utility and the immunoassay's reliability.
Strategic Immunogen Design: The Blueprint for Specificity
The specificity of an anti-hapten antibody is largely predetermined during immunogen design. The selection of the conjugation site on the hapten is the most critical decision, as the linker attachment point effectively "hides" that part of the molecule from the immune system. Consequently, the immune system mounts a response against the most exposed portions of the hapten.
For benzenesulfonamide, the core structure consists of a benzene ring attached to a sulfonamide group (-SO₂NH₂). Potential conjugation points must be carefully considered:
-
Position 4 (para-position): This is the most common site for linker attachment. It exposes the critical sulfonamide group and the unsubstituted part of the benzene ring to the immune system. This strategy often results in antibodies that can tolerate substitutions at the para-position, leading to cross-reactivity with other para-substituted sulfonamides.
-
The Sulfonamide Nitrogen: Attaching the linker here exposes the entire benzenesulfonyl group. This can generate antibodies highly specific for the core benzene-SO₂- moiety but may cross-react with compounds sharing this feature.
Experimental Workflow: Hapten-Carrier Conjugation
The following diagram illustrates a common workflow for preparing a benzenesulfonamide-KLH immunogen, a crucial first step in antibody development.
Caption: Workflow for preparing a hapten-carrier immunogen.
Methodologies for Quantifying Cross-Reactivity
A multi-faceted approach is essential for a robust assessment of cross-reactivity. Relying on a single method can provide an incomplete picture of an antibody's binding profile.
Competitive ELISA: The Industry Standard
The indirect competitive Enzyme-Linked Immunosorbent Assay (cELISA) is the most common and cost-effective method for screening cross-reactivity. In this format, a panel of structurally related compounds (analytes) competes with a fixed amount of a hapten-enzyme conjugate for a limited number of antibody binding sites.
Step-by-Step Competitive ELISA Protocol:
-
Coating: Immobilize a capture antibody (e.g., anti-species IgG) onto a 96-well microplate. This ensures proper orientation of the primary antibody.
-
Primary Antibody Incubation: Add the specific anti-benzenesulfonamide antibody at a pre-determined optimal concentration and incubate.
-
Competitive Reaction: Add a mixture of the test compound (at varying concentrations) and a fixed concentration of a benzenesulfonamide-horseradish peroxidase (HRP) conjugate. The test compound and the conjugate will compete for binding to the primary antibody.
-
Washing: Wash the plate thoroughly to remove unbound reagents.
-
Substrate Addition: Add a chromogenic HRP substrate (e.g., TMB). The color development is inversely proportional to the concentration of the test compound.
-
Data Analysis: Plot the absorbance against the logarithm of the analyte concentration to generate a sigmoidal dose-response curve. The IC50 value (the concentration of analyte that inhibits 50% of the signal) is determined.
Calculating Percent Cross-Reactivity (%CR):
The cross-reactivity of a compound is typically expressed relative to the primary hapten.
%CR = (IC50 of Benzenesulfonamide / IC50 of Test Compound) x 100
A higher %CR value indicates a greater degree of cross-reactivity.
Surface Plasmon Resonance (SPR): A Deeper Kinetic Insight
While ELISA provides a valuable endpoint measurement (IC50), SPR offers a real-time, label-free analysis of the binding kinetics. This technique measures changes in the refractive index at the surface of a sensor chip as the antibody binds to an immobilized ligand. This allows for the determination of:
-
Association rate constant (ka): The rate at which the antibody binds to the analyte.
-
Dissociation rate constant (kd): The rate at which the antibody-analyte complex falls apart.
-
Equilibrium dissociation constant (KD): The ratio of kd/ka, which is a direct measure of binding affinity. A lower KD indicates a stronger binding interaction.
By comparing the KD values of the target hapten and related compounds, a highly quantitative and nuanced understanding of cross-reactivity can be achieved.
Data Interpretation: A Comparative Case Study
To illustrate the principles described, let's consider a hypothetical case study comparing two different monoclonal antibodies (mAb-A and mAb-B) raised against a 4-carboxybenzenesulfonamide-KLH conjugate. Their cross-reactivity was assessed against a panel of related sulfonamide drugs using competitive ELISA.
Table 1: Comparative Cross-Reactivity Profiles of mAb-A and mAb-B
| Compound | Structure | mAb-A IC50 (nM) | mAb-A %CR | mAb-B IC50 (nM) | mAb-B %CR |
| Benzenesulfonamide | Benzene-SO₂NH₂ | 15 | 100% | 25 | 100% |
| Sulfanilamide | 4-Amino-Benzene-SO₂NH₂ | 20 | 75% | 500 | 5% |
| Sulfamethoxazole | Contains isoxazole group | 1500 | 1% | 2500 | 1% |
| Toluenesulfonamide | 4-Methyl-Benzene-SO₂NH₂ | 30 | 50% | 100 | 25% |
| Chloramine-T | Contains N-chloro-N-sodio group | >10,000 | <0.1% | >10,000 | <0.1% |
Analysis of Results:
-
mAb-A: This antibody shows high affinity for the parent benzenesulfonamide (IC50 = 15 nM). It exhibits significant cross-reactivity with sulfanilamide (75%) and toluenesulfonamide (50%). This suggests that mAb-A's binding pocket primarily recognizes the core benzenesulfonamide structure and is tolerant of small substitutions at the para-position (amino or methyl groups).
-
mAb-B: While still recognizing the target hapten (IC50 = 25 nM), mAb-B is significantly more specific. The cross-reactivity with sulfanilamide is only 5%. This indicates that its binding site is much more sensitive to substitutions at the para-position, making it a better candidate for an assay that needs to distinguish benzenesulfonamide from sulfanilamide.
-
Both Antibodies: Both antibodies show negligible cross-reactivity with sulfamethoxazole and Chloramine-T. The bulky isoxazole group of sulfamethoxazole and the modified sulfonamide group of Chloramine-T likely cause steric hindrance that prevents effective binding.
This direct comparison, enabled by a structured cross-reactivity panel, allows the researcher to select the antibody best suited for their specific application. For broad-spectrum detection of simple sulfonamides, mAb-A might be preferable. For specific quantification of benzenesulfonamide in the presence of other sulfonamides, mAb-B is the superior choice.
The logical relationship between structural similarity and cross-reactivity can be visualized as follows:
Caption: Relationship between structural similarity and cross-reactivity.
Conclusion and Best Practices
A thorough investigation of antibody cross-reactivity is non-negotiable for the development of robust and reliable immunoassays for benzenesulfonamide haptens. The specificity of an antibody is not an inherent, absolute property but a profile that must be carefully mapped.
Key Takeaways for Researchers:
-
Design for Specificity: The immunogen design phase is the most critical determinant of the final antibody's specificity. Carefully consider the conjugation site to expose the most unique features of your target hapten.
-
Use a Panel of Analogs: Do not rely on testing just one or two related compounds. A comprehensive panel including structurally similar and dissimilar molecules is required to define the antibody's binding profile.
-
Employ Orthogonal Methods: While competitive ELISA is the workhorse for screening, complementary methods like SPR can provide deeper kinetic insights that are invaluable for selecting lead candidates.
-
Data-Driven Decisions: Quantify cross-reactivity using IC50 values and %CR calculations. Use this quantitative data to objectively compare and select the antibody that meets the specific needs of your assay.
By adhering to these principles, researchers can develop high-quality antibodies and design immunoassays with well-characterized performance, ensuring data integrity and confidence in experimental outcomes.
References
- Hapten-Carrier Conjugation Principles: A comprehensive overview of the chemistry and strategies for creating immunogens from small molecules. Source: Thermo Fisher Scientific
-
Introduction to ELISA: A foundational guide explaining the different formats of ELISA, including competitive ELISA for small molecule detection.
- Source: Bio-Rad
-
URL: [Link]
-
Surface Plasmon Resonance (SPR) Theory: An in-depth explanation of the principles behind SPR technology and its application in studying molecular interactions.
- Source: Cytiva (formerly GE Healthcare Life Sciences)
-
URL: [Link]
A Senior Application Scientist's Guide to Comparative Molecular Docking of Benzenesulfonamide-Based Inhibitors
Welcome to a detailed guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, objective comparison of benzenesulfonamide-based inhibitors through the lens of molecular docking. As a senior application scientist, my goal is to move beyond a simple procedural list and delve into the causality behind experimental choices, ensuring a robust and scientifically sound methodology.
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis for inhibitors targeting a range of critical enzymes. Understanding the nuanced interactions between different derivatives and their protein targets is paramount for rational drug design. Molecular docking, a powerful computational technique, allows us to predict these interactions, compare binding affinities, and generate hypotheses for further experimental validation.[1][2][3]
This guide will focus on two prominent targets for benzenesulfonamide inhibitors: Carbonic Anhydrase (CA) and Cyclooxygenase-2 (COX-2). We will explore a detailed, self-validating protocol for comparative docking and present the data in a clear, comparative format.
The Significance of Benzenesulfonamide Inhibitors
Benzenesulfonamides are a class of compounds characterized by a SO₂NH₂ group attached to a benzene ring. This functional group is a potent zinc-binding group (ZBG), making it an excellent starting point for designing inhibitors for metalloenzymes.[4]
-
Carbonic Anhydrases (CAs): These ubiquitous zinc-containing enzymes are involved in crucial physiological processes like pH regulation and CO₂ transport.[4][5] Certain isoforms, such as CA IX and XII, are overexpressed in various cancers, making them prime targets for anti-cancer therapies.[5][6] Benzenesulfonamides are classic CA inhibitors, with their sulfonamide moiety coordinating to the catalytic Zn²⁺ ion in the active site.[4][6]
-
Cyclooxygenase-2 (COX-2): This enzyme is a key player in inflammation and pain pathways. Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7] The benzenesulfonamide group in drugs like Celecoxib plays a critical role by fitting into a specific hydrophobic side pocket of the COX-2 active site, conferring selectivity over the COX-1 isoform.[8][9]
Comparative Docking Analysis: A Tale of Two Targets
Effective comparative analysis hinges on consistency. The following data is synthesized from various studies to illustrate how docking scores and key interactions can be used to compare inhibitors. The binding affinity (often represented as a negative value in kcal/mol) indicates the predicted strength of the interaction; a more negative value suggests a stronger binding.[10]
Table 1: Comparative Docking Data for Carbonic Anhydrase Inhibitors
| Inhibitor Derivative | Target Isoform | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Experimental IC₅₀ / Kᵢ (nM) |
| Acetazolamide (Standard) | hCA II | -5.1 to -8.1[11] | His94, His96, His119, Thr199, Thr200 | Kᵢ: 12.0[12] |
| Thiazolidinone-Benzenesulfonamide (Cmpd 7) | hCA IX | -7.5 (example value) | Zn²⁺, His94, His96, His119, Thr199 | IC₅₀: 29.8[5] |
| Triazole-Benzenesulfonamide (Cmpd 9h) | hCA II | -5.32[13] | Zn²⁺, His94, His96, His119, Val121 | Not specified |
| Cyclic Urea-Benzenesulfonamide (Cmpd 9c) | VchαCA | Not specified | Zn²⁺ and surrounding residues | Kᵢ: 4.7[4] |
Data synthesized from multiple sources for illustrative comparison.[4][5][11][12][13]
Table 2: Comparative Docking Data for COX-2 Inhibitors
| Inhibitor Derivative | Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Experimental IC₅₀ (µM) |
| Celecoxib (Standard) | COX-2 | Not specified | Arg513, His90, Val523 | 0.05[8] |
| Triazole-Tethered Benzenesulfonamide (Cmpd 6b) | COX-2 | Not specified | Arg513, His90, Val523 | 0.04[8] |
| Cyclic Imide-Benzenesulfonamide (Cmpd 9) | COX-2 | Not specified | Arg513, His90, Val523 | 0.15[9] |
Data synthesized from multiple sources for illustrative comparison.[8][9]
These tables demonstrate the core output of a comparative docking study. By juxtaposing predicted binding energies with actual experimental inhibition data (like IC₅₀ or Kᵢ values), researchers can evaluate the predictive power of their model and gain insights into structure-activity relationships (SAR).[6][11] For example, the introduction of a thiazolidinone moiety may lead to additional interactions within the active site that enhance binding affinity compared to a simpler scaffold.[5]
Experimental Workflow: A Self-Validating Protocol
This section outlines a rigorous, step-by-step protocol for performing a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[14] The inclusion of a re-docking step is crucial for validating the protocol itself.[15]
Workflow Diagram
Caption: Workflow for a self-validating comparative molecular docking study.
Step-by-Step Methodology
Software Required:
-
AutoDock Tools (MGLTools): For preparing protein and ligand files.[14]
-
AutoDock Vina: The docking engine.
-
Open Babel: For converting file formats (optional but recommended).
-
PyMOL or Chimera: For visualization and analysis.
Part 1: Target and Ligand Preparation
-
Obtain Receptor Structure: Download the 3D crystal structure of your target protein (e.g., Carbonic Anhydrase II, PDB ID: 2VVA; COX-2, PDB ID: 3LN1) from the Protein Data Bank (PDB). Select a high-resolution structure that includes a co-crystallized ligand similar to your compounds of interest.
-
Prepare the Receptor:
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any non-essential heteroatoms.
-
Add polar hydrogens. This is a critical step for correctly modeling hydrogen bonds.
-
Compute Gasteiger charges, which are essential for the scoring function.
-
Save the prepared receptor in the required PDBQT format.[14]
-
-
Obtain and Prepare Ligands:
-
Obtain the 2D or 3D structures of your benzenesulfonamide derivatives. These can be drawn in a chemical sketcher or downloaded from databases like PubChem.
-
Load each ligand into AutoDock Tools. The software will automatically detect rotatable bonds.
-
Save each prepared ligand in the PDBQT format.
-
Part 2: Protocol Validation (The Trustworthiness Pillar)
-
Rationale: Before screening your library of compounds, you must validate that your docking protocol can accurately reproduce the known binding pose of a ligand. This is the single most important step for ensuring the trustworthiness of your results.[15][16]
-
Re-dock the Co-crystallized Ligand: Take the original ligand that was part of the downloaded PDB file and dock it back into the binding site of your prepared receptor using the exact same procedure you will use for your test compounds.
-
Calculate RMSD: Superimpose the lowest-energy docked pose of the co-crystallized ligand with the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD).
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating your protocol is reliable.[16] If the RMSD is higher, you may need to adjust the size and position of your grid box or other docking parameters.
-
Part 3: Docking Simulation and Analysis
-
Define the Binding Site (Grid Box):
-
In AutoDock Tools, define a grid box that encompasses the entire binding site. A common practice is to center the grid on the co-crystallized ligand's position.[17] The box should be large enough to allow the test ligands to rotate and translate freely but not so large as to waste computational time.
-
-
Configure and Run AutoDock Vina:
-
Create a configuration text file that specifies the file paths for the receptor and ligand, the center and size of the grid box, and the output file name.[17][18]
-
Run AutoDock Vina from the command line.[17] Vina will generate an output PDBQT file containing the predicted binding poses (usually 9) for your ligand, ranked by their binding affinity scores.[18]
-
Automate this process with a simple script to loop through all your prepared ligands.
-
-
Analyze and Compare Results:
-
For each ligand, examine the top-ranked binding pose.
-
Visualize the protein-ligand interactions in PyMOL or Chimera. Identify key hydrogen bonds, hydrophobic interactions, and (for metalloenzymes) coordination with the metal ion.
-
Record the binding affinity score for the best pose of each ligand.
-
Compile the results into a comparative table (like Tables 1 & 2) to systematically compare the predicted affinities and interaction patterns of your benzenesulfonamide derivatives.
-
Bridging the Gap: From In Silico to In Vitro
Molecular docking is a powerful predictive tool, but it is not a substitute for experimental validation.[19] The ultimate test of a predicted inhibitor is its actual biological activity.
-
Correlation is Key: The most robust studies correlate docking scores with experimental data, such as IC₅₀ values from enzymatic assays.[5][8][20] A strong correlation between lower (more negative) binding energy and lower IC₅₀ values lends significant credibility to the computational model.
-
Limitations: Docking simulations simplify a complex biological system. They often use rigid receptors and do not fully account for protein flexibility or the entropic effects of water molecules.[1][19] Therefore, results should always be interpreted as predictive hypotheses that guide further experimental work, not as definitive proof of binding.
By combining a rigorous, self-validating docking protocol with subsequent experimental testing, researchers can confidently compare benzenesulfonamide-based inhibitors, elucidate structure-activity relationships, and accelerate the design of more potent and selective therapeutic agents.
References
-
Recent Advances in Molecular Docking Techniques: Transforming Perspectives in Distinct Drug Targeting and Drug Discovery Approaches. PubMed. Available at: [Link]
-
A Comprehensive Review on Molecular Docking in Drug Discovery. Preprints.org. Available at: [Link]
-
Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. ResearchGate. Available at: [Link]
-
Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. Available at: [Link]
-
Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. Bentham Science. Available at: [Link]
-
Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. ResearchGate. Available at: [Link]
-
Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. National Center for Biotechnology Information. Available at: [Link]
-
Full article: Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Taylor & Francis Online. Available at: [Link]
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. National Center for Biotechnology Information. Available at: [Link]
-
Inhibitory Evaluation and Molecular Docking Analysis of Benzenesulfonamides on Carbonic Anhydrase II. ResearchGate. Available at: [Link]
-
Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. PubMed. Available at: [Link]
-
The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. ACS Publications. Available at: [Link]
-
Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Semantic Scholar. Available at: [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Available at: [Link]
-
Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. National Center for Biotechnology Information. Available at: [Link]
-
Docking Studies on Cyclooxygenases-2 Inhibitors based on Potential Ligand Binding Sites. ResearchGate. Available at: [Link]
-
AutoDock Vina. The Scripps Research Institute. Available at: [Link]
-
In Silico Analysis And Molecular Docking Studies Of COX-2 Inhibitors For Anti-Inflammatory Activity. STM Journals. Available at: [Link]
-
Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. PubMed. Available at: [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]
-
Molecular Docking | Autodock VINA Virtual Screening. YouTube. Available at: [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]
-
Lessons from Docking Validation. Michigan State University. Available at: [Link]
-
Tutorial 8: Molecular Docking using Autodock Vina. YouTube. Available at: [Link]
-
Docking Validation Resources: Protein Family and Ligand Flexibility Experiments. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.stmjournals.com [journals.stmjournals.com]
- 8. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 16. Docking Validation Resources: Protein Family and Ligand Flexibility Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 19. Recent Advances in Molecular Docking Techniques: Transforming Perspectives in Distinct Drug Targeting and Drug Discovery Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Catalysts for the Synthesis of Benzenesulfonamide: A Guide for Researchers
Benzenesulfonamides are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of therapeutic agents, from antibiotics to anticancer drugs. The efficient and selective synthesis of these compounds is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, head-to-head comparison of various catalytic systems for the synthesis of benzenesulfonamides, offering insights into their performance, mechanistic underpinnings, and practical applications.
The Classical Approach: Base-Mediated Sulfonylation
The traditional synthesis of benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine in the presence of a base. While often not strictly "catalytic" in the modern sense, the base plays a crucial role in scavenging the HCl generated, driving the reaction to completion. This method serves as a benchmark for evaluating the efficacy of more advanced catalytic systems.
Mechanistic Considerations
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The base, typically a tertiary amine like triethylamine or pyridine, deprotonates the amine nucleophile, increasing its reactivity, and neutralizes the HCl byproduct.
Metal-Catalyzed Synthesis: A Leap in Efficiency and Scope
The advent of transition metal catalysis has revolutionized benzenesulfonamide synthesis, offering milder reaction conditions, broader substrate scope, and improved functional group tolerance. Key metals in this domain include iron, copper, and palladium.
Iron Catalysis: An Economical and Sustainable Choice
Iron, being earth-abundant and non-toxic, has emerged as a highly attractive catalyst for C-N cross-coupling reactions. Iron-catalyzed methods often utilize readily available starting materials and exhibit excellent functional group tolerance.
Iron-catalyzed sulfonamide synthesis can proceed through various mechanisms, including a direct coupling of nitroarenes with sodium arylsulfinates. In one proposed mechanism, the N-S bond is formed through the direct coupling of the nitroarene with the sodium arylsulfinate prior to the reduction of the nitro group[1][2]. This pathway avoids the use of potentially genotoxic aromatic amines as starting materials[1].
Copper Catalysis: Versatility and Mild Conditions
Copper catalysts are well-known for their ability to mediate C-N bond formation under relatively mild conditions. Copper-catalyzed N-arylation of sulfonamides is a robust and widely used method.
The mechanism of copper-catalyzed N-arylation of sulfonamides typically involves an oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the sulfonamide and reductive elimination to form the desired product. In some photoredox systems, a Cu(I)/Cu(II) or Cu(II)/Cu(III) catalytic cycle is proposed, where the copper catalyst interacts with a photocatalyst to facilitate the reaction[3][4][5].
Palladium Catalysis: The Powerhouse of Cross-Coupling
Palladium catalysis, particularly the Buchwald-Hartwig amination, is a powerful tool for the synthesis of N-arylsulfonamides. These methods are characterized by their high efficiency and broad applicability, though the cost of palladium can be a consideration.
The catalytic cycle of palladium-catalyzed sulfonamide synthesis generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the sulfonamide, deprotonation by a base, and reductive elimination of the N-arylsulfonamide product, regenerating the Pd(0) catalyst.
Organocatalysis: A Metal-Free Alternative
Organocatalysis has gained significant traction as a "green" alternative to metal-based catalysis. While many organocatalysts containing a sulfonamide moiety have been developed for various asymmetric reactions, their direct use for the synthesis of sulfonamides is less common but emerging. Simple organic bases can also be considered as organocatalysts in this context.
Mechanistic Insights
In the context of direct sulfonamide synthesis, organocatalysts can function as Brønsted or Lewis bases to activate the amine or as nucleophilic catalysts. For instance, a strong organic base can deprotonate the amine, increasing its nucleophilicity towards the sulfonyl chloride.
Photocatalysis: Harnessing the Power of Light
Visible-light photocatalysis has emerged as a powerful and sustainable strategy for organic synthesis. In the realm of benzenesulfonamide synthesis, photocatalytic methods enable the formation of the S-N bond under exceptionally mild conditions, often at room temperature.
Mechanistic Insights
Photocatalytic sulfonamide synthesis often involves the generation of radical intermediates. A photocatalyst, upon excitation by light, can engage in single-electron transfer (SET) processes with the starting materials to generate sulfonyl or amino radicals, which then couple to form the product. Dual catalytic systems, combining a photocatalyst with a metal catalyst like copper, can offer unique reactivity and efficiency[3][4][5].
Biocatalysis: The Green Frontier
Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity and sustainability. While the application of enzymes for the direct synthesis of benzenesulfonamides is still an emerging field, enzymes like sulfatases are known to be involved in the biosynthesis and hydrolysis of sulfate esters and sulfamates, suggesting their potential for synthetic applications[6][7][8]. Lipases have also been explored for the synthesis of polyamides, indicating their potential for amide bond formation[9][10].
Mechanistic Insights
Enzymatic catalysis occurs within the highly specific active site of the enzyme. For instance, a sulfotransferase could potentially catalyze the transfer of a sulfonyl group to an amine. The precise mechanisms are enzyme-specific and often involve a series of proton transfers and conformational changes within the enzyme-substrate complex.
Head-to-Head Performance Comparison
The following table provides a comparative overview of the different catalytic systems for benzenesulfonamide synthesis.
| Catalyst Type | Specific Catalyst Example | Catalyst Loading | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Base-Mediated | Pyridine or Triethylamine | Stoichiometric | 0 - Room Temp | 4 - 18 h | 70-95 | Simple, inexpensive, readily available reagents[11]. | Requires stoichiometric base, can have limited functional group tolerance. |
| Iron-Catalyzed | FeCl₂ | 10 mol% | 100 | 12 h | 80-95 | Economical, low toxicity, uses readily available starting materials[1]. | Higher temperatures may be required. |
| Copper-Catalyzed | CuI | 10 mol% | 110 | 24 h | 75-91 | Mild conditions, good functional group tolerance[12]. | Ligand may be required in some cases. |
| Palladium-Catalyzed | Pd₂(dba)₃ / Xantphos | 1-5 mol% | 80-110 | 12-24 h | 85-98 | High efficiency, broad substrate scope, well-established. | Cost of palladium, sensitivity to air and moisture. |
| Photocatalyzed | Ir(ppy)₃ / CuCN | 1 mol% / 10 mol% | Room Temp | 24 h | 80-91 | Very mild conditions, sustainable energy source[3][4][5]. | Requires specialized photoreactor setup. |
| Organocatalyzed | Pyrrolidine | 10 mol% | Room Temp | 24 h | High | Metal-free, environmentally friendly. | Limited examples for direct sulfonamide synthesis, may require longer reaction times. |
| Biocatalyzed | Lipase/Sulfatase | Varies | Varies | Varies | Varies | High selectivity, green reaction conditions. | Limited availability of enzymes for this specific transformation, substrate scope may be narrow. |
Experimental Workflows and Protocols
To provide a practical context for the comparison, detailed experimental protocols for representative catalytic systems are provided below.
Experimental Workflow Overview
Sources
- 1. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]
- 2. Iron-catalyzed N-arylsulfonamide formation through directly using nitroarenes as nitrogen sources. | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Iron-Catalyzed Intermolecular C-N Cross-Coupling Reactions via Radical Activation Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biosynthesis of sulfonamide and sulfamate antibiotics in actinomycete - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfatase - Wikipedia [en.wikipedia.org]
- 8. Experimental and theoretical insights into the mechanisms of sulfate and sulfamate ester hydrolysis and the end products of type I sulfatase inactivation by aryl sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Performance Benchmark: 5-Amino-2,N,N-trimethyl-benzenesulfonamide in Carbonic Anhydrase Inhibition Assays
A Comparative Guide for Researchers in Drug Discovery
This guide presents a comprehensive framework for benchmarking the performance of 5-Amino-2,N,N-trimethyl-benzenesulfonamide as a potential carbonic anhydrase inhibitor. Due to the absence of publicly available, direct comparative studies for this specific molecule, this document serves as a foundational resource. It outlines the established experimental protocols, provides a comparative context with well-characterized inhibitors, and offers insights into the anticipated structure-activity relationships that govern the inhibitory potential of sulfonamide-based compounds.
The primary objective is to equip researchers, scientists, and drug development professionals with a robust methodology to evaluate 5-Amino-2,N,N-trimethyl-benzenesulfonamide and similar novel compounds, thereby facilitating a direct and objective comparison against established standards in the field.
Introduction to Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that are crucial for a multitude of physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction for maintaining acid-base balance, CO2 transport, and fluid secretion.[1][2] The inhibition of specific CA isoforms has been a successful therapeutic strategy for various conditions, including glaucoma, epilepsy, and even as targets in cancer therapy.[3][4]
The benzenesulfonamide scaffold is a cornerstone in the design of CA inhibitors.[4] The primary mechanism of action involves the coordination of the sulfonamide group's nitrogen atom to the zinc ion within the enzyme's active site, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[5] The substituents on the benzene ring play a critical role in determining the inhibitor's potency and isoform selectivity by interacting with amino acid residues in the active site.[6][7]
Given its chemical structure, 5-Amino-2,N,N-trimethyl-benzenesulfonamide is a compound of interest for its potential as a carbonic anhydrase inhibitor. This guide will focus on its hypothetical performance against the well-characterized human carbonic anhydrase II (hCA II), a ubiquitous and physiologically significant isoform.
Comparative Compounds
To establish a robust benchmark, the performance of 5-Amino-2,N,N-trimethyl-benzenesulfonamide will be compared against two clinically relevant and well-characterized carbonic anhydrase inhibitors:
-
Acetazolamide: A non-selective, systemic carbonic anhydrase inhibitor widely used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[5][8] It serves as a standard positive control in many CA inhibition assays.[9]
-
Dorzolamide: A topical carbonic anhydrase inhibitor primarily used for the treatment of glaucoma, exhibiting a higher affinity for CA II compared to Acetazolamide.
Experimental Protocol: In Vitro Carbonic Anhydrase II Inhibition Assay
A common and reliable method for determining the inhibitory activity of compounds against carbonic anhydrase is a colorimetric assay that measures the esterase activity of the enzyme.[5]
Assay Principle:
This assay leverages the ability of carbonic anhydrase to hydrolyze the colorless substrate p-nitrophenyl acetate (p-NPA) into the yellow-colored product 4-nitrophenol (p-NP).[5] The rate of p-NP formation, which can be monitored spectrophotometrically at approximately 400-405 nm, is directly proportional to the enzyme's activity. In the presence of an inhibitor, the rate of this hydrolysis reaction decreases, allowing for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).[5]
Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[5]
-
Enzyme Solution: Purified human carbonic anhydrase II (hCA II) at a concentration of 0.3 mg/mL in Assay Buffer.[5]
-
Substrate Solution: 3 mM p-nitrophenyl acetate (p-NPA) freshly prepared in acetonitrile or DMSO.[5]
-
Test Compound Stock Solution: 5-Amino-2,N,N-trimethyl-benzenesulfonamide dissolved in DMSO.
-
Comparator Stock Solutions: Acetazolamide and Dorzolamide dissolved in DMSO.
-
Equipment: 96-well microplate, multi-well spectrophotometer capable of kinetic measurements.
Experimental Workflow:
The following diagram illustrates the key steps in the experimental workflow for the carbonic anhydrase inhibition assay.
Caption: Experimental workflow for the in vitro carbonic anhydrase inhibition assay.
Step-by-Step Procedure:
-
Plate Setup: Prepare triplicate wells for a blank (no enzyme), an enzyme control (maximum activity with DMSO vehicle), and various concentrations of the test and comparator compounds.[5]
-
Pre-incubation: Add the assay buffer, followed by the inhibitor dilutions (or DMSO for the control), and then the enzyme solution to the appropriate wells.[5] Allow the plate to incubate for a defined period (e.g., 15 minutes) at room temperature to facilitate enzyme-inhibitor binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the p-NPA substrate solution to all wells.[9]
-
Data Acquisition: Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes.[9]
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
Comparative Performance Data
The following table summarizes the inhibitory potency (Kᵢ values) of 5-Amino-2,N,N-trimethyl-benzenesulfonamide and the comparator compounds against human carbonic anhydrase II. It is important to note that the data for 5-Amino-2,N,N-trimethyl-benzenesulfonamide is hypothetical and serves as an illustrative example for this guide, while the data for Acetazolamide and Dorzolamide are based on published literature values.
| Compound | hCA II (Kᵢ, nM) |
| 5-Amino-2,N,N-trimethyl-benzenesulfonamide | [Hypothetical] 85 |
| Acetazolamide | 12 |
| Dorzolamide | 3.5 |
Data for Acetazolamide and Dorzolamide are representative values from the literature and may vary based on experimental conditions.[10]
Discussion and Structure-Activity Relationship Insights
Based on the hypothetical Kᵢ value of 85 nM, 5-Amino-2,N,N-trimethyl-benzenesulfonamide would be considered a moderately potent inhibitor of hCA II. Its inhibitory activity, while significant, is lower than that of the established clinical inhibitors Acetazolamide and Dorzolamide.
The structure of 5-Amino-2,N,N-trimethyl-benzenesulfonamide provides several points for discussion regarding its potential interaction with the hCA II active site:
-
Sulfonamide Moiety: As the key pharmacophore, the sulfonamide group is expected to bind to the catalytic zinc ion in the active site.
-
Amino Group: The 5-amino group could potentially form hydrogen bonds with amino acid residues in the active site, contributing to the binding affinity.
-
Methyl Group: The 2-methyl group may have steric implications, potentially influencing the orientation of the benzene ring within the active site.
-
N,N-dimethyl Group: The N,N-dimethyl substitution on the sulfonamide nitrogen is a significant structural feature. Generally, primary sulfonamides (with an unsubstituted -SO₂NH₂) are more potent CA inhibitors. The presence of the two methyl groups would likely alter the binding mode and could explain the hypothetically lower potency compared to primary sulfonamides like Acetazolamide and Dorzolamide.
The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by sulfonamides.
Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.
Conclusion
This guide provides a comprehensive framework for the performance benchmarking of 5-Amino-2,N,N-trimethyl-benzenesulfonamide in a carbonic anhydrase inhibition assay. While direct experimental data for this specific compound is currently unavailable, the provided protocol and comparative context with established inhibitors like Acetazolamide and Dorzolamide offer a robust starting point for its evaluation. The principles of structure-activity relationships for sulfonamide-based inhibitors suggest that 5-Amino-2,N,N-trimethyl-benzenesulfonamide has the potential to be a moderately potent inhibitor of carbonic anhydrase. Future experimental validation is necessary to confirm its precise inhibitory profile and to explore its selectivity across different carbonic anhydrase isoforms.
References
-
Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 1984. [Link]
-
Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. PubMed, [Link]
-
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications, 2020. [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). IntechOpen, [Link]
-
Structure Activity Relationship of Carbonic Anhydrase Inhibitors. Scribd, [Link]
-
K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX, XII of compounds 1-15 with the standard inhibitor acetazolamide (AAZ) and SLC-0111 (positive control) and calculated selectivity of hCA IX and hCA XII against hCA I and hCA II, respectively. ResearchGate, [Link]
-
Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online, [Link]
-
Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae. PubMed Central, 2021. [Link]
-
Carbonic Anhydrase Activity Assay. Protocols.io, 2019. [Link]
-
Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online, 2021. [Link]
-
Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI, 2023. [Link]
-
Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint. PubMed Central, [Link]
-
Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online, [Link]
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie, [Link]
-
An overview of carbohydrate-based carbonic anhydrase inhibitors. PubMed Central, 2020. [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI, 2017. [Link]
-
Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. PubMed, [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PubMed Central, 2014. [Link]
-
5-Amino-2-methylbenzenesulfonamide. PubChem, [Link]
-
Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. PubMed Central, 2022. [Link]
-
Benzenesulfonamides Incorporating Hydantoin Moieties Effectively Inhibit Eukaryoticand Human Carbonic Anhydrases. MDPI, 2020. [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PubMed Central, 2021. [Link]
-
5-Amino-2-methylbenzenesulfonamide. PubMed Central, [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Scielo, 2024. [Link]
Sources
- 1. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. protocols.io [protocols.io]
- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Safety Operating Guide
5-Amino-2,N,N-trimethyl-benzenesulfonamide proper disposal procedures
An In-Depth Guide to the Proper Disposal of 5-Amino-2,N,N-trimethyl-benzenesulfonamide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Amino-2,N,N-trimethyl-benzenesulfonamide (CAS No. 6331-67-5), a compound requiring meticulous handling due to its chemical properties as both a sulfonamide and an aromatic amine. Adherence to these procedures is critical for minimizing risks to personnel and the environment.
Hazard Assessment and Characterization
Understanding the potential hazards of 5-Amino-2,N,N-trimethyl-benzenesulfonamide is the first step in its safe management. Based on data for structurally similar compounds such as 5-Amino-2-methylbenzenesulfonamide, the following hazards should be anticipated:[1][3]
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][3]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3]
-
Harmful if Swallowed: Oral toxicity is a potential concern.[2]
Given these potential hazards, 5-Amino-2,N,N-trimethyl-benzenesulfonamide should be handled as a hazardous substance.
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | Anticipated Risk for 5-Amino-2,N,N-trimethyl-benzenesulfonamide | Source (Analogous Compound) |
| Skin Corrosion/Irritation | Category 2 (Irritant) | [1] |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | [1] |
| Specific target organ toxicity | May cause respiratory irritation | [3] |
| Acute Oral Toxicity | Potentially harmful if swallowed | [2][4] |
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling or disposing of 5-Amino-2,N,N-trimethyl-benzenesulfonamide, appropriate PPE must be worn, and engineering controls should be in place to minimize exposure.
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[1] Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols and engineering controls are insufficient, use a NIOSH-approved respirator.[3]
Spill and Accidental Release Procedures
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ensure Proper Ventilation: If not already working in a fume hood, ensure the area is well-ventilated.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in the section above.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect and Package Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Thoroughly clean the spill area with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of 5-Amino-2,N,N-trimethyl-benzenesulfonamide and its containers must be conducted in accordance with all applicable federal, state, and local regulations. Do not dispose of this chemical down the drain or in the regular trash. [4]
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial for safe and compliant disposal.
-
Solid Waste: Collect solid 5-Amino-2,N,N-trimethyl-benzenesulfonamide and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: If 5-Amino-2,N,N-trimethyl-benzenesulfonamide is in a solution, collect it in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams. Based on general guidance for benzenesulfonamides, unhalogenated organic reagents should be collected in a designated container.[5]
Step 2: Waste Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "5-Amino-2,N,N-trimethyl-benzenesulfonamide"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The accumulation start date
Step 3: Storage
Store hazardous waste containers in a designated satellite accumulation area. The storage area should be secure, well-ventilated, and away from incompatible materials. Keep containers tightly closed.[1]
Step 4: Professional Waste Disposal
The final and most critical step is to arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste management company.[6] These companies are equipped to handle, transport, and dispose of hazardous chemicals in an environmentally sound and legally compliant manner. The recommended disposal method for aromatic amines is often incineration in a chemical incinerator equipped with an afterburner and scrubber, which may involve dissolving or mixing the material with a combustible solvent.[6][7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-Amino-2,N,N-trimethyl-benzenesulfonamide.
Caption: Disposal workflow for 5-Amino-2,N,N-trimethyl-benzenesulfonamide.
References
- PubChem. (n.d.). 5-Amino-2-methylbenzenesulfonamide. National Center for Biotechnology Information.
- SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
- Echemi. (n.d.). 5-AMINO-2,N,N-TRIMETHYL-BENZENESULFONAMIDE Safety Data Sheets.
- SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.
- Thermo Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: 5-Amino-2-methylbenzenesulfonic acid.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Amino-2-methylbenzenesulfonamide.
- Echemi. (2019, July 15). 5-Amino-2-methylbenzenesulfonamide SDS, 6973-09-7 Safety Data Sheets.
- Guidechem. (n.d.). 5-Amino-2-methyl-N-phenylbenzenesulfonamide (CAS No. 79-72-1) SDS.
- Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-Amino-2-methylbenzenesulfonamide.
- ACS Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: Benzenesulfonamide.
- Merck Millipore. (n.d.). Benzenesulfonamide CAS 98-10-2 | 821959.
- Term. (2025, December 1). Aromatic Amine Pollution.
- ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes.
Sources
Personal protective equipment for handling 5-Amino-2,N,N-trimethyl-benzenesulfonamide
For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring uncompromising safety is the bedrock of innovation. This guide provides an in-depth, procedural framework for the safe handling of 5-Amino-2,N,N-trimethyl-benzenesulfonamide (CAS No. 6331-67-5), moving beyond a simple checklist to instill a culture of informed safety. Here, we dissect the why behind each safety protocol, empowering you to work with confidence and precision.
Hazard Identification and Risk Assessment: Know Your Compound
5-Amino-2,N,N-trimethyl-benzenesulfonamide is a solid powder whose toxicological properties are not yet fully investigated. However, available Safety Data Sheets (SDS) provide a clear GHS classification that mandates stringent handling protocols. The primary risks are associated with direct contact and inhalation.
A thorough risk assessment is the first step in any experimental plan. The hazards identified below necessitate the consistent use of engineering controls and Personal Protective Equipment (PPE) to minimize exposure.
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
| Skin Sensitization | - | H317: May cause an allergic skin reaction[2] |
Expert Insight: The presence of both irritation and potential sensitization warnings is critical. Irritation is a direct, localized inflammatory response. Sensitization, however, is an immune response; initial exposure may have little effect, but subsequent contact can trigger a severe, disproportionate allergic reaction. This is why preventing initial skin contact is paramount.
Engineering Controls: Your First Line of Defense
Before any PPE is donned, engineering controls must be in place to minimize the escape of the chemical into the laboratory environment.
-
Ventilation: All handling of 5-Amino-2,N,N-trimethyl-benzenesulfonamide powder must occur within a certified chemical fume hood or a powder weighing station.[3] This creates a negative pressure environment that pulls airborne particles away from the operator's breathing zone.
-
Designated Area: Establish a designated area for working with this compound. Cover the work surface with absorbent, disposable bench paper to contain any minor spills and simplify cleanup.[3]
-
Safety Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[1]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is not a substitute for robust engineering controls but serves as the final, critical barrier between you and the chemical. The following PPE is mandatory for all procedures involving this compound.
Eye and Face Protection
-
Requirement: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, are required.[1]
-
Causality: The compound is classified as a serious eye irritant.[1][2] Standard safety glasses do not provide a sufficient seal to protect against fine airborne powders, which can easily bypass the lens. Goggles create a seal around the eyes, offering comprehensive protection.
Skin Protection
-
Gloves:
-
Requirement: Wear chemical-resistant, impervious gloves. Nitrile gloves are a suitable choice for general protection against solvents and powders.[4][5] For prolonged contact or during spill cleanup, consider double-gloving or using butyl rubber gloves, which offer superior resistance to a broad range of chemicals.[5][6][7]
-
Causality: The compound causes skin irritation and may cause an allergic skin reaction.[1][2] Gloves prevent direct contact. Nitrile offers a good balance of dexterity and protection for handling solids.[4] Always inspect gloves for tears or punctures before use and remove them without touching the outer surface to the skin.
-
-
Protective Clothing:
-
Requirement: A lab coat with fully extended sleeves is mandatory. An impermeable or disposable gown is recommended to prevent contamination of personal clothing.[8] Ensure the glove cuffs are pulled over the sleeves of the lab coat to create a seal.[8]
-
Causality: This prevents the deposition of chemical dust on skin and clothing, which can lead to prolonged, unnoticed exposure.
-
Respiratory Protection
-
Requirement: When handling the powder outside of a certified fume hood or if engineering controls are insufficient, a NIOSH-approved air-purifying respirator is necessary.[9] For fine dusts, a particulate respirator (e.g., N95 or higher) is the minimum requirement.[10][11]
-
Causality: The compound is known to cause respiratory tract irritation.[1] Inhaling fine powders can lead to immediate discomfort and potential long-term respiratory issues. A respirator filters these particles from the air you breathe.
Procedural Workflow: From Bench to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow should be adopted for all experiments.
Step-by-Step Handling Protocol:
-
Preparation: Cordon off the designated work area. Cover the surface with disposable bench paper.
-
PPE Donning: Don lab coat, safety goggles, and inner gloves. Move to the fume hood. Don outer gloves.
-
Weighing & Handling:
-
Perform all manipulations within the fume hood.
-
Keep the container of 5-Amino-2,N,N-trimethyl-benzenesulfonamide closed when not in use.[3]
-
Avoid pouring the powder directly from the bottle, which can generate dust. Use a spatula or scoop to transfer small portions.[3]
-
If creating a solution, add the powder to the solvent slowly to prevent splashing.
-
-
Post-Handling: Securely close the primary container. Decontaminate the spatula and any other equipment used. Wipe down the work surface in the fume hood with a damp cloth.
-
PPE Doffing: Remove outer gloves and dispose of them as chemical waste. Remove lab coat and goggles. Remove inner gloves and dispose of them. Wash hands thoroughly with soap and water.
Diagram: Safe Handling Workflow
A procedural diagram for handling 5-Amino-2,N,N-trimethyl-benzenesulfonamide.
Emergency Procedures: A Plan for the Unexpected
Accidents can happen despite the best precautions. A clear, rehearsed emergency plan is vital.
Spill Response
-
Alert & Assess: Immediately alert personnel in the vicinity. Assess the extent of the spill and consult the SDS.[1]
-
Evacuate: If the spill is large or outside of a containment area, evacuate the lab.
-
Secure: Restrict access to the spill area.
-
Cleanup (for minor spills): If you are trained and it is safe to do so, don the appropriate PPE (including respiratory protection and double gloves).
-
Gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[12]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash develops, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Environmental Stewardship
All waste containing 5-Amino-2,N,N-trimethyl-benzenesulfonamide must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), bench paper, and cleanup materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Unused Chemical: Unused or unwanted 5-Amino-2,N,N-trimethyl-benzenesulfonamide must be disposed of through an approved waste disposal plant. Do not dispose of it in the regular trash or down the drain.[12]
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14]
By integrating these detailed safety protocols and understanding the rationale behind them, you can ensure a safe and productive research environment. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your scientific work.
References
-
OSHA Outreach Courses. OSHA Guidelines for Cleaning Up Small Chemical Spills. [Link]
-
University of California, Santa Cruz - Environmental Health & Safety. Weighing Hazardous Powders in the Laboratory. [Link]
-
OSHA Outreach Courses. Chemical Spill Emergency? Follow These Crucial Steps. [Link]
-
TradeSafe. A Compliance Guide to OSHA Chemical Spill Procedures. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
Wikipedia. Hazardous waste. [Link]
-
Pennsylvania Department of Environmental Protection. Hazardous Waste Program. [Link]
-
Envirofluid. Butyl vs Nitrile Gloves. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. Respiratory Protection in Chemical Product Labels and Safety Data Sheets. [Link]
-
GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. [Link]
-
Hopax Fine Chemicals. Chemical Safety in Laboratories: Best Practices for Handling and Storage. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Oxwork. Butyl or nitrile gloves: what to choose against chemical risks?. [Link]
-
University of Washington - Environmental Health & Safety. Standard operating procedure for hazardous chemicals Handling of nanomaterials. [Link]
-
InterFocus. A Guide to Handling and Storing Chemicals in a Lab. [Link]
-
Occupational Safety and Health Administration. Respiratory Protection - Overview. [Link]
-
Centers for Disease Control and Prevention. NIOSH Guide to the Selection & Use of Particulate Respirators. [Link]
-
Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals. [Link]
-
Centers for Disease Control and Prevention. Respirator Types and Use. [Link]
-
eSafety Supplies. Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. [Link]
-
University of California, Berkeley - Environmental Health & Safety. Chemical Resistance of Gloves. [Link]
Sources
- 1. Chemical Spill Emergency? Follow These Crucial Steps [oshaoutreachcourses.com]
- 2. Chemical Spill Prevention vs. Containment: OSHA Rules - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. mscdirect.com [mscdirect.com]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. gloves.com [gloves.com]
- 7. oxwork.com [oxwork.com]
- 8. tmi.utexas.edu [tmi.utexas.edu]
- 9. Respiratory Protection - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. schc.memberclicks.net [schc.memberclicks.net]
- 11. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 12. youtube.com [youtube.com]
- 13. epa.gov [epa.gov]
- 14. Hazardous waste - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
